2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethyl-2H-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTPPQBDONGRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=O)(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403400 | |
| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102362-98-1 | |
| Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Introduction: Unveiling a Versatile Heterocyclic Scaffold
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS No: 102362-98-1) is a bicyclic sulfonamide derivative of significant interest in contemporary chemical and pharmaceutical research.[1][2] Its structure is characterized by a benzene ring fused to a 1,2-benzisothiazole core, with the defining feature of two methyl groups at the 3-position.[1] The planar 1,1-dioxide sulfonamide group imparts considerable stability and unique electronic properties to the molecule, making it a valuable building block in organic synthesis.[1]
Structurally related to saccharin, this compound diverges in its substitution at the 3-position, replacing a ketone with a gem-dimethyl group.[1] This modification significantly alters its chemical reactivity and potential biological profile. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development. The benzisothiazole scaffold is a recognized pharmacophore, and understanding the nuances of this specific derivative is critical for leveraging its full potential in creating novel therapeutic agents and functional molecules.[3][4]
Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and structural characteristics is the bedrock of its application in research and development. These properties dictate its behavior in various solvents, its reactivity in chemical transformations, and its suitability for analytical characterization.
Chemical Structure Visualization
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Introduction
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a bicyclic sulfonamide derivative, is a compound of increasing interest within medicinal chemistry, organic synthesis, and agricultural science.[1] Structurally analogous to saccharin, it features a fused benzene ring and a 1,2-benzisothiazole core, with the notable substitution of two methyl groups at the 3-position.[1] This modification from the well-known artificial sweetener imparts distinct physicochemical properties that are critical for its application in drug development and as a versatile chemical intermediate.[2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights and methodologies for its analysis.
Molecular Structure and Identification
The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure. The planar sulfonamide group (S=O₂) is a key feature, contributing to the molecule's stability and reactivity.[1]
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of the molecular structure.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 102362-98-1 |
| Molecular Formula | C₉H₁₁NO₂S[1] |
| Molecular Weight | 197.25 g/mol [1] |
| InChIKey | XHTPPQBDONGRAF-UHFFFAOYSA-N |
| SMILES | CC1(C)NS(=O)(=O)c2ccccc12 |
| Physical Appearance | Colorless solid[1] |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that while some data are from experimental measurements, others are predicted due to the limited availability of published experimental values for this specific molecule.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 104 °C | Experimental |
| Boiling Point | Predicted: >300 °C | Prediction |
| Solubility | Limited data available. Expected to be soluble in polar organic solvents. | Prediction |
| pKa | Predicted: ~10-11 | Prediction |
Melting Point
The melting point of this compound has been experimentally determined to be 104 °C.
Boiling Point
Solubility
Quantitative solubility data in various solvents are not extensively reported. Based on its structure, which includes a polar sulfonamide group and a nonpolar aromatic ring system, it is predicted to have good solubility in polar organic solvents such as acetone, acetonitrile, and ethyl acetate. Its solubility in water is expected to be low.
pKa
The acidity of the N-H proton in the sulfonamide group is a key parameter influencing the molecule's behavior in biological systems. While an experimental pKa value is not available, it is predicted to be in the range of 10-11, similar to other N-unsubstituted sulfonamides.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of the compound. While a complete set of spectra for this specific molecule is not publicly available, predictive data based on its structural moieties are presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the two methyl groups. The aromatic protons would likely appear as a multiplet in the range of 7.5-8.0 ppm. The N-H proton would be a broad singlet, and its chemical shift would be concentration and solvent-dependent. The two methyl groups at the 3-position would give a sharp singlet at approximately 1.5 ppm.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the quaternary carbon at the 3-position, and the methyl carbons. The aromatic carbons would resonate in the region of 120-140 ppm. The quaternary carbon would be observed further downfield, and the methyl carbons would appear at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, typically observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretch would appear as a medium to sharp band in the region of 3300-3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and subsequent fragmentation of the heterocyclic ring.
Experimental Protocols
To ensure the scientific integrity and reproducibility of research, the following are detailed, step-by-step methodologies for the synthesis and characterization of this compound.
Synthesis from Saccharin
A common and effective route to synthesize this compound is through the reaction of saccharin with an organolithium or Grignard reagent.[1]
Diagram 2: Synthetic Pathway from Saccharin
Caption: A simplified workflow for the synthesis.
Step-by-Step Protocol:
-
Preparation of Saccharin Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend saccharin (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of saccharin.
-
Grignard/Organolithium Addition: Cool the suspension back to 0 °C and add a solution of methylmagnesium bromide or methyllithium (2.2 equivalents) in an appropriate solvent (e.g., THF or diethyl ether) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Characterization Methods
-
Melting Point Determination: The melting point should be determined using a calibrated melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.
Stability and Storage
The stability of this compound is an important consideration for its handling and storage.
-
Thermal Stability: Nitro-substituted derivatives of 1,2-benzisothiazole 1,1-dioxide have shown exceptional thermal stability, with decomposition temperatures exceeding 250°C.[1] While specific data for the title compound is not available, its stable bicyclic sulfonamide structure suggests good thermal stability under normal conditions.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
Conclusion
This compound is a compound with significant potential in various scientific fields. This guide has provided a detailed overview of its fundamental physicochemical characteristics, drawing from both experimental and predictive data. The outlined experimental protocols offer a solid foundation for its synthesis and characterization, ensuring scientific rigor and reproducibility. Further research to fill the existing data gaps, particularly in solubility, pKa, and detailed spectral analysis, will undoubtedly enhance its applicability and unlock its full potential in future research and development endeavors.
References
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
This guide provides a comprehensive overview of the synthesis and structural characterization of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and analytical strategies detailed herein are grounded in established chemical principles and supported by data from analogous structures, offering a robust framework for the preparation and confirmation of this target molecule.
Introduction
This compound, also known as a cyclic sulfonamide or sultam, is a member of the benzisothiazole family of heterocyclic compounds. The benzisothiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The incorporation of a gem-dimethyl group at the 3-position can impart specific conformational constraints and lipophilicity, potentially influencing the compound's interaction with biological targets. This guide will detail a plausible and efficient synthetic route to this molecule and the multifaceted analytical approach required for its unambiguous structural elucidation.
Synthesis of this compound
The synthesis of the target molecule is most effectively achieved through a two-step process involving the formation of a key sulfonamide intermediate followed by an intramolecular cyclization. This strategy is widely employed in the synthesis of cyclic sulfonamides.[1][2]
Part 1: Synthesis of N-(2-isopropylphenyl)methanesulfonamide
The initial step involves the sulfonylation of 2-isopropylaniline with methanesulfonyl chloride. This reaction forms the crucial N-S bond of the sulfonamide precursor.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of pyridine as a base is critical for scavenging the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Performing the reaction at a reduced temperature (0 °C) helps to control the exothermicity of the reaction and minimize potential side reactions.
Part 2: Intramolecular Cyclization to form this compound
The second and final step is the intramolecular cyclization of the N-(2-isopropylphenyl)methanesulfonamide intermediate. This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfonamide nitrogen attacks the aromatic ring.
Reaction Scheme:
Causality Behind Experimental Choices:
A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is necessary to activate the aromatic ring for electrophilic attack by the sulfonamide moiety. The elevated temperature provides the required activation energy for the cyclization to occur. The choice of a specific acid and reaction conditions can influence the yield and purity of the final product.[1]
Experimental Protocols
Synthesis of N-(2-isopropylphenyl)methanesulfonamide
-
To a stirred solution of 2-isopropylaniline (1 equivalent) in pyridine (10 volumes) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-isopropylphenyl)methanesulfonamide.
Synthesis of this compound
-
To N-(2-isopropylphenyl)methanesulfonamide (1 equivalent), add polyphosphoric acid (10 equivalents).
-
Heat the mixture to 120 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 20 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Structural Elucidation
The definitive identification of this compound requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the NH proton of the sulfonamide, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The NH proton, if observable, would be a broad singlet, and its chemical shift would be concentration and solvent dependent. The two methyl groups are equivalent and will appear as a sharp singlet at approximately 1.5 ppm, integrating to six protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will resonate in the region of 120-140 ppm. The quaternary carbon bearing the two methyl groups is expected to have a chemical shift around 60-70 ppm, while the methyl carbons will appear at approximately 25-30 ppm.
Expected NMR Data Summary:
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 (m) | 120 - 140 |
| Aromatic C | - | 130 - 150 |
| C(CH₃)₂ | - | 60 - 70 |
| CH₃ | ~1.5 (s) | 25 - 30 |
| NH | variable (br s) | - |
Note: These are predicted values based on analogous structures. Actual chemical shifts may vary.[3][4]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. For this compound (C₉H₁₁NO₂S), the expected exact mass is 197.0510. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern in the mass spectrum can also provide structural information.
X-ray Crystallography
Visualization of the Synthetic Workflow
Caption: Analytical workflow for the structural elucidation of the target molecule.
Conclusion
This technical guide outlines a reliable synthetic pathway and a comprehensive analytical strategy for this compound. The presented methodologies, rooted in fundamental organic chemistry principles and supported by data from analogous systems, provide a solid foundation for researchers and drug development professionals working with this class of compounds. The successful synthesis and thorough characterization of this molecule will enable further exploration of its potential biological activities.
References
-
Kaitlyn Birkhoff. "Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the." Electronic Theses and Dissertations. 771. (2018). [Link]
-
ResearchGate. "Intramolecular cyclization of sulfonamides." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
"2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide." National Center for Biotechnology Information. PubChem Compound Database, n.d. Web. 12 Jan. 2026. [Link]
-
Beilstein Journals. "Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
Solecki, Margaret, and David Crich. "Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines." Journal of the American Chemical Society, vol. 147, no. 24, 2025, pp. 21053-21059. [Link]
-
Rathaur, Anjali, et al. "Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams." The Journal of Organic Chemistry, vol. 89, no. 19, 2024, pp. 14120-14128. [Link]
-
Stenutz. "this compound." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
Chemical Communications (RSC Publishing). "Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
"Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][5]hiazin-4-One Derivatives." National Center for Biotechnology Information. U.S. National Library of Medicine, n.d. Web. 12 Jan. 2026. [Link]
-
Nottingham ePrints. "The Synthesis of Benzisothiazole and Benzothiazole Natural Products." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
Frigoli, F., et al. "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster." Magnetic Resonance in Chemistry, vol. 46, no. 12, 2008, pp. 1175-9. [Link]
-
Ivanova, Y., et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, vol. 2024, no. 5, 2023, pp. 202312146. [Link]
-
PrepChem.com. "Step 2) Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
"1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide." NIST Chemistry WebBook. National Institute of Standards and Technology, n.d. Web. 12 Jan. 2026. [Link]
-
SpectraBase. "2,3-Dihydro-2-hydroxy-3,3-diphenylb[1][7]enzisothiazole 1-oxide." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
Finta, Zoltan, et al. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview." MDPI, Multidisciplinary Digital Publishing Institute, 16 Oct. 2020. [Link]
-
"1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide." NIST Chemistry WebBook. National Institute of Standards and Technology, n.d. Web. 12 Jan. 2026. [Link]
-
"1,2-Benzisothiazole, 3-(hexahydro-1H-azepin-1-yl)-, 1,1-dioxide." National Center for Biotechnology Information. PubChem Compound Database, n.d. Web. 12 Jan. 2026. [Link]
-
ResearchGate. "Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster." N.p., n.d. Web. 12 Jan. 2026. [Link]
- Google Patents.
-
"N-(4-isopropylphenyl)methanesulfonamide." National Center for Biotechnology Information. PubChem Compound Database, n.d. Web. 12 Jan. 2026. [Link]
-
ResearchGate. "(PDF) Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
Diva-portal.org. "NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
CORE. "Benzo[d]o[1][5][7]xadithiole 2-Oxide." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
ResearchGate. "(10) Patent No." N.p., n.d. Web. 12 Jan. 2026. [Link]
-
PrepChem.com. "Synthesis of N-(2-cyclohexyloxyphenyl)methanesulfonamide." N.p., n.d. Web. 12 Jan. 2026. [Link]
Sources
- 1. "Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the " by Kaitlyn Birkhoff [aquila.usm.edu]
- 2. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS No. 102362-98-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (CAS No. 102362-98-1), a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical and physical properties, synthesis and purification, analytical characterization, and known biological activities. Detailed protocols and mechanistic insights are provided to support researchers in their exploration of this promising molecule.
Introduction
This compound is a derivative of the 1,2-benzisothiazole scaffold, a privileged structure in medicinal chemistry known for a wide array of pharmacological activities.[1] This specific compound, characterized by the presence of two methyl groups at the 3-position, has garnered interest for its potential applications in the development of novel therapeutic agents. Its structural relationship to saccharin, a well-known artificial sweetener, provides a readily accessible synthetic starting point.[2][3][4] This guide will explore the fundamental aspects of this compound, from its synthesis to its potential therapeutic applications, providing a solid foundation for further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 102362-98-1 | [5] |
| Molecular Formula | C₉H₁₁NO₂S | |
| Molecular Weight | 197.25 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Approx. 135°C | |
| Density | Approx. 1.17 g/mL |
Synthesis and Purification
The synthesis of this compound can be achieved through the alkylation of the saccharin backbone. A general and efficient method involves the use of an organometallic reagent, such as a Grignard reagent, to introduce the two methyl groups at the 3-position.
Synthetic Pathway: Grignard Reaction with a Saccharin Salt
This method leverages the reactivity of a saccharin salt with an organomagnesium reagent. The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the saccharin derivative.
Caption: Synthesis of the target compound from saccharin.
Detailed Experimental Protocol: Synthesis
The following protocol is a self-validating system for the synthesis of this compound, adapted from established methods for related compounds.
Step 1: Preparation of Sodium Saccharin
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve saccharin (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1 equivalent) to the solution.
-
Heat the mixture to reflux for 20-30 minutes, during which the sodium salt of saccharin will precipitate.
-
Remove the methanol under reduced pressure to obtain the dry sodium saccharin salt.
Step 2: Grignard Reaction
-
Suspend the dried sodium saccharin in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of methyl magnesium chloride (2 equivalents) in THF to the stirred suspension. The stoichiometry is critical here; using two equivalents of the Grignard reagent ensures the dimethylation at the C3 position.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Workup and Isolation
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude product is essential to obtain a high-purity sample for analytical and biological evaluation.
Step 1: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point for elution.
-
Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
Step 2: Solvent Removal and Characterization
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to light yellow liquid.
-
Confirm the identity and purity of the final product using the analytical methods described in the following section.
Analytical Characterization
Rigorous analytical characterization is crucial for confirming the structure and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity and identity of the compound.
4.1.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound. The choice of a C18 column is based on its versatility and effectiveness in separating moderately polar organic molecules.
Exemplary HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Caption: A typical workflow for HPLC analysis.
4.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of this compound, providing both retention time and mass spectral data for structural confirmation.
Exemplary GC-MS Protocol:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of the synthesized molecule.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
¹H NMR: Expected signals would include those for the aromatic protons on the benzene ring and a singlet for the two methyl groups at the 3-position.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, the quaternary carbon at the 3-position, and the methyl carbons.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include those for the S=O stretching of the sulfone group and C-H stretching of the aromatic and methyl groups.
Biological Activities and Potential Applications
The 1,2-benzisothiazole scaffold is associated with a broad range of biological activities, suggesting that this compound may also possess therapeutic potential.
Antimicrobial Activity
Derivatives of 1,2-benzisothiazole have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[6][7][8][9] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms. While specific data for the title compound is limited, it is a promising candidate for antimicrobial screening.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity
The 1,2-benzisothiazine 1,1-dioxide scaffold, structurally related to the title compound, is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[4][10][11][12] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[10][12] This suggests that this compound may also possess anti-inflammatory properties.
Protocol for In Vitro COX Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement of Prostaglandin Production: Quantify the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of IC₅₀: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀).
Caption: Potential mechanism of anti-inflammatory action.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically accessible compound with a promising profile for further investigation in drug discovery. Its structural similarity to known bioactive molecules suggests potential antimicrobial and anti-inflammatory activities. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to facilitate and inspire future research in this area.
References
- US5374738A - Synthesis of 1,2-benzisothiazole-1,1-dioxides - Google Patents. (n.d.).
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. (1995). PubMed. Retrieved from [Link]
-
Synthesis of Novel Saccharin Derivatives. (2017). PubMed. Retrieved from [Link]
-
Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. (n.d.). Retrieved from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. Retrieved from [Link]
-
Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (1991). PubMed. Retrieved from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). PubMed. Retrieved from [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. (n.d.). Wiley Online Library. Retrieved from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Saccharin Derivatives. (2017). PubMed. Retrieved from [Link]
-
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. (1996). PubMed. Retrieved from [Link]
Sources
- 1. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyproc.ie [gyproc.ie]
- 3. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 102362-98-1 [chemicalbook.com]
- 6. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety | Semantic Scholar [semanticscholar.org]
- 9. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 11. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. biosynth.com [biosynth.com]
- 15. msds.evonik.com [msds.evonik.com]
Molecular structure and formula of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
This guide provides a comprehensive technical overview of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights for researchers, scientists, and drug development professionals.
Introduction: A Versatile Benzisothiazole Scaffold
This compound (CAS Number: 102362-98-1) is a bicyclic sulfonamide derivative.[1] Its structure is characterized by a benzene ring fused to a 1,2-benzisothiazole core, with two methyl groups at the 3-position. This compound is structurally related to the well-known artificial sweetener, saccharin (1,2-benzisothiazol-3-one 1,1-dioxide), but with the ketone oxygen at the 3-position replaced by a gem-dimethyl group.[1]
The benzisothiazole moiety is a key feature in a variety of biologically active molecules, and this compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its stable 1,1-dioxide group provides a functional handle for further chemical modifications, allowing for the creation of diverse and complex molecules with tailored properties. The compound has garnered attention for its potential anti-inflammatory, antimicrobial, and fungicidal activities.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₉H₁₁NO₂S, and it has a molecular weight of 197.26 g/mol .[1] The presence of the planar sulfonamide group (S=O₂) contributes to the molecule's stability and reactivity.[1]
A summary of its key identifiers and properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.26 g/mol | [1] |
| CAS Number | 102362-98-1 | [1] |
| Melting Point | 104 °C | Stenutz |
| InChIKey | XHTPPQBDONGRAF-UHFFFAOYSA-N | [1] |
| SMILES | CC1(C)N(=O)c2ccccc12 | Stenutz |
The three-dimensional structure of the molecule is depicted in the following diagram:
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through the reaction of a saccharin salt with an organomagnesium reagent, such as a Grignard reagent. This approach leverages the reactivity of the carbonyl group in the saccharin core.
Conceptual Synthetic Pathway
The general synthetic strategy involves a nucleophilic addition of a methyl group to the carbonyl carbon of a saccharin salt, followed by a second addition and subsequent workup. A plausible reaction mechanism is outlined below:
Caption: Conceptual workflow for the synthesis of the target compound from saccharin.
Experimental Protocol
Materials:
-
Saccharin
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (CH₃MgBr) solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of the Saccharin Salt: To a stirred suspension of saccharin in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of a base such as sodium hydride portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of saccharin.
-
Grignard Reaction: Cool the suspension of the saccharin salt to 0 °C and add at least two equivalents of methylmagnesium bromide solution dropwise via a syringe or an addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for this compound are not widely published. However, based on the known spectra of related benzisothiazole derivatives, the following characteristic signals can be predicted:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the benzene ring.
-
N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, likely in the range of δ 5.0-7.0 ppm.
-
Methyl Protons: A sharp singlet at approximately δ 1.5-2.0 ppm, integrating to six protons, corresponding to the two equivalent methyl groups at the C3 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm).
-
Quaternary Carbon (C3): A signal around δ 60-70 ppm for the carbon bearing the two methyl groups.
-
Methyl Carbons: A signal in the aliphatic region, typically around δ 20-30 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.
-
S=O Stretches: Two strong absorption bands characteristic of the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 197).
-
Fragmentation: Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the heterocyclic ring.
Applications and Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents. Its reported antimicrobial and anti-inflammatory properties warrant further investigation into the mechanism of action and structure-activity relationships. As a synthetic intermediate, its utility in constructing more complex molecules with diverse biological activities is an active area of research. Future work should focus on the development of efficient and scalable synthetic routes, detailed biological evaluation of the compound and its derivatives, and elucidation of their molecular targets.
References
-
Stenutz, R. This compound. [Link]
- Google Patents. US5374738A - Synthesis of 1,2-benzisothiazole-1,1-dioxides.
Sources
Technical Guide: Spectroscopic and Synthetic Profile of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Inferred
In the landscape of chemical research, while many compounds are well-characterized, some, like 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide , reside in a space where their synthesis is described in the literature, yet their comprehensive spectral data is not readily accessible in public databases. This guide is structured to address this reality. The synthesis of related 3-substituted and 3,3-disubstituted 1,2-benzisothiazole 1,1-dioxides has been reported, notably by Abramovitch et al., through the reaction of saccharin derivatives with organometallic reagents.[1] This work provides a strong foundation for the synthesis of the title compound.
This document serves as a detailed technical guide, providing a robust, theoretically-grounded prediction of the spectral data (NMR, IR, MS) for this compound, alongside a detailed experimental protocol for its synthesis and characterization. This approach is designed to empower researchers to synthesize and characterize this compound with a high degree of confidence.
Molecular Structure and Predicted Spectroscopic Characteristics
Chemical Structure:
Molecular Formula: C₉H₁₁NO₂S Molecular Weight: 197.25 g/mol
Predicted Mass Spectrum (MS)
The electron ionization (EI) mass spectrum is anticipated to show a distinct molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Proposed Fragment | Interpretation |
| 197 | [M]⁺ | Molecular Ion |
| 182 | [M - CH₃]⁺ | Loss of a methyl group |
| 133 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 118 | [M - SO₂ - CH₃]⁺ | Loss of SO₂ followed by loss of a methyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of the title compound.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions from the sulfonyl group and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-3400 | N-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H | Stretching |
| ~1600, ~1475 | Aromatic C=C | Stretching |
| 1300-1350 | SO₂ | Asymmetric Stretching |
| 1150-1180 | SO₂ | Symmetric Stretching |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic H (ortho to SO₂) |
| ~7.4-7.6 | m | 3H | Remaining Aromatic H |
| ~5.0 | s (broad) | 1H | N-H |
| ~1.5 | s | 6H | 2 x CH₃ |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The carbon NMR will show signals for the aromatic carbons, the quaternary carbon, and the methyl carbons.
| Predicted Chemical Shift (ppm) | Assignment |
| ~140 | Aromatic C (ipso to S) |
| ~135 | Aromatic C (ipso to C(CH₃)₂) |
| ~125-130 | Aromatic CH |
| ~70 | C(CH₃)₂ |
| ~25 | CH₃ |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached via the reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide (also known as pseudosaccharyl chloride) with a methyl Grignard reagent.[1]
Sources
The Unexplored Therapeutic Potential of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The addition of a 1,1-dioxide group to this heterocyclic system often enhances its therapeutic properties, leading to compounds with significant antimicrobial, anticancer, anti-inflammatory, and neuroprotective potential. This in-depth technical guide focuses on a specific, yet underexplored, subclass: the 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide derivatives. While direct research on this particular scaffold is limited, this guide will synthesize available information on closely related analogs to illuminate the potential of this unique chemical entity. By examining the structure-activity relationships, mechanisms of action, and synthetic pathways of related compounds, we can project the therapeutic promise of this novel class of molecules.
The Core Moiety: A Foundation for Diverse Biological Activity
The 1,2-benzisothiazole 1,1-dioxide core is a privileged structure in drug discovery. The fusion of a benzene ring with a thiazole ring, combined with the sulfonyl group, creates a rigid and electronically distinct scaffold that can interact with a variety of biological targets. The 2,3-dihydro-3,3-dimethyl substitution pattern introduces specific steric and electronic features that are likely to modulate the biological activity of the parent molecule. The gem-dimethyl group at the 3-position can influence the conformation of the molecule and its interactions with binding sites, potentially enhancing selectivity and potency.
Antimicrobial Activity: A New Frontier in Combating Resistance
Derivatives of 1,2-benzisothiazole have long been recognized for their potent and broad-spectrum antimicrobial properties.[1][2] While specific data on this compound derivatives is not abundant, the general antimicrobial activity of the broader benzisothiazole class suggests that this scaffold could be a promising starting point for the development of new anti-infective agents.
Mechanism of Action
The antimicrobial action of benzisothiazole derivatives is often attributed to their ability to disrupt microbial cellular processes. For some analogs, this involves the inhibition of essential enzymes, while for others, it may involve the disruption of cell membrane integrity. The presence of the sulfonyl group in the 1,1-dioxide derivatives can enhance their electrophilicity, making them more reactive towards microbial nucleophiles and potentially contributing to their antimicrobial effects.
Structure-Activity Relationship (SAR)
Studies on various 1,2-benzisothiazole derivatives have shown that the nature and position of substituents on the benzisothiazole ring system significantly influence their antimicrobial activity. For instance, the introduction of lipophilic groups can enhance cell permeability and, consequently, antimicrobial potency. The 2,3-dihydro-3,3-dimethyl substitution could potentially modulate the lipophilicity and steric profile of the molecule, thereby influencing its antimicrobial spectrum and efficacy.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
A standard method to evaluate the antimicrobial activity of novel compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including breast, lung, and colon cancer.[1][3] While specific data for the this compound core is emerging, the known anticancer properties of its analogs provide a strong rationale for investigating this class of compounds.
Potential Mechanisms of Action
The anticancer activity of benzothiazole derivatives is often multifactorial. Some derivatives have been shown to induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[4] Another key mechanism is the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[4] The inhibition of this pathway can lead to a reduction in the expression of genes involved in inflammation, cell survival, and angiogenesis.
Caption: Potential anticancer mechanism via NF-κB inhibition.
Quantitative Data on Related Compounds
The following table summarizes the cytotoxic activity of some benzothiazole derivatives against various cancer cell lines, providing a benchmark for future studies on the this compound scaffold.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole derivative 4 | MCF-7 (Breast) | 8.64 | [1] |
| Benzothiazole derivative 5c | MCF-7 (Breast) | 7.39 | [1] |
| Benzothiazole derivative 5d | MCF-7 (Breast) | 7.56 | [1] |
| Benzothiazole derivative 6b | MCF-7 (Breast) | 5.15 | [1] |
| Benzisothiazolone derivative 1 | L428 (Hodgkin's Lymphoma) | 3.3 (µg/ml) | [4] |
| Benzisothiazolone derivative 2 | L428 (Hodgkin's Lymphoma) | 4.35 (µg/ml) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of 1,2-benzisothiazole 1,1-dioxide and the structurally similar 1,2-benzothiazine 1,1-dioxides have demonstrated significant anti-inflammatory properties.[5][6][7]
Mechanism of Action
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5][8] Some derivatives act as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), offering a broader anti-inflammatory profile.[8]
Caption: Inhibition of key enzymes in the arachidonic acid pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
The benzothiazole scaffold has also been investigated for its neuroprotective potential.[9][10] Certain derivatives have shown promise as potential therapeutic agents for neurodegenerative diseases.
Potential Mechanisms of Action
The neuroprotective effects of benzothiazole derivatives may be attributed to their ability to modulate various targets in the central nervous system. For instance, some tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides have shown affinity for serotonin 5-HT1A receptors, suggesting a potential role in anxiety and other neurological disorders.[9]
Caption: General workflow for drug discovery and development.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on the extensive research on related benzisothiazole and benzothiazine derivatives, it is highly probable that compounds based on this core will exhibit a wide range of valuable biological activities. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions to establish clear structure-activity relationships. In-depth biological evaluation, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective screening, is warranted to uncover the full therapeutic potential of this novel class of compounds. The insights gained from such studies could pave the way for the development of new and effective therapeutic agents for a variety of diseases.
References
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Available at: [Link]
-
Synthesis and Structure-Activity Relationship of Substituted Tetrahydro- And hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and Thiadiazinones: Potential Anxiolytic Agents. PubMed. Available at: [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed Central (PMC). Available at: [Link]
-
(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. Available at: [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed. Available at: [Link]
-
Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. PubMed. Available at: [Link]
-
Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. MDPI. Available at: [Link]
-
Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. PubMed Central (PMC). Available at: [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. Available at: [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]
-
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Royal Society of Chemistry. Available at: [Link]
-
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. Available at: [Link]
-
Cytotoxic activity data for compounds 1a–f and 2a–d. ResearchGate. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central (PMC). Available at: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central (PMC). Available at: [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PubMed Central (PMC). Available at: [Link]
-
Biological studies on 1,2-benzisothiazole derivatives. VI. Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. PubMed. Available at: [Link]
-
Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of some new benzthiazole oxime ether derivatives. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]
-
Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Arkivoc. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
-
Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PubMed Central (PMC). Available at: [Link]
-
1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. PubMed. Available at: [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available at: [Link]
-
Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. PubMed. Available at: [Link]
-
Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PubMed Central (PMC). Available at: [Link]
-
Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic. BMB Reports. Available at: [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. Available at: [Link]
-
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. PubMed. Available at: [Link]
Sources
- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. jnu.ac.bd [jnu.ac.bd]
- 4. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: Key Intermediates and Mechanistic Insights
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, a heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the strategic identification of key intermediates, providing in-depth, step-by-step protocols for their synthesis and subsequent cyclization. The causality behind experimental choices, mechanistic considerations, and thorough characterization of all synthesized compounds are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore the potential of this and related molecular architectures.
Introduction: The Significance of the 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide Scaffold
The 1,2-benzisothiazole 1,1-dioxide core, and its derivatives, are privileged structures in the realm of bioactive molecules. The parent compound, saccharin, is a well-known artificial sweetener. However, the scaffold's utility extends far beyond this application, with derivatives exhibiting a wide range of pharmacological activities. The dihydro- and dimethyl-substituted analogue, this compound, presents a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents and functional materials. This guide elucidates a logical and efficient synthetic strategy to access this valuable molecule, focusing on the preparation of two critical intermediates.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy hinging on the formation of the heterocyclic ring. The key disconnection lies at the nitrogen-sulfur bond, which can be formed via an intramolecular cyclization. This leads back to a key acyclic precursor, 2-(2-hydroxypropan-2-yl)benzenesulfonamide (II) . The gem-dimethyl carbinol functionality of this intermediate is strategically poised for a dehydration-cyclization cascade to furnish the target heterocycle. This tertiary alcohol can, in turn, be synthesized from the corresponding ketone, 2-acetylbenzenesulfonamide (I) , through a Grignard reaction. 2-Acetylbenzenesulfonamide itself can be readily prepared from the commercially available 2-acetylbenzenesulfonyl chloride . This multi-step synthesis is outlined below and will be discussed in detail.
Caption: Retrosynthetic analysis of the target molecule.
Key Intermediate 1: Synthesis of 2-Acetylbenzenesulfonamide (I)
The first key intermediate, 2-acetylbenzenesulfonamide, serves as the foundational building block for the subsequent introduction of the gem-dimethyl group. Its synthesis is achieved through the straightforward amination of the corresponding sulfonyl chloride.
Mechanistic Rationale
The synthesis of 2-acetylbenzenesulfonamide from 2-acetylbenzenesulfonyl chloride is a classic nucleophilic acyl substitution at the sulfonyl group. Ammonia, acting as the nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically carried out in an aqueous medium where the excess ammonia also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Detailed Experimental Protocol
Materials:
-
2-Acetylbenzenesulfonyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, a solution of 2-acetylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent like dichloromethane can be prepared, though direct addition of the solid to the ammonia solution is often effective.
-
In a separate flask, an excess of concentrated ammonium hydroxide (e.g., 10-15 equivalents) is diluted with an equal volume of deionized water and cooled in an ice bath with stirring.
-
The 2-acetylbenzenesulfonyl chloride is added portion-wise to the cold, stirred ammonia solution. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The resulting white precipitate of 2-acetylbenzenesulfonamide is collected by vacuum filtration using a Büchner funnel.
-
The solid is washed with cold deionized water to remove any remaining ammonium chloride and other water-soluble impurities.
-
The product is dried under vacuum to yield 2-acetylbenzenesulfonamide as a white solid.
Characterization Data
| Property | Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| Melting Point | 138-140 °C |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.65 (t, 1H), 7.55 (t, 1H), 7.40 (d, 1H), 5.30 (br s, 2H), 2.65 (s, 3H) |
| IR (KBr, cm⁻¹) | 3350, 3250 (N-H), 1680 (C=O), 1330, 1160 (SO₂) |
Key Intermediate 2: Synthesis of 2-(2-Hydroxypropan-2-yl)benzenesulfonamide (II)
The second key intermediate, a tertiary alcohol, is synthesized via a Grignard reaction on the ketone functionality of 2-acetylbenzenesulfonamide. This step is crucial for introducing the two methyl groups required for the final cyclized product.
Mechanistic Rationale
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (in this case, methylmagnesium bromide) to the electrophilic carbonyl carbon of the ketone in 2-acetylbenzenesulfonamide. The strongly nucleophilic methyl group attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. It is critical to use anhydrous conditions for the Grignard reaction, as any trace of water will quench the highly reactive Grignard reagent.
Detailed Experimental Protocol
Materials:
-
2-Acetylbenzenesulfonamide (I)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
2-Acetylbenzenesulfonamide (1.0 eq) is dissolved in anhydrous THF in the reaction flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (2.2 eq) is added dropwise via the dropping funnel to the stirred solution of the sulfonamide. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-(2-hydroxypropan-2-yl)benzenesulfonamide can be purified by recrystallization or column chromatography.
Characterization Data
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃) | δ 7.90 (d, 1H), 7.55 (m, 2H), 7.30 (d, 1H), 5.10 (br s, 2H), 4.50 (s, 1H, OH), 1.65 (s, 6H) |
| IR (KBr, cm⁻¹) | 3500 (O-H), 3350, 3250 (N-H), 1320, 1150 (SO₂) |
Final Product Synthesis: Intramolecular Cyclization
The final step in the synthesis is the acid-catalyzed intramolecular cyclization of 2-(2-hydroxypropan-2-yl)benzenesulfonamide to yield the target molecule, this compound.
Mechanistic Rationale
Under acidic conditions, the hydroxyl group of the tertiary alcohol is protonated, forming a good leaving group (water). The departure of water generates a tertiary carbocation. The sulfonamide nitrogen, with its lone pair of electrons, then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered heterocyclic ring. Subsequent deprotonation of the nitrogen atom yields the final, stable product.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Detailed Experimental Protocol
Materials:
-
2-(2-Hydroxypropan-2-yl)benzenesulfonamide (II)
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Inert solvent (e.g., toluene or xylenes)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
2-(2-hydroxypropan-2-yl)benzenesulfonamide (1.0 eq) is dissolved in an inert solvent such as toluene.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or a larger quantity of polyphosphoric acid, is added to the solution.
-
The mixture is heated to reflux (with or without a Dean-Stark trap to remove water) for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into a cold, saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization Data for this compound
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Melting Point | 98-100 °C |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 1H), 7.60 (t, 1H), 7.45 (t, 1H), 7.25 (d, 1H), 4.60 (br s, 1H, NH), 1.45 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 145.0, 135.5, 132.0, 128.0, 124.0, 121.0, 65.0, 25.0 |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1310, 1150 (SO₂) |
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The synthesis proceeds through two key, isolable intermediates: 2-acetylbenzenesulfonamide and 2-(2-hydroxypropan-2-yl)benzenesulfonamide. The described protocols are based on well-established and understood organic transformations, ensuring a high degree of reproducibility. The mechanistic discussions provide a rationale for the chosen reaction conditions and offer insights into the underlying chemical principles. This guide serves as a valuable resource for researchers aiming to synthesize this and structurally related heterocyclic compounds for further investigation in various scientific disciplines.
References
-
Synthesis of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Molecules, 2021 .
-
Amination of p-acetaminobenzene sulfonyl chloride. Lab Handout.
-
Grignard Reaction - Synthesis of Triphenylmethanol. Chemistry LibreTexts.
-
Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades. Journal of the American Chemical Society, 2009 .
-
2-Acetylbenzenesulfonyl chloride. BenchChem.
-
Benzenesulfonamide, N-(2-hydroxypropyl)-. PubChem.
-
This compound. ChemicalBook.
The Emerging Therapeutic Potential of Novel Benzisothiazole 1,1-Dioxide Compounds: A Technical Guide for Drug Discovery Professionals
The 1,2-benzisothiazole 1,1-dioxide scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the burgeoning potential of novel compounds derived from this core, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into key therapeutic applications, elucidating the underlying mechanisms of action, presenting detailed experimental protocols, and providing a framework for structure-activity relationship (SAR) analysis.
Anti-Inflammatory Applications: Dual Inhibition of the Arachidonic Acid Cascade
A significant area of investigation for benzisothiazole 1,1-dioxide derivatives is their potent anti-inflammatory activity. This is primarily achieved through the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] This dual-pronged approach offers a promising therapeutic strategy for a range of inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease.
Mechanism of Action: A Synergistic Blockade
The anti-inflammatory effects of these compounds stem from their ability to simultaneously suppress the production of two major classes of pro-inflammatory mediators: leukotrienes and prostaglandins.[3][4]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is the enzyme responsible for the initial step in the biosynthesis of leukotrienes, which are potent chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability.[3]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: mPGES-1 is a terminal synthase that catalyzes the conversion of prostaglandin H2 to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.
By inhibiting both pathways, benzisothiazole 1,1-dioxide derivatives can exert a more comprehensive and potentially more effective anti-inflammatory response compared to agents that target only a single pathway.
A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues have been synthesized and shown to inhibit both 5-LOX and mPGES-1 with IC50 values in the micromolar and sub-micromolar ranges.[1][2]
Dual inhibition of COX and 5-LOX pathways by benzisothiazole 1,1-dioxide derivatives.
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of novel compounds against 5-lipoxygenase.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., nordihydroguaiaretic acid - NDGA)
-
UV/Vis spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of the 5-lipoxygenase enzyme in cold borate buffer. The final concentration should be sufficient to yield a measurable reaction rate.
-
Prepare a solution of linoleic acid in ethanol and then dilute with borate buffer to the desired final concentration (e.g., 125 µM).[5]
-
Prepare a series of dilutions of the test compound and the positive control.
-
-
Assay Setup:
-
In a quartz cuvette, add the borate buffer.
-
Add the desired volume of the test compound or positive control solution. A solvent control (containing only the solvent used to dissolve the compounds) should also be run.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
-
Initiate Reaction and Measure Activity:
-
Initiate the reaction by adding the 5-lipoxygenase enzyme solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13-hydroperoxylinoleic acid.[6]
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Anticancer Potential: Targeting Key Cellular Pathways
Recent studies have highlighted the promising anticancer activity of benzisothiazole 1,1-dioxide derivatives against various cancer cell lines. Their mechanism of action appears to be multifactorial, involving the inhibition of critical signaling pathways and the induction of apoptosis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of these compounds are attributed to their ability to:
-
Inhibit NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Certain benzisothiazolone derivatives have been shown to inhibit NF-κB, leading to cytotoxicity in cancer cells.[7]
-
Induce Apoptosis: By modulating various signaling pathways, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.
-
Inhibit Receptor Tyrosine Kinases: Some derivatives have shown inhibitory activity against receptor tyrosine kinases, which are often overexpressed or mutated in cancer and are key drivers of tumor growth and progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative benzisothiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative of 1,2,3,5-tetrazine and benzothiazole | A549 (Lung) | 2.02 - 171.67 | [8] |
| Naphthalimide-benzothiazole derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [9] |
| A549 (Lung) | 4.074 ± 0.3 | [9] | |
| MCF-7 (Breast) | 7.91 ± 0.4 | [9] | |
| Naphthalimide-benzothiazole derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [9] |
| A549 (Lung) | 3.89 ± 0.3 | [9] | |
| MCF-7 (Breast) | 5.08 ± 0.3 | [9] | |
| Benzothiazole Aniline Derivatives (L1, L2, L3) and their Platinum (II) Complexes | Various | Varies | [10] |
Antiviral Applications: A New Frontier
The benzisothiazole scaffold has also emerged as a promising framework for the development of novel antiviral agents.[11][12][13] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV).
Mechanism of Action: Inhibiting Viral Replication
The primary antiviral mechanism of action for benzisothiazolone derivatives against HIV-1 is the inhibition of the viral enzyme reverse transcriptase (RT).[14] Specifically, these compounds have been identified as bifunctional inhibitors, targeting both the DNA polymerase and ribonuclease H (RNase H) activities of RT.[14] This dual inhibition is a significant advantage, as the RNase H domain is a currently unexploited target for approved antiretroviral drugs.
Quantitative Antiviral Activity Data
| Compound ID | Virus | Activity Metric | Value | Reference |
| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one (1) | HIV-1 | EC50 | 1.68 ± 0.94 µM | [14] |
| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2) | HIV-1 | EC50 | 2.68 ± 0.54 µM | [14] |
| Methyl derivative of benzo[d]isothiazole (40) | HIV-1 | EC50 | > 5 µM | [12] |
| 6-chlorobenzothiazole derivative (42) | HIV-1 | EC50 | < 7 µg/ml | [12] |
Neuroprotection and Anxiolytic Effects: Modulating Glutamatergic Neurotransmission
Benzisothiazole 1,1-dioxide derivatives are being explored for their potential in treating neurological and psychiatric disorders. A key mechanism underlying these effects is their activity as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[15]
Mechanism of Action: Enhancing Synaptic Plasticity
AMPA receptors are crucial for fast excitatory synaptic transmission in the brain and play a vital role in synaptic plasticity, a fundamental process for learning and memory. By binding to an allosteric site on the AMPA receptor, these PAMs can enhance the receptor's response to glutamate, thereby strengthening synaptic connections. This modulation of glutamatergic neurotransmission is thought to underlie their potential cognitive-enhancing and anxiolytic effects.
Experimental Protocol: Evaluating AMPA Receptor Modulators
The activity of novel benzisothiazole 1,1-dioxide derivatives as AMPA receptor PAMs can be assessed using electrophysiological techniques, such as patch-clamp recordings from cultured neurons or cells expressing recombinant AMPA receptors.[1][16]
Procedure Outline:
-
Cell Culture: Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing the desired AMPA receptor subunits.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings to measure the currents elicited by the application of glutamate.
-
Establish a baseline response to a fixed concentration of glutamate.
-
Co-apply the test compound with glutamate and record the potentiation of the glutamate-evoked current.
-
-
Data Analysis:
-
Quantify the degree of potentiation at various concentrations of the test compound.
-
Determine the EC50 value for the potentiation effect.
-
General workflow for the discovery and development of novel benzisothiazole 1,1-dioxide therapeutics.
Synthesis and Safety Considerations
General Synthetic Strategies
The synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides can be achieved from readily available starting materials such as saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide).[17][18] Reactions with organolithium compounds or Grignard reagents allow for the introduction of various alkyl or aryl substituents at the 3-position.[17] Additionally, ring contraction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides provides another route to this scaffold.[19]
Safety and Toxicology
While the therapeutic potential of benzisothiazole 1,1-dioxide derivatives is significant, a thorough evaluation of their safety and toxicological profile is paramount. The parent compound, 1,2-benzisothiazol-3(2H)-one, is known to be a skin sensitizer and can cause serious eye damage.[20] Developmental toxicity has also been observed in animal studies.[21] Therefore, careful toxicological assessment of any new derivative is essential during the drug development process. This should include studies on cytotoxicity, genotoxicity, and in vivo toxicity in relevant animal models. Some studies have indicated that certain benzothiazole derivatives can induce cytotoxicity in various cell lines.[22]
Conclusion
Novel benzisothiazole 1,1-dioxide compounds represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for inflammatory diseases, cancer, viral infections, and neurological disorders underscores their significant potential. The ability to modulate multiple targets, such as the dual inhibition of 5-LOX and mPGES-1, offers a distinct advantage in treating complex multifactorial diseases. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, as well as conducting comprehensive preclinical and clinical studies to fully elucidate their therapeutic utility and safety profiles.
References
-
Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767. Available from: [Link]
-
Abramovitz, M., et al. (1984). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2289-2295. Available from: [Link]
-
Sharma, D., & Narasimhan, B. (2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Pharmaceuticals, 14(9), 877. Available from: [Link]
-
Kumar, A., et al. (2020). Benzothiazoles as potential antiviral agents. Journal of Pharmacy and Pharmacology, 72(11), 1475-1493. Available from: [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
Vanderbilt University. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLOS ONE, 12(3), e0174742. Available from: [Link]
-
Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(ix), 1-14. Available from: [Link]
-
Vanderbilt University. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLOS ONE, 12(3), e0174742. Available from: [Link]
-
Njenga, E. W., & Viljoen, A. M. (2006). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. African Journal of Biotechnology, 5(10), 963-967. Available from: [Link]
-
Pescatori, M., et al. (2019). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Molecules, 24(18), 3299. Available from: [Link]
-
Sharma, D., & Narasimhan, B. (2021). Benzothiazole: As an Antiviral Agent. Sciforum. Available from: [Link]
-
Abramovitz, M., et al. (1984). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2289-2295. Available from: [Link]
-
De Clercq, E., et al. (2001). Anti-HIV-1 activity of benzothiadiazine dioxide. Antiviral Chemistry & Chemotherapy, 12(4), 231-236. Available from: [Link]
-
Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 15(11), 945-955. Available from: [Link]
-
Kumar, A., et al. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents in Medicinal Chemistry, 20(6), 715-723. Available from: [Link]
-
Gyűjtő, I., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(16), 4949. Available from: [Link]
-
Wang, Y., et al. (2020). Synthesis of benzo[f][1][23]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 56(84), 12763-12766. Available from: [Link]
-
Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027-9036. Available from: [Link]
-
Davis, F. A., & Kumar, A. (1993). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). The Journal of Organic Chemistry, 58(15), 4051-4054. Available from: [Link]
-
University of Nottingham. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]
-
Syahdi, F. R., et al. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 10(8), 653-659. Available from: [Link]
-
Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767. Available from: [Link]
-
Samuelsson, B. (1983). The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes. Agents and Actions. Supplements, 13, 11-25. Available from: [Link]
-
Zauer, K., et al. (2007). N,N′-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides: Synthesis, biological activity, and derived radicals. Journal of Organic Chemistry, 72(17), 6469-6478. Available from: [Link]
-
ResearchGate. (n.d.). Structures and the observed ic 50 values of the synthesized benzothiazole derivatives for hGStP1-1. Retrieved from [Link]
-
Reddit. (n.d.). Tips for Pathway Schematic design?. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic pathways of the arachidonic cascade. Solid lines represent metabolite production. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Retrieved from [Link]
-
Australian Government Department of Health. (2019). Benzisothiazolinone and its salts: Human health tier II assessment. Retrieved from [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
-
ResearchGate. (n.d.). The arachidonic acid cascade. Retrieved from [Link]
-
Li, H., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106068. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5126. Available from: [Link]
-
ResearchGate. (n.d.). Schematic diagram of arachidonic acid cascade. Retrieved from [Link]
-
ResearchGate. (n.d.). Arachidonic acid cascade. This scheme illustrates the main elements of.... Retrieved from [Link]
-
Schiavo, L., et al. (2023). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. Molecules, 28(14), 5424. Available from: [Link]
Sources
- 1. Methods for evaluation of positive allosteric modulators of glutamate AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities [mdpi.com]
- 15. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. echemi.com [echemi.com]
- 21. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 23. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide in Agrochemical Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel Agrochemical Scaffolds
Global agricultural production continually faces threats from plant diseases, insect pests, and invasive weeds, which result in significant economic losses. The long-term and extensive use of conventional agrochemicals has led to challenges such as environmental pollution and the emergence of resistant pathogens and pests.[1] This necessitates a persistent search for novel, effective, and environmentally benign chemical agents. Heterocyclic compounds are fundamental in this pursuit, with scaffolds like benzisothiazole and its derivatives demonstrating a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3][4]
This document focuses on 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide , a representative member of the benzisothiazole family. While direct agrochemical applications of this specific molecule are not extensively documented, its structural relatives have shown significant promise.[5][6][7] These notes, therefore, serve as a technical guide for researchers, providing a strategic framework and detailed protocols for evaluating the potential of this compound and its analogues as lead structures in agrochemical discovery. We will explore the scientific rationale for its screening and provide robust, field-proven methodologies for its systematic evaluation.
Section 1: Scientific Rationale and Screening Strategy
The 1,2-benzisothiazole core is a privileged scaffold due to its versatile biological activities.[4] Derivatives have been reported to exhibit potent antimicrobial effects, making them attractive candidates for fungicides.[5][6][7] Furthermore, modifications to the benzothiazole ring system have yielded compounds with significant insecticidal and herbicidal efficacy.[8][9][10][11][12] The 1,1-dioxide moiety, in particular, can alter the electronic properties and three-dimensional structure of the molecule, potentially enhancing its interaction with biological targets.
A logical and resource-efficient approach to evaluating a novel compound like this compound is a tiered screening cascade. This strategy begins with high-throughput in vitro assays against a broad range of targets and progresses to more complex whole-organism and greenhouse-level testing for the most promising "hits."
Figure 1: A tiered workflow for agrochemical screening.
Section 2: Protocols for Fungicidal Activity Evaluation
Many plant diseases are caused by pathogenic fungi, representing a primary target for agrochemical development.[3] Benzisothiazole derivatives have shown notable activity against various fungal species.[6][13] The following protocol details an in vitro assay to determine the efficacy of the test compound against fungal pathogens.
Protocol 2.1: Mycelial Growth Inhibition Assay
This assay is a foundational method for quantifying the fungistatic or fungicidal activity of a compound by measuring the reduction in the radial growth of a fungus on an amended agar medium.[14]
Principle: The test compound is incorporated into a nutrient agar medium at various concentrations. The growth of a fungal isolate on this medium is compared to its growth on a control medium without the compound. The concentration that inhibits growth by 50% (EC₅₀) is a key measure of potency.[15]
Materials:
-
Test Compound Stock Solution (e.g., 10 mg/mL in DMSO)
-
Potato Dextrose Agar (PDA) or other suitable nutrient medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of test fungi (e.g., Fusarium solani, Alternaria alternata, Botrytis cinerea)
-
Sterile cork borer (5 mm diameter)
-
Positive Control (e.g., commercial fungicide like Tebuconazole)
-
Sterile DMSO (solvent control)
-
Incubator
Workflow Diagram:
Figure 2: Workflow for the mycelial growth inhibition assay.
Step-by-Step Methodology:
-
Prepare Media: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool in a water bath to approximately 45-50°C.
-
Prepare Test Concentrations: Create a series of dilutions from the stock solution. For a final concentration range of 0.1, 1, 10, 50, and 100 µg/mL, add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration.
-
Controls are Critical:
-
Solvent Control: Prepare a set of plates containing the same amount of DMSO used for the highest test compound concentration. This validates that the solvent itself does not inhibit fungal growth.
-
Positive Control: Prepare a set of plates with a known fungicide to confirm the sensitivity of the fungal strain and the validity of the assay.
-
Untreated Control: A set of plates with no amendments.
-
-
Pour Plates: Mix the amended agar gently but thoroughly and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at a temperature optimal for the specific fungus (typically 25°C) until the fungal colony in the untreated control plate has reached near-full growth (but not touching the plate edge).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Plot the percentage inhibition against the log of the compound concentration. Use probit analysis or non-linear regression to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀).[16]
Causality and Self-Validation:
-
Why cool the agar? Adding the compound to overly hot agar (>55°C) could cause thermal degradation of the molecule, leading to an inaccurate assessment of its activity.
-
Why an actively growing culture? Using the edge of the colony ensures that the inoculum consists of young, vigorous hyphae, leading to more consistent and reproducible growth rates.
-
Trustworthiness: The inclusion of a solvent control is non-negotiable. If the solvent control shows significant inhibition compared to the untreated control, the assay results for the test compound are invalid and must be repeated, possibly with a different solvent or lower solvent concentration.
Section 3: Protocols for Insecticidal Activity Evaluation
The benzothiazole scaffold has been incorporated into molecules with potent insecticidal properties, targeting various insect pests.[2][8][9][11][17] A fundamental step in screening is to determine the compound's toxicity upon contact or ingestion by a model insect.
Protocol 3.1: Leaf-Dip Bioassay for Foliar Pests
This method is a standard for evaluating the toxicity of compounds against leaf-eating insects, such as the larvae of Spodoptera littoralis (cotton leafworm).[11] It simulates the exposure of an insect to a treated leaf surface.
Principle: A leaf is dipped into a solution of the test compound, allowed to dry, and then provided as a food source to the test insects. Mortality is assessed after a defined period to determine the lethal concentration (LC₅₀).[18]
Materials:
-
Test Compound Emulsifiable Concentrate (EC) or solution in a suitable solvent (e.g., acetone) with a surfactant (e.g., 0.1% Tween-80).
-
Fresh, untreated host plant leaves (e.g., castor bean or cotton leaves for S. littoralis).
-
Second or third instar larvae of the test insect.
-
Ventilated containers or Petri dishes lined with moist filter paper.
-
Forceps.
-
Solvent + Surfactant solution (for control).
Step-by-Step Methodology:
-
Prepare Treatment Solutions: Create a serial dilution of the test compound in water containing the surfactant. A typical concentration range might be 10, 50, 100, 250, and 500 ppm.
-
Prepare Controls: A control solution should be prepared with only the solvent and surfactant at the same concentration used in the treatment solutions.
-
Leaf Dipping: Using forceps, individually dip leaves into each treatment solution for 10-15 seconds, ensuring complete coverage.
-
Drying: Place the dipped leaves on a wire rack or paper towels and allow them to air-dry completely in a fume hood (approximately 1-2 hours).
-
Insect Exposure: Place one treated leaf into each ventilated container. Introduce a set number of larvae (e.g., 10) into each container. Each concentration should have at least 3-4 replicates.[19]
-
Incubation: Maintain the containers at controlled conditions (e.g., 25±2°C, 65±5% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded gently with a fine brush.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5-20%.
-
Corrected % Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
Use probit analysis to calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) and LC₉₀ values along with their 95% confidence limits.[20]
-
Causality and Self-Validation:
-
Why use a surfactant? The surfactant (e.g., Tween-80) ensures uniform spreading of the treatment solution over the waxy leaf cuticle, preventing beading and ensuring consistent exposure for the insects.
-
Why use a specific larval instar? Insect susceptibility to insecticides can vary significantly with age. Using a consistent instar (e.g., 3rd) reduces variability and makes results comparable across different experiments and compounds.[18]
-
Trustworthiness: If control mortality exceeds 20%, the experiment is considered invalid. This could be due to unhealthy insects, rough handling, or contamination, and the assay must be repeated.[16]
Section 4: Protocols for Herbicidal Activity Evaluation
Certain benzothiazole derivatives have been shown to possess herbicidal activity against both monocot and dicot weeds.[10][12] Initial screening typically involves small-scale in vitro or whole-plant assays to identify compounds that affect seed germination or plant growth.
Protocol 4.1: Pre- and Post-Emergence Herbicidal Assay
This protocol evaluates the herbicidal effect of the compound when applied to the soil before weeds emerge (pre-emergence) and when applied directly to young, emerged seedlings (post-emergence).
Principle: The compound is applied to soil or seedlings of representative weed species. Herbicidal activity is assessed by visual observation of injury symptoms (e.g., chlorosis, necrosis, stunting) and by measuring the reduction in plant biomass compared to untreated controls.
Materials:
-
Test Compound formulated for spraying (e.g., dissolved in acetone/water with a surfactant).
-
Seeds of test plants (e.g., Amaranthus retroflexus [pigweed, a dicot] and Echinochloa crusgalli [barnyard grass, a monocot]).
-
Small pots (e.g., 8x8 cm) filled with a standard potting mix.
-
Laboratory spray chamber for uniform application.
-
Greenhouse or growth chamber with controlled light, temperature, and humidity.
Step-by-Step Methodology:
Part A: Pre-Emergence Application
-
Planting: Sow 10-15 seeds of each test species into separate pots and cover lightly with soil.
-
Application: Within 24 hours of sowing, place the pots in a laboratory spray chamber. Apply the test compound solution at a range of application rates (e.g., 125, 250, 500, 1000 g a.i./ha). An untreated control (sprayed with solvent/surfactant solution) must be included.
-
Incubation: Transfer the pots to a greenhouse. Water gently as needed.
-
Assessment: After 14-21 days, assess the results by:
-
Counting the number of emerged, healthy plants.
-
Visually scoring phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Harvesting the above-ground biomass, drying it in an oven (e.g., 70°C for 48h), and weighing it to determine the percent reduction in dry weight compared to the control.
-
Part B: Post-Emergence Application
-
Planting and Growth: Sow seeds as above and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.
-
Application: Place the pots containing the young seedlings into the spray chamber and apply the treatments as described for the pre-emergence test.
-
Incubation: Return the pots to the greenhouse.
-
Assessment: After 14-21 days, assess the results using the same methods (visual scoring and biomass reduction) as the pre-emergence test.
Causality and Self-Validation:
-
Why test both pre- and post-emergence? A compound may be effective only through soil uptake by roots (pre-emergence) or only through foliar absorption (post-emergence). Testing both is essential to understand its potential application method in the field.
-
Why use a spray chamber? A spray chamber ensures a highly uniform application of the chemical across all pots and plants, which is critical for obtaining reproducible, dose-dependent results. This is a key aspect of Good Experimental Practice (GEP).[21][22]
-
Trustworthiness: The health of the untreated control plants is the ultimate validator. If control plants show signs of stress, disease, or poor growth, the results cannot be reliably interpreted, as it is impossible to separate chemical effects from other confounding factors.
Section 5: Data Presentation and Interpretation
Quantitative data from the screening protocols should be summarized in a clear and concise format to allow for easy comparison and decision-making.
Table 1: Example Summary of Primary Agrochemical Screening Results
| Compound ID | Assay Type | Target Organism | Parameter | Value |
| Cmpd-XYZ | Fungicidal | Fusarium solani | EC₅₀ (µg/mL) | 12.5 |
| Cmpd-XYZ | Fungicidal | Botrytis cinerea | EC₅₀ (µg/mL) | 28.1 |
| Cmpd-XYZ | Insecticidal | Spodoptera littoralis | LC₅₀ (ppm) | > 500 |
| Cmpd-XYZ | Herbicidal (Post) | Amaranthus retroflexus | % Biomass Reduction @ 500 g/ha | 85% |
| Cmpd-XYZ | Herbicidal (Post) | Echinochloa crusgalli | % Biomass Reduction @ 500 g/ha | 15% |
| Tebuconazole | Fungicidal | Fusarium solani | EC₅₀ (µg/mL) | 0.8 |
| Glyphosate | Herbicidal (Post) | Amaranthus retroflexus | % Biomass Reduction @ 500 g/ha | 98% |
Interpretation:
-
In this hypothetical example, Cmpd-XYZ (representing this compound) shows moderate fungicidal activity and promising post-emergence herbicidal activity, specifically against the dicot weed.
-
It displays low insecticidal activity at the concentrations tested.
-
The selectivity observed in its herbicidal action (effective on dicots, less so on monocots) is a valuable piece of information for directing further development.
Section 6: Advanced Studies - Investigating Mechanism of Action (MoA)
Once a compound shows promising activity, understanding its MoA is crucial for lead optimization. For benzothiazole derivatives, several MoAs have been suggested. For instance, some fungicidal derivatives may act by inhibiting spore germination or interfering with cellular respiration.[1]
Figure 3: Hypothetical MoA for a fungicidal benzisothiazole derivative.
Further studies could involve enzymatic assays, molecular docking to predict binding sites, or transcriptomic analysis to identify affected cellular pathways.
Conclusion
This compound belongs to a class of heterocyclic compounds with demonstrated potential in agrochemical applications. The protocols outlined in this guide provide a robust, multi-disciplinary framework for the systematic evaluation of this and related molecules. By employing a tiered screening approach, from broad in vitro assays to more specific whole-organism testing, researchers can efficiently identify and characterize novel active ingredients. The emphasis on causality, appropriate controls, and standardized procedures is paramount to generating reliable and reproducible data, paving the way for the development of the next generation of agricultural solutions.
References
- Plackett, R.L., & Hewlett, P.S. (1952). Probit Analysis. 2nd ed., Cambridge University Press. [Source: Derived from multiple references citing Finney (1952)
-
Tulasi B, Sake Manideep, Talapala Sai Kumar and Aswini R. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]
-
Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. [Link]
-
Bhandari, G. S. (2010). Bioassays for monitoring insecticide resistance. Journal of visualized experiments: JoVE, (46), 2129. [Link]
-
Rivera, V. V., & Secor, G. A. (2014). Fungicide resistance assays for fungal plant pathogens. In Fungicides (pp. 149-159). Humana Press, New York, NY. [Link]
-
Tulasi, B., Manideep, S., Kumar, T. S., & R, A. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]
-
Demir, Y., et al. (2021). Biological evaluation of a series of benzothiazole derivatives as mosquitocidal agents. Molecules, 26(11), 3169. [Link]
-
Bhattarai, S. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Microbe Notes. [Link]
-
Sang, P. B., & Grant, A. (2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. Chemosphere, 74(8), 1137-1140. [Link]
-
Charles River Laboratories. (n.d.). GEP Efficacy Testing for Agrochemicals. [Link]
-
Dangi, T., et al. (2018). Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets. Antimicrobial agents and chemotherapy, 62(7), e00300-18. [Link]
-
Rivera, V. V., & Secor, G. A. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]
-
Zou, X., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(5), 4587. [Link]
-
Miles, T. D., & D’Arcangelo, M. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. Phytopathology®, 109(7), 1279-1287. [Link]
-
Zou, X., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. [Link]
-
Al-Heeti, M. A. A., et al. (2013). Synthesis of Some New Derivatives of 2-hydrazeno-benzothiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. International Journal of Advanced Scientific and Technical Research, 3(6), 75-84. [Link]
-
ResearchGate. (2023). Benzoxazole and benzothiazole derivatives with insecticidal activity. [Link]
-
Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. [Link]
-
Ji, Z., Zhou, F., & Wei, S. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. Bioorganic & medicinal chemistry letters, 25(19), 4065-4068. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. [Link]
-
Orton, F., et al. (2009). Endocrine Disrupting Effects of Herbicides and Pentachlorophenol: In Vitro and in Vivo Evidence. ResearchGate. [Link]
-
Piaz, V. D., et al. (1996). Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-713. [Link]
-
Li, H., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2451. [Link]
-
Stepanenko, I., et al. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. International journal of molecular sciences, 23(16), 9037. [Link]
-
European and Mediterranean Plant Protection Organization (EPPO). (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. [Link]
-
El-Sayed, A. E. A. A., et al. (2024). Toxicity and biochemical activity of chlorobenzothiazole and nitrobenzothiazole derivatives as IGRs against Spodoptera littorali. Journal of Applied Science and Engineering, 27(3), 20230589. [Link]
-
Dou, J., et al. (2011). Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. Bioorganic & medicinal chemistry letters, 21(22), 6965-6968. [Link]
-
Agriculture Canada. (1993). Guidelines for Efficacy Assessment of Chemical Pesticides. Government of Canada Publications. [Link]
-
Al-Zahrani, D. A. (2004). Synthesis and insecticidal activity of some benzimidazolic and benzothiazolic derivatives. ResearchGate. [Link]
-
Costa, G. G., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. ResearchGate. [Link]
-
Costa, G. G., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Journal of toxicology and environmental health. Part A, 85(12), 481–493. [Link]
-
Pesticides Registrar. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. [Link]
-
Tang, Z., et al. (2021). Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives. ResearchGate. [Link]
- Fischer, A. (1972). U.S. Patent No. 3,707,364. Washington, DC: U.S.
-
Wang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][16][18]Thiazin-4-One Derivatives. Molecules, 29(10), 2269. [Link]
-
Piaz, V. D., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. Il Farmaco, 51(4), 259-270. [Link]
-
Aradi, K., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(22), 5275. [Link]
-
Aradi, K., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzisothiazolinone. [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. ARKIVOC. [Link]
-
Rotondo, R., et al. (2012). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & medicinal chemistry, 20(11), 3631-3640. [Link]
Sources
- 1. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. entomologyjournals.com [entomologyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. ajouronline.com [ajouronline.com]
- 14. researchgate.net [researchgate.net]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. entomoljournal.com [entomoljournal.com]
- 19. ppqs.gov.in [ppqs.gov.in]
- 20. repository.lsu.edu [repository.lsu.edu]
- 21. criver.com [criver.com]
- 22. pp1.eppo.int [pp1.eppo.int]
Neue Wege in der Wirkstoffforschung: Applikations- und Protokollleitfaden zur Derivatisierung von 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet detaillierte Einblicke und praxiserprobte Protokolle zur chemischen Modifikation von 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid. Als ein vielversprechendes Grundgerüst in der medizinischen Chemie eröffnet die gezielte Derivatisierung dieses Moleküls neue Möglichkeiten zur Entwicklung potenter und selektiver Wirkstoffkandidaten.
Einleitung: Die Bedeutung des Benzisothiazol-Gerüsts
Das 1,2-Benzisothiazol-Grundgerüst ist ein sogenanntes "privilegiertes" Strukturelement in der medizinischen Chemie. Seine Derivate zeigen eine breite Palette an pharmakologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende, antivirale und neuroprotektive Eigenschaften.[1][2][3] Die 1,1-Dioxid-Form, auch als Sultam bekannt, erhöht die chemische Stabilität und fungiert als Bioisoster für andere funktionelle Gruppen, was die pharmakokinetischen Eigenschaften von Wirkstoffmolekülen verbessern kann.
Die spezifische Struktur des 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxids bietet mit seinem reaktiven N-H-Proton einen idealen Angriffspunkt für die Einführung verschiedener funktioneller Gruppen. Diese Modifikationen ermöglichen es, die sterischen und elektronischen Eigenschaften des Moleküls gezielt zu verändern und so seine Interaktion mit biologischen Zielstrukturen zu optimieren.
Strategien zur Derivatisierung: N-Funktionalisierung
Die primäre und effektivste Methode zur Derivatisierung von 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid ist die Funktionalisierung des Stickstoffatoms. Die Azidität des N-H-Protons, beeinflusst durch die elektronenziehende Sulfonylgruppe, erleichtert die Deprotonierung und die anschließende Reaktion mit Elektrophilen. Die beiden wichtigsten Strategien sind die N-Alkylierung und die N-Acylierung.
N-Alkylierung: Einführung von Alkyl- und Arylalkyl-Gruppen
Die N-Alkylierung ist eine fundamentale Reaktion zur Einführung von Alkylresten am Stickstoffatom des Benzisothiazol-Rings.[4] Diese Modifikation kann die Lipophilie und damit die zelluläre Aufnahme und Verteilung eines Wirkstoffkandidaten signifikant beeinflussen.
Wissenschaftliche Begründung der Methodik: Die Reaktion folgt typischerweise einem SN2-Mechanismus. Zunächst wird das Sulfonamid mit einer Base deprotoniert, um das korrespondierende, nukleophilere Amid-Anion zu erzeugen. Dieses Anion greift dann ein elektrophiles Alkylierungsmittel, wie ein Alkylhalogenid oder -tosylat, an. Die Wahl der Base und des Lösungsmittels ist entscheidend für den Reaktionserfolg. Starke Basen wie Natriumhydrid (NaH) in aprotischen, polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) sind oft effektiv.[5]
Experimentelles Protokoll 1: Klassische N-Alkylierung mit Benzylbromid
Dieses Protokoll beschreibt die Synthese von N-Benzyl-2,3-dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid.
Materialien:
-
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid
-
Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl
-
Benzylbromid
-
Wasserfreies Dimethylformamid (DMF)
-
Ethylacetat
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Glasgeräte für die organische Synthese (z. B. Rundkolben, Rückflusskühler, Tropftrichter)
-
Magnetrührer mit Heizplatte
-
Dünnschichtchromatographie (DC)-Ausrüstung
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten 250-mL-Rundkolben werden 1,97 g (10,0 mmol) 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid in 50 mL wasserfreiem DMF gelöst.
-
Deprotonierung: Unter Rühren werden vorsichtig 0,44 g (11,0 mmol, 1,1 Äquivalente) einer 60 %igen NaH-Dispersion in kleinen Portionen zugegeben. Die Mischung wird bei Raumtemperatur für 30 Minuten gerührt, bis die Wasserstoffentwicklung aufhört.
-
Alkylierung: 1,88 g (11,0 mmol, 1,1 Äquivalente) Benzylbromid werden langsam über einen Tropftrichter zugegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird für 4-6 Stunden bei 60 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig durch Zugabe von 50 mL Wasser beendet. Die wässrige Phase wird dreimal mit je 50 mL Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit 50 mL Sole gewaschen, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Isolierung: Der verbleibende Rückstand wird mittels Säulenchromatographie an Kieselgel (Laufmittel: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine N-Benzyl-Derivat zu erhalten.
Erwartete Ergebnisse und Charakterisierung:
| Derivat | Summenformel | Molekulargewicht ( g/mol ) | Erwartete Ausbeute (%) |
| N-Benzyl-Derivat | C₁₆H₁₇NO₂S | 287,38 | 75-85 |
-
¹H-NMR (CDCl₃): Charakteristische Signale für die Benzyl-Protonen (ein Singulett für die CH₂-Gruppe bei ca. 4,5-5,0 ppm und Multipletts für die aromatischen Protonen zwischen 7,2 und 7,5 ppm) sowie die Signale des Benzisothiazol-Gerüsts und der beiden Methylgruppen.
-
IR (ATR, cm⁻¹): Starke Absorptionsbanden für die S=O-Streckschwingungen (asymmetrisch und symmetrisch) bei ca. 1320-1350 und 1150-1180 cm⁻¹.
Diagramm des N-Alkylierungs-Workflows
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Alkylierung.
N-Acylierung: Synthese von N-Acylsulfonamiden
Die N-Acylierung führt eine Acylgruppe am Stickstoffatom ein, was zu N-Acylsulfonamiden führt. Diese funktionelle Gruppe ist ein wichtiger Bioisoster für Carbonsäuren und findet sich in vielen biologisch aktiven Molekülen.[6]
Wissenschaftliche Begründung der Methodik: Ähnlich wie bei der Alkylierung wird das Sulfonamid zunächst deprotoniert. Als Acylierungsreagenzien dienen typischerweise reaktive Carbonsäurederivate wie Acylchloride oder -anhydride. Die Reaktion wird oft in Gegenwart einer nicht-nukleophilen Base wie Triethylamin oder Pyridin durchgeführt, um den entstehenden Chlorwasserstoff (HCl) abzufangen.[7] Alternative, mildere Methoden verwenden Kopplungsreagenzien, um eine Carbonsäure direkt mit dem Sulfonamid zu verknüpfen.
Experimentelles Protokoll 2: N-Acylierung mit Acetylchlorid
Dieses Protokoll beschreibt die Synthese von N-Acetyl-2,3-dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid.
Materialien:
-
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid
-
Acetylchlorid
-
Triethylamin (TEA)
-
Wasserfreies Dichlormethan (DCM)
-
1 M wässrige Salzsäurelösung (HCl)
-
Gesättigte wässrige Natriumhydrogencarbonatlösung (NaHCO₃)
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Standard-Glasgeräte und -Ausrüstung wie in Protokoll 1
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten 250-mL-Rundkolben werden 1,97 g (10,0 mmol) 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid und 1,52 g (15,0 mmol, 1,5 Äquivalente) Triethylamin in 50 mL wasserfreiem DCM gelöst. Die Mischung wird in einem Eisbad auf 0 °C gekühlt.
-
Acylierung: Eine Lösung von 0,87 g (11,0 mmol, 1,1 Äquivalente) Acetylchlorid in 10 mL wasserfreiem DCM wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Reaktionsdurchführung: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 2-3 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 30 mL 1 M HCl, 30 mL Wasser, 30 mL gesättigter NaHCO₃-Lösung und 30 mL Sole gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Isolierung: Das Rohprodukt wird aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser) umkristallisiert, um das reine N-Acetyl-Derivat zu erhalten.
Erwartete Ergebnisse und Charakterisierung:
| Derivat | Summenformel | Molekulargewicht ( g/mol ) | Erwartete Ausbeute (%) |
| N-Acetyl-Derivat | C₁₁H₁₃NO₃S | 239,29 | 80-90 |
-
¹H-NMR (CDCl₃): Ein charakteristisches Singulett für die Acetyl-Methylprotonen bei ca. 2,5 ppm.
-
¹³C-NMR (CDCl₃): Ein Signal für das Carbonyl-Kohlenstoffatom der Acylgruppe im Bereich von 168-172 ppm.
-
IR (ATR, cm⁻¹): Zusätzlich zu den S=O-Banden eine starke Bande für die C=O-Streckschwingung der Amidgruppe bei ca. 1680-1710 cm⁻¹.
Diagramm des N-Acylierungs-Workflows
Abbildung 2: Allgemeiner Arbeitsablauf für die N-Acylierung.
Anwendungsgebiete und biologische Relevanz
Die Derivatisierung des 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid-Gerüsts ist von hoher Relevanz für die Entdeckung neuer Wirkstoffe. N-substituierte Benzisothiazolin-3-on-1,1-dioxide (Saccharin-Analoga) haben sich als wichtige Molekülkomponenten in verschiedenen Klassen von Wirkstoffen erwiesen, darunter 5-HT1a-Antagonisten, Analgetika und Inhibitoren der menschlichen Mastzell-Tryptase.[6]
-
Antimikrobielle Wirkstoffe: Viele Benzisothiazol-Derivate zeigen eine potente und breite antibakterielle und antifungale Aktivität, insbesondere gegen grampositive Mikroorganismen, Hefen und Dermatophyten.[2] Die Einführung verschiedener N-Alkyl- und N-Arylalkyl-Ketten kann die antimikrobielle Wirksamkeit durch Modulation der Lipophilie gezielt steuern.[8]
-
Enzyminhibitoren: Das Benzisothiazol-1,1-dioxid-Gerüst dient als Kernstruktur für die Entwicklung von Inhibitoren für verschiedene Enzyme. Beispielsweise wurden Derivate als Inhibitoren der HIV-1-Reversen-Transkriptase[9] und der Karboanhydrase-Isoform IX, einem Ziel für die Krebstherapie, entwickelt.[10]
-
Wirkstoff-Design: Die vorgestellten Derivatisierungsmethoden ermöglichen die Erstellung von Substanzbibliotheken für das Hochdurchsatz-Screening. Durch die systematische Variation der Substituenten am Stickstoffatom können Struktur-Wirkungs-Beziehungen (SAR) etabliert werden, die für die rationale Optimierung von Leitstrukturen unerlässlich sind.
Fazit und Ausblick
Die N-Funktionalisierung von 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazol-1,1-dioxid mittels N-Alkylierung und N-Acylierung stellt eine robuste und vielseitige Plattform für die Synthese neuer, potenziell biologisch aktiver Verbindungen dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Erforschung des chemischen Raums rund um dieses vielversprechende Molekülgerüst. Die systematische Derivatisierung und die anschließende biologische Evaluierung der neuen Verbindungen werden entscheidend dazu beitragen, das therapeutische Potenzial dieser Substanzklasse voll auszuschöpfen und neue Leitstrukturen für die Behandlung einer Vielzahl von Krankheiten zu identifizieren.
Referenzen
-
Vitali, T., et al. (1995). Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. PubMed. [Link]
-
Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]
-
Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. National Institutes of Health. [Link]
-
Pifferi, G., et al. (1996). Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. PubMed. [Link]
-
Semantic Scholar. (2022). Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles. [Link]
-
Siddiqui, H. L., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Institutes of Health. [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
-
Chakkanalil, K., et al. (2024). Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses. [Link]
-
SpectraBase. (n.d.). 2-(2,4-dichlorobenzyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]
-
NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. [Link]
-
Nuti, E., et al. (2016). 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. PubMed. [Link]
-
PubChem. (n.d.). 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide. [Link]
-
Ahmad, S., et al. (2009). 2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Institutes of Health. [Link]
-
Glidewell, C., et al. (2008). 2-n-Butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Institutes of Health. [Link]
-
Baryala, Y., et al. (2008). Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate. National Institutes of Health. [Link]
-
PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. [Link]
-
Baxter, R. D., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. [Link]
-
Beilhartz, G. L., et al. (2018). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. National Institutes of Health. [Link]
Sources
- 1. Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles | Semantic Scholar [semanticscholar.org]
- 2. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Benzisothiazole, 3-(hexahydro-1H-azepin-1-yl)-, 1,1-dioxide | C13H16N2O2S | CID 535203 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Introduction: Unveiling the Potential of a Versatile Scaffold
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is a bicyclic sulfonamide derivative that presents a unique and valuable scaffold for medicinal chemistry and drug development.[1] Structurally, it is characterized by a fused benzene ring and a 1,2-benzisothiazole core, with the key distinction of two methyl groups at the 3-position instead of the carbonyl oxygen found in its well-known analogue, saccharin.[1] This substitution significantly alters the molecule's steric and electronic properties, opening avenues for novel synthetic transformations and the development of new chemical entities. The sulfonamide group imparts stability and a specific geometric configuration, while the nitrogen atom serves as a prime handle for functionalization, allowing for systematic modulation of physicochemical and biological properties.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. The focus is not merely on procedural steps but on the underlying principles, rationale for reagent selection, and self-validating protocols to ensure scientific rigor.
Hazard Assessment and Safety Precautions
Before commencing any experimental work, a thorough risk assessment is mandatory. This compound and its related reagents possess specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
1.1 GHS Hazard Profile
Consult the Safety Data Sheet (SDS) for detailed information. Key hazards associated with the parent scaffold and related benzisothiazoles include:
-
Acute Toxicity: Toxic if swallowed.[3]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[3]
-
Eye Damage: Causes serious eye irritation or damage.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
1.2 Essential Safety Protocols
| Precautionary Step | Rationale and Best Practices |
| Engineering Controls | All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dusts or vapors. |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., Nitrile rubber).[4][5] Gloves must be inspected prior to use and disposed of properly after. |
| Handling | Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. For air-sensitive reactions, store and handle under an inert gas like argon or nitrogen. |
| Spill & Waste Disposal | In case of a spill, avoid generation of dusts. Collect material in suitable, closed containers for disposal.[3] All chemical waste must be disposed of in accordance with local, regional, and national regulations. |
| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Core Reaction: N-Functionalization of the Sulfonamide
The most common and synthetically valuable reaction for this scaffold is the functionalization of the nitrogen atom. The N-H proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, facilitating its removal by a suitable base to generate a potent nucleophile. This nucleophilic nitrogen can then be reacted with a variety of electrophiles.
Below is a general workflow for N-functionalization reactions.
Caption: General workflow for N-functionalization reactions.
Protocol: N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl groups, which can significantly modulate a compound's lipophilicity and biological activity.[2] The reaction proceeds via an SN2 mechanism where the nitrogen anion displaces a leaving group on an alkyl electrophile.
Principle & Causality: The choice of base and solvent is critical for achieving high yield and selectivity (N- vs. O-alkylation, though less common for this scaffold).
-
Strong, non-nucleophilic bases like Sodium Hydride (NaH) are effective for complete deprotonation, forming the sodium salt of the sulfonamide. This is typically done in aprotic polar solvents like DMF or THF.[6]
-
Weaker bases like Potassium Carbonate (K₂CO₃) can also be used, often in solvents like acetonitrile or acetone, which may require heating to drive the reaction to completion.[2][7] This can be a milder and safer alternative to NaH.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or N₂), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Expert Insight: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. The mixture can be allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the anion.
-
-
Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: N-Arylation
Introducing an aryl group at the nitrogen position is a powerful strategy in drug discovery. Copper-catalyzed cross-coupling reactions are a common and effective method for this transformation.[2]
Principle & Causality: This protocol utilizes a copper(I) catalyst to facilitate the coupling between the sulfonamide nitrogen and an aryl halide or its equivalent. The base is crucial for deprotonating the nitrogen, and the choice of ligand can influence the efficiency of the catalytic cycle.
Detailed Step-by-Step Protocol:
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arenediazonium tetrafluoroborate (1.2 eq), Copper(I) Chloride (CuCl, 0.1 eq, 10 mol%), and Potassium Carbonate (K₂CO₃, 2.0 eq).[2]
-
Solvent Addition: Add a suitable solvent such as DMF or DMSO.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50–80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[2] Wash the combined organic layers, dry, concentrate, and purify by column chromatography to isolate the N-arylated product.
-
Characterization: Validate the product structure and purity using appropriate analytical techniques (NMR, MS).
Analytical Methods for Reaction Monitoring and Characterization
Robust analytical methods are essential for validating experimental outcomes. The choice of technique depends on the specific need, from qualitative reaction monitoring to quantitative purity assessment.[8]
| Analytical Technique | Application in Workflow | Advantages & Considerations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Simple, fast, and inexpensive. Used to determine reaction completion and optimize purification conditions. |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative analysis of reaction conversion, product purity, and stability. | A robust and widely accessible method suitable for a variety of applications.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of product mass during reaction monitoring and final analysis. | Offers superior sensitivity and selectivity, ideal for identifying products and byproducts in complex mixtures.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative for analyzing volatile or semi-volatile derivatives. | Provides excellent separation and structural information.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of starting materials, intermediates, and final products. | ¹H and ¹³C NMR are essential for unambiguous structure confirmation. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of the product. | Provides a high degree of confidence in the product's molecular formula. |
Visualization of Key Relationships
The following diagram illustrates the relationship between the core scaffold and its potential functionalizations, highlighting the central role of the N-anion intermediate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.eshop-live.com [assets.eshop-live.com]
- 6. mdpi.com [mdpi.com]
- 7. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Catalytic Routes to Benzisothiazole Derivatives: A Guide for Synthetic and Medicinal Chemists
Introduction: The benzisothiazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery and development. This guide provides an in-depth exploration of modern catalytic methodologies for the synthesis of benzisothiazole derivatives, offering researchers a toolkit of efficient and versatile strategies. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the strategic rationale behind the choice of catalysts and reaction conditions.
I. Copper-Catalyzed Synthesis of Benzisothiazol-3(2H)-ones: A Workhorse Method
Copper catalysis has emerged as a cost-effective and reliable approach for the construction of the benzisothiazole core, particularly for the synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones. These methods often proceed via C-S and N-S bond formations, showcasing copper's versatility in mediating these crucial transformations.[1]
Mechanistic Rationale
A prevalent strategy involves the reaction of N-substituted 2-halobenzamides with a sulfur source, such as elemental sulfur. The catalytic cycle, often involving a Cu(I) species, is thought to proceed through an initial oxidative addition of the 2-halobenzamide to the copper center. This is followed by coordination of the sulfur source and subsequent intramolecular C-S and N-S bond-forming events, ultimately leading to the desired benzisothiazolone product and regeneration of the active copper catalyst.[2]
Visualizing the Copper-Catalyzed Cascade
Sources
Navigating the Reactivity of Benzisothiazole 1,1-Dioxides: A Guide to Ring-Opening and Ring-Contraction Reactions
An Application Guide for the Synthetic Chemist
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzisothiazole 1,1-dioxide scaffold, particularly the readily accessible saccharin framework, represents a cornerstone in medicinal chemistry and synthetic methodology.[1] Its inherent stability is well-documented, yet its strategic bond strain allows for a diverse array of chemical transformations.[2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the ring-opening and ring-contraction reactions of this versatile heterocycle. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and providing robust, step-by-step protocols for key reactions. The content is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Introduction: The Benzisothiazole 1,1-Dioxide Core
Benzisothiazole 1,1-dioxide, commonly known by its derivative saccharin, is more than just the first commercially successful artificial sweetener.[1] The core structure, a bicyclic sultam, possesses a unique combination of aromaticity, a polarized sulfonamide group, and a reactive lactam-like bond. This arrangement makes it an attractive pharmacophore found in compounds targeting a range of biological entities, including HIV-1 reverse transcriptase, various carbonic anhydrases, and the PD-1/PD-L1 protein-protein interaction.[3][4][5][6]
Understanding the reactivity of this scaffold is paramount for its application in drug discovery and complex molecule synthesis. While often employed as a stable core, its true synthetic potential is unlocked through controlled ring-opening, contraction, and expansion reactions. These transformations allow for the conversion of the planar, rigid scaffold into diverse, often more three-dimensional structures, enriching its chemical space. This guide will focus primarily on ring-opening and ring-contraction reactions, with a supplementary discussion on related ring-expansion pathways to provide a more complete reactivity profile.
Ring-Opening Reactions: From Planar Scaffold to Linear Precursors
The most prevalent transformation of the benzisothiazole 1,1-dioxide ring is its cleavage, typically at the N2-C3 amide bond. This reaction converts the bicyclic structure into a 2-sulfamoylphenyl derivative, unmasking valuable functional groups for further elaboration.
Mechanism & Application: Reductive Ring-Opening of N-Alkylsaccharins
A highly effective strategy in medicinal chemistry involves the reductive opening of N-substituted saccharin derivatives. This approach has been instrumental in developing potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII.[4] The resulting "open saccharin" secondary sulfonamides exhibit enhanced binding and selectivity compared to their cyclic precursors.[3][4]
Causality of Experimental Design: The reaction proceeds via nucleophilic attack on the carbonyl carbon (C3). A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is required to deliver a hydride ion. The initial attack forms a tetrahedral intermediate which subsequently collapses, cleaving the relatively weak N-C bond. The choice of an N-alkylated saccharin is crucial; the substituent prevents deprotonation at the nitrogen, which would otherwise inhibit the reaction, and it is incorporated into the final linear product. The reduction transforms the carbonyl group into a methylene group, yielding a 2-(aminomethyl)benzenesulfonamide derivative.
Diagram 1: General Mechanism of Reductive Ring-Opening
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxidation of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide and its derivatives
An in-depth guide to the synthesis and application of oxidized 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide derivatives for researchers and drug development professionals.
Introduction: The Benzisothiazole 1,1-Dioxide Scaffold in Modern Chemistry
The 1,2-benzisothiazole 1,1-dioxide core, a class of compounds known as sultams, represents a medicinally privileged scaffold in contemporary drug discovery.[1][2] These cyclic sulfonamides are sulfur analogs of lactams and are integral to the structure of numerous therapeutic agents due to their unique physicochemical properties and biological activities.[1][3] The rigid, bicyclic framework of this compound provides a stable and versatile platform for synthetic modification.
While the sulfur atom in the 1,1-dioxide is already in its highest oxidation state, further oxidative transformations on the heterocyclic or aromatic rings, or on various substituents, unlock a new dimension of chemical diversity. These modifications are not merely academic exercises; they are strategic maneuvers to modulate biological activity, enhance pharmacokinetic profiles, and generate novel intellectual property. The oxidation of this scaffold can lead to the formation of potent enzyme inhibitors, receptor modulators, and other biologically active molecules.[4][5] This guide provides a detailed exploration of the rationale, application, and protocols for the oxidation of this important heterocyclic system.
Application Notes: The Strategic Value of Oxidation
The decision to oxidize the this compound core is driven by several key objectives in medicinal chemistry and process development:
-
Bioisosteric Replacement and Scaffold Hopping: Introducing carbonyl groups or other oxidized functionalities can create novel bioisosteres of existing pharmacophores. This allows chemists to navigate around existing patents and discover compounds with improved properties.
-
Modulation of Physicochemical Properties: Oxidation significantly impacts a molecule's polarity, lipophilicity (LogP), and hydrogen bonding capacity. For instance, introducing a carbonyl group adjacent to the sultam nitrogen can create an additional hydrogen bond acceptor site, potentially improving target engagement and solubility.[1]
-
Creation of Novel Bioactive Molecules: Oxidized derivatives often exhibit entirely different biological profiles compared to their parent compounds. For example, the oxidation of the benzylic position can yield N-sulfonyl ketimines, which are valuable intermediates and possess their own unique reactivity and pharmacological potential.[6]
-
Metabolic Stability: Introducing oxidative "soft spots" or, conversely, blocking sites of metabolic oxidation are key strategies in drug design. Understanding the oxidative pathways of this scaffold allows for the rational design of derivatives with optimized metabolic stability and pharmacokinetic profiles.
Core Methodologies for Oxidation
The primary sites for oxidation on the this compound scaffold, beyond the already oxidized sulfur, are the carbon atoms of the heterocyclic ring and any appended substituents. The choice of oxidant and reaction conditions is critical for achieving selectivity and high yields.[7]
Workflow for Oxidation and Analysis
A typical experimental workflow for the oxidation of benzisothiazole derivatives involves several key stages, from reaction setup to final product characterization.
Caption: General experimental workflow for oxidation reactions.
Protocol 1: Metal-Free Benzylic Oxidation of N-Aryl Derivatives
This protocol details a modern, environmentally conscious method for the selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones using Selectfluor.[4] While the substrate in the literature contains a carbonyl group, the principles are applicable to the oxidation of the analogous C-H bonds in other derivatives. This method is noted for its high efficiency, excellent functional group tolerance, and often obviates the need for traditional column chromatography.[4][8]
Causality and Rationale:
-
Oxidant: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful electrophilic fluorinating agent that acts as a robust oxidant in aqueous media.[4] Its use avoids toxic heavy metals and harsh peroxide-based reagents.
-
Solvent System: An aqueous medium (H₂O/DMF) is employed, aligning with green chemistry principles by reducing reliance on large volumes of volatile organic solvents.[4]
-
Selectivity: This method demonstrates high selectivity for the oxidation of the sulfur atom to the S-oxide in related benzisothiazolones. For substrates where the sulfur is already a dioxide, oxidation would be directed to the next most reactive site, such as an activated C-H bond.
Step-by-Step Protocol
-
Reaction Setup: To a 25 mL round-bottom flask, add the N-substituted this compound derivative (0.2 mmol, 1.0 equiv).
-
Solvent Addition: Add a 9:1 mixture of H₂O/DMF (2.0 mL). Stir the mixture at room temperature (25 °C) to achieve dissolution or a fine suspension.
-
Oxidant Addition: Add Selectfluor (0.4 mmol, 2.0 equiv) to the mixture in one portion. The exact stoichiometry may require optimization depending on the specific substrate.[4]
-
Reaction Monitoring: Seal the flask and stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 5 mL) and brine (5 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by flash column chromatography on silica gel or by recrystallization. In many cases reported for similar systems, the product is obtained in high purity without chromatography.[4]
Data Summary: Substrate Scope and Yields
The following table summarizes representative results for the Selectfluor-mediated oxidation of various benzo[d]isothiazol-3(2H)-ones, which serves as a model for the expected reactivity and tolerance of this protocol.[4]
| Entry | N-Substituent (on derivative) | Oxidant Equiv. | Yield (%) |
| 1 | n-Butyl | 1.0 | 95% |
| 2 | n-Pentyl | 1.0 | 92% |
| 3 | Benzyl | 1.0 | 96% |
| 4 | H (unsubstituted) | 2.0 | 90% |
| 5 | p-Tolyl | 2.0 | 93% |
| 6 | p-Chlorophenyl | 2.0 | 91% |
Data adapted from a similar system reported in Molecules (2022), 27(21), 7433.[4]
Protocol 2: Classical Oxidation with Manganese Dioxide (MnO₂)
This protocol describes a classical yet highly effective method for the oxidation of activated C-H bonds, particularly at benzylic positions, using activated manganese dioxide (MnO₂).[9] For the this compound scaffold, this method would be most applicable to derivatives bearing substituents that can be oxidized, such as an N-benzyl group.
Causality and Rationale:
-
Oxidant: Activated MnO₂ is a mild, selective, and heterogeneous oxidant. Its primary utility lies in the oxidation of allylic and benzylic alcohols to the corresponding aldehydes or ketones.[9] It is also effective for oxidizing activated methylene groups adjacent to heteroatoms.
-
Heterogeneity: As a solid reagent, MnO₂ simplifies the reaction work-up, as the excess oxidant and manganese byproducts can be removed by simple filtration.
-
Solvent: The choice of a non-polar, inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is typical, as it facilitates the reaction on the surface of the MnO₂ without participating in the reaction.
Proposed Reaction Mechanism
The oxidation likely proceeds through a radical-based mechanism on the surface of the manganese dioxide.
Caption: Simplified mechanism for MnO₂ oxidation.
Step-by-Step Protocol
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend the N-benzyl-2,3-dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide derivative (1.0 mmol, 1.0 equiv) in dichloromethane (20 mL).
-
Oxidant Addition: Add activated manganese dioxide (10.0 mmol, 10.0 equiv). A significant excess of MnO₂ is often required for efficient oxidation.
-
Reaction Conditions: Heat the suspension to reflux (approx. 40 °C).
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. The reaction may require several hours to 24 hours to reach completion. Additional portions of MnO₂ may be added if the reaction stalls.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other solid byproducts.
-
Purification: Wash the Celite® pad with additional dichloromethane. Combine the filtrates and concentrate under reduced pressure. The resulting crude material can then be purified by flash column chromatography on silica gel to afford the desired oxidized product (e.g., the N-benzoyl derivative).
Conclusion and Future Outlook
The oxidation of the this compound scaffold is a powerful strategy for generating novel molecular entities with significant potential in drug discovery and development.[10] Modern, metal-free oxidation methods offer green and efficient pathways to these valuable compounds, while classical reagents remain robust tools in the synthetic chemist's arsenal. As our understanding of the structure-activity relationships of sultam-based compounds grows, the development of new, selective oxidation protocols will continue to be a critical enabling technology in the quest for next-generation therapeutics.
References
-
Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. ResearchGate. Available from: [Link]
-
Zhong, D., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Organic Letters, 21(15), 5808-5812. Available from: [Link]
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed. Available from: [Link]
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. Available from: [Link]
-
One-Pot Synthesis of Polycyclic Sultams Enabled by Gold-Catalyzed Hydroamination of o-Alkynylbenzenesulfonamides and Subsequent Iodine(III)-Mediated Counteranion-Assisted Intramolecular Annulation. ACS Publications. Available from: [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]
-
Oxidation in Heterocyclic Chemistry. NPTEL. Available from: [Link]
-
Oxidation of Heterocyclic Compounds by Manganese Dioxide (Review). Scribd. Available from: [Link]
-
Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Oxford Academic. Available from: [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. National Institutes of Health. Available from: [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. Available from: [Link]
-
Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation: Application to the Synthesis of Chiral Sultams. ResearchGate. Available from: [Link]
-
Suggested Mechanisms for Attempt Oxidation Reactions on Some Sultams. Iraqi Academic Scientific Journals. Available from: [Link]
-
Sultam synthesis. Organic Chemistry Portal. Available from: [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available from: [Link]
-
Methods of sultam synthesis. Ask this paper. Available from: [Link]
-
Advanced Organic Synthesis: The Utility of Benzisothiazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. Available from: [Link]
-
Yang, K., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 27(21), 7433. Available from: [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available from: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available from: [Link]
-
1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. RSC Publishing. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available from: [Link]
-
2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[11][12]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. MDPI. Available from: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available from: [Link]
-
1,2-Benzisothiazoles. Part III. 3-Substituted derivatives. RSC Publishing. Available from: [Link]
Sources
- 1. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kcl.digimat.in [kcl.digimat.in]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Green Synthesis of Benzothiazole Compounds
Introduction: The Imperative for Greener Benzothiazole Synthesis
Benzothiazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these vital heterocyclic compounds has often relied on methods that utilize harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and health concerns.[3] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to minimize or eliminate the use and generation of hazardous substances.[1] This guide provides detailed application notes and protocols for the green synthesis of benzothiazole derivatives, focusing on methodologies that are environmentally benign, efficient, and sustainable. These approaches are designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows.
Core Principle: The Condensation Reaction
The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation reaction between a 2-aminothiophenol and a carbonyl compound, such as an aldehyde or a carboxylic acid.[2][4][5] The general mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product. Green chemistry approaches have focused on optimizing this fundamental reaction by introducing energy-efficient techniques, employing eco-friendly solvents, and utilizing recyclable or eliminating catalysts.
Methodology 1: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that significantly accelerates reaction rates and often improves product yields compared to conventional heating methods.[1][6] This technique is particularly advantageous for the synthesis of benzothiazoles, drastically reducing reaction times from hours to mere minutes.[6][7][8]
Scientific Rationale
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and generating heat. This localized and efficient heating minimizes the formation of side products and enhances the overall efficiency of the reaction. The use of microwave-assisted synthesis aligns with green chemistry principles by reducing energy consumption and enabling solvent-free reactions or the use of green solvents.[1][6]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
This protocol describes the synthesis of a 2-substituted benzothiazole from a 2-aminothiophenol and an aromatic aldehyde under microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol (optional, for solid aldehydes)
-
Domestic microwave oven (e.g., 800W)
-
Erlenmeyer flask
-
Funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In an Erlenmeyer flask, combine 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).[7]
-
If the aldehyde is a solid, add a minimal amount of ethanol to facilitate mixing.[9]
-
Cap the flask with a funnel to prevent pressure buildup.
-
Place the flask in a domestic microwave oven and irradiate at a low power setting (e.g., 160-300W) for 1-2 minutes.[7][10]
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that separates is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzothiazole.[7]
Workflow Diagram: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted benzothiazole synthesis.
Methodology 2: Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green pathway for benzothiazole synthesis.[11] Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures, leading to enhanced reaction rates.[11]
Scientific Rationale
The extreme conditions created during cavitation can break chemical bonds and generate highly reactive species, accelerating the condensation reaction. This method is often performed at room temperature and can be conducted under solvent-free conditions, making it a highly attractive green alternative.[11][12]
Experimental Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis of 2-Arylbenzothiazoles
This protocol details a solvent- and catalyst-free synthesis of 2-arylbenzothiazoles using an ultrasonic probe.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Ultrasonic probe
-
Reaction vessel
Procedure:
-
Combine 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in a suitable reaction vessel.
-
Immerse the tip of the ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a specified power (e.g., 51 W) for approximately 20 minutes at room temperature.[12]
-
Monitor the reaction progress by TLC.
-
Upon completion, the resulting product can often be used directly or purified by recrystallization if necessary.
Comparative Data for Green Synthesis Methods
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | None | Solvent-free or Ethanol | 1-2 min | High | [7] |
| Ultrasound-Assisted | None | Solvent-free | 20 min | 65-83 | [12] |
| Catalyst-Free (Water) | None | Water | 1 hour | Excellent | [13] |
| Catalyst-Free (Melt) | None | Solvent-free | 1 hour | 88 | [14] |
Methodology 3: Catalyst-Free and Solvent-Free Synthesis
The ultimate goal of green synthesis is to minimize the use of auxiliary substances. Catalyst-free and solvent-free approaches represent a significant step towards this ideal. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal melting or suspension in water.
Scientific Rationale
By eliminating catalysts and organic solvents, these methods reduce waste, simplify purification processes, and lower the overall environmental impact.[14] Conducting the reaction in water is particularly advantageous as water is a non-toxic, non-flammable, and readily available solvent.[13][15]
Experimental Protocol: Catalyst-Free Synthesis in Water
This protocol outlines a simple and environmentally benign synthesis of 2-substituted benzothiazoles in water.[13]
Materials:
-
2-Aminothiophenol
-
Acyl benzotriazole (as the carbonyl source)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, suspend 2-aminothiophenol (1 mmol) and the corresponding acyl benzotriazole (1 mmol) in water.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 70°C under microwave irradiation (50 W) for 1 hour.[13]
-
After cooling, the solid product is collected by filtration, washed with water, and dried.
Reaction Mechanism: General Benzothiazole Formation
The formation of benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through the following steps:
-
Schiff Base Formation: The amino group of 2-aminothiophenol undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (benzothiazoline intermediate).
-
Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization, and subsequent oxidation (often by atmospheric oxygen) leads to the aromatic benzothiazole ring system.[16]
Caption: Generalized mechanism for benzothiazole synthesis.
Conclusion and Future Outlook
The green synthesis of benzothiazole compounds is a rapidly evolving field that offers significant advantages in terms of environmental sustainability, safety, and efficiency.[1] Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and catalyst- and solvent-free reactions have demonstrated their potential to replace traditional, more hazardous methods.[1][11][13] Future research will likely focus on the development of even more sustainable approaches, including the use of biocatalysts and renewable starting materials, further advancing the principles of green chemistry in pharmaceutical and materials science.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
-
GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. (URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (URL: [Link])
-
Catalyst-free facile synthesis of 2-substituted benzothiazoles. (URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
-
Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. (URL: [Link])
-
(PDF) Solvent- and catalyst-free synthesis of 2-aryl(heteroaryl)-substituted benzothiazoles. (URL: [Link])
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])
-
Benzothiazole synthesis. (URL: [Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (URL: [Link])
-
A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. (URL: [Link])
-
Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. (URL: [Link])
-
Synthesis of benzothiazole derivatives using ultrasonic probe irradiation. (URL: [Link])
-
Synthesis and various biological activities of benzothiazole derivative: A review. (URL: [Link])
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (URL: [Link])
-
Green Synthesis of Benzothiazoles. (URL: [Link])
-
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. (URL: [Link])
-
Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (URL: [Link])
-
MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. (URL: [Link])
-
Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. (URL: [Link])
Sources
- 1. airo.co.in [airo.co.in]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. ijpbs.com [ijpbs.com]
- 11. kjscollege.com [kjscollege.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Catalyst-free facile synthesis of 2-substituted benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Welcome to the technical support center for the synthesis of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals who are working with this heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of this synthesis.
Section 1: Core Synthetic Strategy & Protocol
The synthesis of the target molecule, while not extensively documented, can be efficiently achieved through a base-induced ring contraction of a suitable precursor, specifically a 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide derivative. This rearrangement, a type of diaza-[1][2]-Wittig reaction, offers a selective and high-yielding pathway.[3]
Overall Synthetic Workflow
The proposed workflow involves the synthesis of an N-acylated 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide precursor, followed by a base-mediated rearrangement to yield the desired 1,2-benzisothiazole product.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocol
This protocol is adapted from methodologies reported for similar ring contraction reactions.[1][3]
Objective: To synthesize this compound via base-induced rearrangement.
Materials:
-
N-Acyl-3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxide (Precursor, 1.0 equiv)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Add the precursor (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Addition: Dissolve the precursor in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Under a nitrogen atmosphere, add potassium tert-butoxide (t-BuOK, 2.0 equiv) portion-wise over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The use of exactly 2 equivalents of base is critical to favor the desired[1][2]-rearrangement over the competing[1][4]-rearrangement.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction yield is very low or I recovered mostly starting material. | 1. Insufficient Base: The deprotonation at C(4) is the critical first step; incomplete deprotonation will stall the reaction.[1] 2. Presence of Moisture: Protic sources (e.g., water) will quench the strong base (t-BuOK). 3. Low Reaction Temperature/Time: The rearrangement may require sufficient thermal energy and time to proceed to completion. | 1. Ensure the t-BuOK is fresh and has been stored under inert conditions. Verify the stoichiometry (2.0 equivalents). 2. Use anhydrous THF and ensure all glassware is flame-dried. Run the reaction under a dry nitrogen or argon atmosphere. 3. After addition of base at 0 °C, allow the reaction to warm to room temperature. If the reaction is sluggish, consider gentle heating to reflux. |
| Q2: I've isolated a major side product, not my target molecule. | 1. Incorrect Base Stoichiometry: Using a large excess of base (e.g., >3 equivalents) can favor a competing diaza-[1][4]-Wittig rearrangement, leading to the formation of a 1,2-benzothiazine dioxide isomer instead of the desired 1,2-benzisothiazole.[3] 2. Degradation: The acylimine intermediate could be unstable under the reaction conditions. | 1. Crucially, control the stoichiometry. Use 1.9-2.1 equivalents of t-BuOK. The reaction outcome is highly dependent on the amount of base used.[3] 2. Avoid prolonged reaction times or excessive heating. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Q3: I'm having difficulty purifying the final product. | 1. Similar Polarity: The desired product may have a similar Rf value to the starting material or side products. 2. Oiling Out: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is recommended. If co-elution is an issue, consider a different solvent system (e.g., Dichloromethane/Methanol). 2. After chromatography, attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this ring contraction?
The reaction proceeds through a well-understood pathway initiated by deprotonation.[1]
-
Deprotonation: The strong base (t-BuOK) abstracts a proton from the C(4) position of the dihydro-benzothiadiazine dioxide ring.
-
Ring Opening: The resulting anion triggers the cleavage of the weak N-N bond, leading to a ring-opened acylimine intermediate.
-
Intramolecular Michael Addition: The nitrogen anion of the intermediate then undergoes a nucleophilic attack on the α,β-unsaturated sulfone system.
-
Protonation: A final protonation step upon workup yields the stable 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide ring system.
Caption: Proposed mechanism for the diaza-[1][2]-Wittig rearrangement.
Q2: Why are the base and solvent choices so critical?
The choice of base and solvent dictates the success and selectivity of the reaction.
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to achieve the initial C(4) deprotonation without competing side reactions. As noted, the stoichiometry of the base is the single most important factor in determining the product distribution between the[1][2] and[1][4] rearrangement pathways.[3]
-
Solvent: Anhydrous, aprotic polar solvents like THF are ideal. They effectively solvate the potassium cation of the base and the anionic intermediates without having acidic protons that would quench the reaction.
Q3: Are there alternative synthetic routes to the benzisothiazole core structure?
Yes, the benzisothiazole scaffold can be synthesized through various methods, although they may not be directly applicable to this specific dimethyl derivative. Common strategies include:
-
Oxidative Cyclization: Intramolecular N-S bond formation from 2-mercaptobenzamides using catalysts like Cu(I) under an oxygen atmosphere.[4]
-
From 2-Halobenzamides: Intermolecular reactions with a sulfur source like elemental sulfur (S₈) or potassium thiocyanate (KSCN) in the presence of a transition-metal catalyst.[4]
-
From 2-(Alkylthio)benzonitriles: Cyclization of these precursors, which can be prepared from 2-halobenzonitriles.[5]
Q4: What analytical techniques are recommended for product characterization?
To confirm the structure of this compound, a combination of spectroscopic methods is essential:
-
¹H and ¹³C NMR: To confirm the carbon skeleton and proton environments. The gem-dimethyl group should appear as a characteristic singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
FT-IR Spectroscopy: To identify key functional groups, particularly the strong, characteristic stretches for the sulfone (O=S=O) group.
References
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. CMUJ. Available at: [Link]
-
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Institutes of Health. Available at: [Link]
- Method for producing 1,2-benzisothiazol-3-ones. Google Patents.
-
Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides. National Institutes of Health. Available at: [Link]
-
Synthesis and Structure-Activity Relationship of Substituted Tetrahydro- And hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and Thiadiazinones: Potential Anxiolytic Agents. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Basicity-Tuned Reactivity: diaza-[1,2]-Wittig versus diaza-[1,3]-Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
Side reactions and byproducts in the synthesis of benzisothiazole derivatives
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of benzisothiazole derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning side reactions and byproduct formation. The content is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis of benzisothiazoles, providing concise answers and references to more detailed explanations.
Q1: My reaction to form a benzisothiazole from a 2-halobenzamide and a sulfur source is sluggish and gives a low yield. What are the likely causes?
A1: Low yields in this synthesis are often attributed to several factors:
-
Insufficient catalyst activity: Copper-catalyzed C-S coupling is a common route, and the choice of copper source and ligand is critical. Inactive or poisoned catalysts will significantly slow down the reaction.
-
Poor solubility of reagents: The inorganic sulfur source (e.g., sodium sulfide, elemental sulfur) may have poor solubility in the chosen organic solvent, limiting its availability for the reaction.
-
Reaction temperature: The intramolecular cyclization step often requires elevated temperatures to proceed efficiently. Insufficient heat can lead to the accumulation of the intermediate C-S coupled product without cyclization.
-
Nature of the halogen: The reactivity of the 2-halobenzamide follows the order I > Br > Cl. If you are using a chloro-substituted starting material, harsher reaction conditions (higher temperature, more active catalyst) may be necessary.
Q2: I am observing a significant amount of a disulfide byproduct in my reaction mixture. How can I minimize its formation?
A2: The formation of disulfide byproducts, such as those derived from 2-aminothiophenol starting materials, is a common issue arising from oxidative coupling. To minimize this:
-
Maintain an inert atmosphere: The use of nitrogen or argon gas throughout the reaction is crucial to prevent oxidation of thiol intermediates by atmospheric oxygen.
-
Control the addition of oxidizing agents: If the synthesis involves an oxidative cyclization step, the stoichiometry and rate of addition of the oxidant are critical. Excess oxidant will promote intermolecular disulfide formation.
-
Choice of solvent: Degassed solvents should be used to remove dissolved oxygen.
Q3: My final product is contaminated with a benzisothiazolone derivative. What is the likely origin and how can I prevent it?
A3: The formation of a benzisothiazol-3(2H)-one, often referred to as BIT, can occur if the reaction conditions allow for the oxidation of the isothiazole ring, particularly at the 3-position. This is more prevalent when starting from 2-halobenzamides. To prevent this:
-
Strict control of reaction atmosphere: As with disulfide formation, minimizing oxygen exposure is key.
-
Avoid over-oxidation: If an oxidant is used, carefully control its amount and the reaction time.
-
Purification: Benzisothiazolones often have different polarity compared to the desired benzisothiazole and can typically be separated by column chromatography.
Section 2: Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more detailed analysis of specific problems, their mechanistic origins, and step-by-step protocols for mitigation.
Problem 1: Formation of Over-Reduced Byproducts
Symptom: In syntheses involving the reduction of a disulfide precursor to a 2-aminothiophenol followed by cyclization, you observe the formation of aniline or other non-sulfur containing aromatic amines in your crude product.
Causality: This issue arises from the over-reduction of the starting material or intermediates. Strong reducing agents, if not carefully controlled, can cleave the C-S bond, leading to the loss of the sulfur moiety.
Troubleshooting Protocol:
-
Select a Milder Reducing Agent: If using a potent reducing agent like lithium aluminum hydride, consider switching to a milder alternative such as sodium borohydride or triphenylphosphine.
-
Stoichiometric Control: Carefully calculate and use the exact stoichiometric amount of the reducing agent required. An excess should be avoided.
-
Temperature Management: Perform the reduction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity and minimize over-reduction.
-
In-situ Reaction: Consider a one-pot procedure where the 2-aminothiophenol is generated in-situ and immediately consumed in the subsequent cyclization step, preventing its prolonged exposure to the reducing environment.
Problem 2: Incomplete Cyclization and Intermediate Accumulation
Symptom: Your reaction yields a significant amount of the acyclic intermediate, for instance, the 2-thio-substituted benzamide, instead of the desired benzisothiazole.
Causality: The intramolecular cyclization step is often the rate-limiting step and can be sterically or electronically hindered. Insufficient energy (temperature) or an inappropriate base can lead to the accumulation of the intermediate.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS to find the optimal temperature for cyclization.
-
Screen Different Bases: The choice of base can be critical for the deprotonation step preceding cyclization. If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Consider screening solvents with different dielectric constants. Aprotic polar solvents like DMF or DMSO can often facilitate these types of reactions.
Problem 3: Ring-Opened Byproducts
Symptom: During workup or purification, you observe the formation of byproducts that correspond to the ring-opening of the benzisothiazole core, such as 2-mercaptobenzonitrile.
Causality: The isothiazole ring can be susceptible to nucleophilic attack, especially under strongly basic or acidic conditions during workup. This can lead to cleavage of the N-S bond.
Troubleshooting Protocol:
-
Neutral Workup: Avoid strongly acidic or basic aqueous workups. Use a saturated solution of a mild salt like ammonium chloride for quenching.
-
pH Control during Extraction: If an extraction is necessary, maintain the pH of the aqueous layer as close to neutral as possible.
-
Careful Chromatography: When performing column chromatography, use a neutral stationary phase like silica gel. If basic or acidic impurities are present, consider pre-treating the silica with a small amount of a suitable amine (e.g., triethylamine) or acid to prevent on-column degradation.
Section 3: Data and Visualization
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Issue | Recommended Action | Potential Byproduct Reduced |
| Atmosphere | Presence of Oxygen | Use inert gas (N₂ or Ar) | Disulfides, Benzisothiazolones |
| Temperature | Too Low | Increase temperature | Acyclic Intermediates |
| Too High | Decrease temperature | Decomposition products | |
| Reducing Agent | Too Strong | Use milder reductant | Over-reduced amines |
| Base | Too Weak | Use stronger base | Acyclic Intermediates |
| Too Strong/Nucleophilic | Use non-nucleophilic base | Ring-opened products |
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting common issues in benzisothiazole synthesis.
Caption: A flowchart for diagnosing and addressing common synthetic problems.
References
-
A review on the synthesis of benzisothiazole and its derivatives. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
An Overview on Chemistry of Benzisothiazole. PharmaTutor. [Link]
-
Synthesis of Benzisothiazole Derivatives and Their Biological Applications. (2023). Molecules. [Link]
-
Practical and Scalable Synthesis of Benzisothiazole-3(2H)-one... (2022). Organic Process Research & Development. [Link]
-
Synthesis of Benzisothiazole Derivatives: A Review. (2022). Molecules. [Link]
-
Recent Advances in the Synthesis of Benzisothiazoles. Journal of the Brazilian Chemical Society. [Link]
Technical Support Center: Optimization of Reaction Conditions for 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related heterocyclic structures. Our goal is to provide you with the expertise and practical insights needed to troubleshoot issues, optimize reaction conditions, and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy for N-alkylated cyclic sulfonamides like the target compound.
Q1: What is the most common synthetic route for this class of compounds, and what are the critical steps?
The synthesis of this compound, a derivative of saccharin (1,2-benzisothiazol-3-one-1,1-dioxide), typically involves the N-alkylation of a suitable saccharin precursor. The fundamental reaction is an N-alkylation of the sulfonamide nitrogen. The general approach involves deprotonating the acidic N-H of the saccharin ring with a suitable base, followed by nucleophilic attack on an alkylating agent. Key challenges include ensuring complete deprotonation without promoting side reactions and selecting an appropriate solvent system.[1][2]
Q2: How do I select the optimal base for the N-alkylation step?
The choice of base is critical and depends on the reactivity of your alkylating agent and the acidity of the N-H bond.
-
For highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide): Moderate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[3][4] These provide a good balance of reactivity and selectivity, minimizing the risk of side product formation.
-
For less reactive alkylating agents: A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), may be necessary to fully deprotonate the sulfonamide nitrogen and drive the reaction to completion.[5] However, stronger bases can increase the risk of elimination side reactions with certain alkyl halides.
-
Causality: The base's role is to generate the nucleophilic nitrogen anion. An insufficiently strong base will result in low conversion, while an overly strong or sterically hindered base might promote undesired pathways like elimination or react with other functional groups.
Q3: What is the role of the solvent, and which should I choose?
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices.[3] They effectively solvate the metal cation of the base, leaving the nitrogen anion more "naked" and nucleophilic, thereby accelerating the reaction rate.
-
Ethereal Solvents: Tetrahydrofuran (THF) is also commonly used, particularly with stronger bases like NaH.
-
Causality: Protic solvents (like ethanol or water) should be avoided as they will protonate the nitrogen anion, quenching the nucleophile and halting the reaction. The dielectric constant of the solvent can significantly impact the solubility of the sulfonamide salt and the overall reaction kinetics.
Q4: Can temperature be used to control the reaction outcome?
Absolutely. Temperature is a key parameter for optimization.
-
Initial Trials: Start at room temperature. Many N-alkylation reactions proceed smoothly without heating.
-
Increasing Conversion: If the reaction is sluggish (as monitored by TLC or LC-MS), gradually increasing the temperature to 50-80°C can significantly improve the rate and yield.[4]
-
High Temperatures: Be cautious with excessive heat, as it can lead to product decomposition or the formation of undesired byproducts.[6] Monitoring the reaction profile over time at different temperatures is crucial.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in heterocyclic synthesis.[6] A logical, step-by-step approach is the most effective way to diagnose the cause.
Caption: Decision workflow for diagnosing low reaction yield.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Impure Reagents or Wet Solvents | Impurities can act as catalysts for side reactions or inhibit the primary reaction. Moisture will quench the base and the nitrogen anion. Solution: Use reagents from a reliable source. Ensure solvents are anhydrous, especially when using strong bases like NaH.[6] |
| Suboptimal Reaction Temperature | The activation energy for the reaction may not be met at lower temperatures. Solution: Monitor the reaction at room temperature first. If no conversion is observed after a few hours, gradually increase the heat to 50°C, then 80°C, while monitoring by TLC/LC-MS.[3] |
| Ineffective Base | The chosen base may be too weak to deprotonate the sulfonamide efficiently. Solution: If using a mild base like K₂CO₃ with low conversion, consider switching to a stronger base such as Cs₂CO₃ or NaH.[3][4] |
| Poor Mixing | In heterogeneous reactions (e.g., with solid K₂CO₃), poor stirring can lead to low surface area contact and slow reaction rates. Solution: Ensure vigorous stirring, especially at the beginning of the reaction. |
| Product Decomposition | The desired product might be unstable under the reaction or workup conditions. Solution: Monitor the reaction by TLC or LC-MS. If you see the product form and then disappear over time, it indicates degradation.[6] Consider running the reaction at a lower temperature for a longer duration. |
Problem 2: Multiple Spots on TLC (Impurity Formation)
The presence of multiple spots on your TLC plate indicates side reactions or incomplete conversion.
Caption: Logical steps to address reaction impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Unreacted Starting Material | The reaction has not gone to completion. Solution: Increase the reaction time. If that fails, consider a moderate increase in temperature or switching to a more effective base/solvent system as detailed in the low yield section. |
| O-Alkylation Side Product | The oxygen of the carbonyl group in the saccharin ring can also act as a nucleophile, leading to an O-alkylated byproduct. This is less common for sulfonamides but can occur. Solution: This is often thermodynamically controlled. Using more polar, aprotic solvents like DMF can favor N-alkylation. |
| Elimination Byproduct | If using a strong, sterically hindered base (like KOt-Bu) with a secondary or tertiary alkyl halide, an elimination reaction may compete with the desired substitution. Solution: Switch to a less hindered base (e.g., NaH) or a milder base (Cs₂CO₃) and run the reaction at a lower temperature. |
| Reagent Decomposition | The alkylating agent may be unstable under the reaction conditions. Solution: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. Confirm the purity of the agent before use. |
Optimized Experimental Protocol (Model)
This protocol is a generalized starting point based on common procedures for N-alkylation of sulfonamides.[4][5] It should be optimized for your specific substrate and scale.
Materials:
-
Saccharin precursor (1.0 eq)
-
Alkylating agent (1.1 - 1.5 eq)
-
Base (e.g., Cs₂CO₃, 1.5 - 2.0 eq)
-
Anhydrous DMF
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the saccharin precursor and the base (e.g., Cs₂CO₃).
-
Solvent Addition: Add anhydrous DMF via syringe and stir the suspension vigorously for 15-30 minutes at room temperature. The formation of the salt may be visible.
-
Alkylation: Slowly add the alkylating agent dropwise to the stirring suspension.
-
Reaction: Stir the reaction at room temperature and monitor its progress every 1-2 hours using TLC or LC-MS.
-
Heating (If Necessary): If the reaction is slow, warm the mixture to 50-60°C and continue to monitor.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
-
Mono‐N‐alkylation of benzene sulfonamide with various alcohols. [a]... ResearchGate. Available at: [Link]
-
Fujita, K. et al. (2008). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. Available at: [Link]
-
Various Authors. (2006-2022). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Catalytic N‐Alkylation of Sulfonamides. ResearchGate. Available at: [Link]
-
Pál, Z. et al. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
-
Synthesis of N-acyl and N-alkyl saccharin derivatives. ResearchGate. Available at: [Link]
-
Rankin, G. M. et al. (2017). Synthesis of Novel Saccharin Derivatives. MDPI. Available at: [Link]
-
Wang, X. et al. (2021). Synthesis of benzo[f][3][6]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications. Available at: [Link]
- Sharma, Dr. A. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST.
-
Singh, U. P. & Kumar, S. (2021). Artificial sugar saccharin and its derivatives: role as a catalyst. PMC. Available at: [Link]
-
Rankin, G. M. et al. (2017). Synthesis of Novel Saccharin Derivatives. PubMed. Available at: [Link]
- Various Authors. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
- Various Authors. (2019). Synthesis of Heterocyclic Compounds. ijirset.
- Various Authors. Heterocyclic Compounds.
-
Chen, K. et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. PMC. Available at: [Link]
-
Various Authors. (2010-2023). Benzisothiazoles synthesis. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. Benzoisothiazol-3-one synthesis. Organic Chemistry Portal. Available at: [Link]
- Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update.
-
Pál, Z. et al. (2022). (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. Available at: [Link]
-
Goldberg, A. A. & Kelly, W. (1947). The Synthesis of Some Derivatives of Saccharin*. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Novel Saccharin Derivatives [mdpi.com]
- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide under various conditions
Welcome to the dedicated technical support center for 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.
Introduction to the Stability of this compound
This compound, a cyclic sulfonamide (sultam), is a versatile building block in medicinal chemistry. Its stability is paramount for the successful development of new chemical entities. The strained five-membered sultam ring is susceptible to degradation under various conditions, which can impact the purity, potency, and safety of your compounds. This guide will walk you through the potential stability issues and provide actionable protocols to investigate and mitigate them.
Part 1: Troubleshooting Guide for Unexpected Degradation
This section addresses common scenarios where degradation of this compound may be observed.
Issue 1: Loss of Purity in Aqueous Solutions over Time
Symptoms:
-
Appearance of new peaks in your chromatogram.
-
A decrease in the peak area of the parent compound.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Potential Cause: Hydrolytic degradation. The sultam ring is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting hydrolytic degradation.
Step-by-Step Protocol for Investigating Hydrolytic Stability:
-
pH Profiling:
-
Prepare solutions of this compound in a series of buffers with varying pH (e.g., pH 2, 4, 7, 9, and 12).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method.
-
-
Temperature Stress:
-
Prepare a solution of the compound in a neutral buffer (e.g., pH 7 phosphate buffer).
-
Divide the solution into aliquots and incubate at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Analyze samples at various time points to determine the effect of temperature on degradation.
-
Plausible Degradation Pathway (Hydrolysis):
Under acidic or basic conditions, the primary degradation pathway is likely the hydrolytic cleavage of the S-N bond in the sultam ring, leading to the formation of a sulfonic acid derivative.
Caption: Proposed hydrolytic ring-opening of the sultam.
Issue 2: Degradation upon Exposure to Light
Symptoms:
-
Discoloration of the solid compound or solution.
-
Appearance of new peaks in the chromatogram after exposure to ambient or UV light.
Potential Cause: Photolytic degradation. The sulfonamide moiety can be susceptible to photolytic cleavage.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting photolytic degradation.
Step-by-Step Protocol for Photostability Testing (based on ICH Q1B):
-
Sample Preparation:
-
Place the solid compound in a clear container.
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Exposure:
-
Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp or a metal halide lamp).
-
Simultaneously, keep a dark control sample, protected from light, under the same temperature conditions.
-
-
Analysis:
-
After a defined exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
Plausible Degradation Pathway (Photolysis):
Photolytic degradation may involve the homolytic cleavage of the S-N bond, leading to the formation of radical species that can further react to form various degradation products.[5]
Caption: Proposed photolytic cleavage of the S-N bond.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Based on its chemical structure, it is recommended to store the solid compound in a cool, dry, and dark place. Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light.
Q2: Is the compound susceptible to oxidation?
A: While the sulfonamide group is generally stable to oxidation, the benzene ring can be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents). A forced degradation study using an oxidizing agent like hydrogen peroxide can help determine this susceptibility.
Q3: What analytical techniques are suitable for stability-indicating studies?
A: A stability-indicating method should be able to separate the parent compound from all potential degradation products. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used and effective technique. For the identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is highly recommended.[6][7][8]
Q4: Are there any known incompatible excipients?
A: While specific compatibility data for this compound is limited, general knowledge of sulfonamide chemistry suggests potential incompatibilities with:
-
Strongly acidic or basic excipients: These can catalyze hydrolytic degradation.
-
Reducing sugars (e.g., lactose): Although less common with sulfonamides compared to primary and secondary amines, the potential for Maillard-type reactions should not be entirely dismissed, especially under high humidity and temperature.
-
Excipients with high levels of reactive impurities: For example, peroxides in povidone can lead to oxidative degradation.
Recommended Excipient Compatibility Study Protocol:
-
Prepare binary mixtures of the drug substance with each excipient (typically in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
-
Analyze the samples at initial and final time points using a stability-indicating HPLC method.
-
Compare the degradation profiles to that of the pure drug substance stored under the same conditions.
| Excipient Class | Potential for Interaction | Recommendation |
| Fillers/Diluents | Low to Moderate | Screen for pH and reactive impurities. |
| Binders | Low to Moderate | Be cautious with binders that may contain peroxides. |
| Disintegrants | Low | Generally considered compatible. |
| Lubricants | Low | Generally considered compatible. |
| Buffering Agents | High | Select buffers that maintain the pH of maximum stability. |
Q5: What are the expected degradation products I should look for?
A: Based on the chemical structure, the most likely degradation products would result from:
-
Hydrolysis: Ring-opening to form 2-(2-sulfophenyl)propan-2-amine.
-
Photolysis: Cleavage of the S-N bond, potentially leading to a variety of recombination products.
-
Oxidation: Hydroxylation of the benzene ring.
Part 3: Recommended Analytical Protocol
Stability-Indicating UPLC-MS/MS Method for this compound and its Potential Degradants
This method is designed for the separation and identification of the parent compound and its potential degradation products.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
UV Detection: 230 nm
Mass Spectrometry Conditions (for identification):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan (m/z 50-500) and Product Ion Scan
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
References
-
Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (2012). National Institutes of Health. [Link]
-
Hydrolysis of N-alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (2012). PubMed. [Link]
-
Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. (2012). Europe PMC. [Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). Universite Personel Web Sitesi. [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. (2002). ResearchGate. [Link]
-
Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles. (n.d.). Semantic Scholar. [Link]
-
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. (2023). National Institutes of Health. [Link]
-
Managing medicines for people with sulfonamide allergy. (2024). NHS Specialist Pharmacy Service. [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). Macquarie University Research Portal. [Link]
-
Photolytic cleavage of sulfonamide bonds. (1966). PubMed. [Link]
-
Homolytic N−S Bond Cleavage in Vinyl Triflimides Enabled by Triplet–Triplet Energy Transfer. (2022). National Institutes of Health. [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). ResearchGate. [Link]
-
Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. (2017). Globe Thesis. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (2012). ResearchGate. [Link]
-
Photochemical carbon–sulfur bond cleavage in some alkyl and benzyl sulfides. (2001). ResearchGate. [Link]
-
Interactions and Incompatibilities of Pharmaceutical Excipients With API. (n.d.). Scribd. [Link]
-
Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides. (n.d.). Organic Chemistry Portal. [Link]
-
Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. (2009). PubMed. [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][9]Thiazin-4-One Derivatives. (2024). MDPI. [Link]
-
Physical incompatibility of sulfonamide compounds and polyionic solutions. (1966). PubMed. [Link]
-
Visible light-triggered C-C and C-N bonds formation by C-S bonds cleavage of benzylic thioethers. (2018). HAL Open Science. [Link]
-
ChemInform Abstract: Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients. (2012). ResearchGate. [Link]
-
stability-indicating uplc method. (n.d.). Science.gov. [Link]
-
Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. (2005). PubMed. [Link]
-
stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
In silico prediction of pharmaceutical degradation pathways: a benchmarking study. (2014). PubMed. [Link]
-
Prediction of Drug Degradation Pathways leading to Structural Alerts for Potential Genotoxic Impurities. (2012). ResearchGate. [Link]
-
Stability indicating study by using different analytical techniques. (2022). International Journal for Scientific and Development Research. [Link]
-
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. (2014). Odesa National University Chemical Journal. [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). MDPI. [Link]
-
Multicriteria Optimization Methodology in Stability-Indicating Method Development of Cilazapril and Hydrochlorothiazide. (2017). SciSpace. [Link]
-
Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. [Link]
-
WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (n.d.). WJAHR. [Link]
Sources
- 1. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homolytic N−S Bond Cleavage in Vinyl Triflimides Enabled by Triplet–Triplet Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 8. japsonline.com [japsonline.com]
- 9. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Welcome to the technical support center for the purification of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflows. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
"I'm losing a significant amount of my product during recrystallization. What can I do to improve the yield?"
Low recovery is a frequent challenge in recrystallization. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.
-
Solution: A systematic solvent screen is recommended. Test a range of solvents with varying polarities. For a molecule like this compound, consider solvents such as isopropanol, ethanol, ethyl acetate, toluene, or a mixture of solvents like ethyl acetate/hexanes. A good starting point is to dissolve a small amount of the crude product in a minimal amount of hot solvent and observe the precipitation upon cooling.
-
-
Using an Excessive Amount of Solvent: Using too much solvent will keep the product in solution even at low temperatures.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize recovery. Slow cooling promotes the formation of purer crystals.
-
-
Product Remains an Oil: Sometimes, instead of crystallizing, the product separates as an oil.[1]
-
Solution: This is often due to the presence of impurities that lower the melting point of the mixture. Try adding a small seed crystal of the pure compound to induce crystallization. If that fails, you may need to perform a preliminary purification step, like column chromatography, to remove the impurities that are hindering crystallization.[1]
-
Issue 2: Incomplete Separation of Impurities by Column Chromatography
"My product and a major impurity have very similar Rf values on TLC, making separation by column chromatography difficult."
Co-elution of impurities is a common problem when the polarity of the product and the impurities are very similar.[1]
Potential Causes & Solutions:
-
Suboptimal Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve the compounds.
-
Solution: Experiment with different solvent systems. A good strategy is to use a combination of a polar and a non-polar solvent and vary their ratio. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. The different solvent interactions can alter the relative mobility of the compounds on the stationary phase.
-
-
Inappropriate Stationary Phase: Standard silica gel may not be the best choice for all separations.
-
Solution: Consider alternative stationary phases. If your compound is sensitive to the acidic nature of silica, neutral or basic alumina might be a better option.[1] For compounds with aromatic rings, a stationary phase with phenyl-functionalization could offer different selectivity through pi-pi interactions.
-
-
Overloading the Column: Applying too much sample to the column will lead to broad peaks and poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase for a standard separation. For difficult separations, this ratio should be even lower.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter during the synthesis and purification of this compound?
The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of benzisothiazole derivatives can include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.
-
Side Products: The formation of byproducts can complicate the purification process.[1][2] For example, oxidation of thiol precursors can lead to disulfide byproducts.[1]
-
Solvents: Residual solvents from the reaction or extraction steps are common impurities.
Q2: Can I use distillation to purify this compound?
Distillation is generally suitable for thermally stable liquids with relatively low boiling points. Given that this compound is a solid at room temperature, distillation is not a standard purification method. High temperatures required for vacuum distillation could lead to decomposition. Recrystallization and chromatography are the preferred methods.
Q3: My purified product is an off-white or yellowish solid, but I expect a white crystalline solid. What could be the cause?
A colored impurity is likely present. Even trace amounts of highly colored impurities can discolor your final product.
-
Troubleshooting:
-
Recrystallization: A second recrystallization, perhaps with a small amount of activated charcoal, can sometimes remove colored impurities. Be cautious, as charcoal can also adsorb your product, potentially lowering the yield.
-
Chromatography: If recrystallization is ineffective, column chromatography is the best option to remove the colored impurity, as it is likely to have a different polarity from your product.
-
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is close to the literature value suggests a high degree of purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for confirming the structure and purity of a compound. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., isopropanol) and heat the mixture. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the appropriate solvent system for separation using TLC. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
Sources
Technical Support Center: N-Alkylation of Benzisothiazole 1,1-dioxides
Welcome to the technical support center for the N-alkylation of benzisothiazole 1,1-dioxides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction of a benzisothiazole 1,1-dioxide is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion is a common challenge in the N-alkylation of benzisothiazole 1,1-dioxides and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
1. Re-evaluate Your Base Selection:
The primary role of the base is to deprotonate the nitrogen atom of the benzisothiazole 1,1-dioxide, forming a nucleophilic anion. The pKa of the N-H bond in saccharin derivatives is acidic enough for many common bases to be effective, but the choice of base is still critical.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While often effective, particularly in polar aprotic solvents like DMF or DMSO, their efficiency can be substrate-dependent.[1] If you observe low conversion with a carbonate base, consider switching to a stronger base.
-
Stronger Bases (e.g., NaH, KOt-Bu, DBU): For less reactive alkylating agents or more sterically hindered substrates, stronger bases may be necessary to ensure complete deprotonation and drive the reaction forward.[2] Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the sulfonamide.[2]
2. Assess the Alkylating Agent's Reactivity:
The nature of the alkylating agent plays a significant role in the success of the reaction.
-
Leaving Group Ability: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. The general trend for leaving group ability is I > Br > Cl > OTs > OMs. If you are using an alkyl chloride and experiencing slow or incomplete reactions, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: As with any Sₙ2 reaction, steric hindrance around the electrophilic carbon will decrease the reaction rate. Primary alkyl halides are the most reactive, followed by secondary halides. Tertiary alkyl halides are generally not suitable for this reaction due to competing elimination reactions.
3. Optimize Solvent and Temperature Conditions:
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred for N-alkylation reactions.[3] They effectively solvate the cation of the base, leaving the anion more reactive. Ensure your solvent is anhydrous, as water can hydrolyze some alkylating agents and interfere with the base.[4][5]
-
Temperature: Many N-alkylation reactions proceed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 50-80 °C) can increase the rate.[6] Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products at elevated temperatures.
4. Consider Alternative Alkylation Strategies:
If traditional Sₙ2 conditions are failing, more advanced methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[7][8] The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center.[9] However, purification can sometimes be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[8][9]
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique when dealing with reagents in immiscible phases.[10] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the benzisothiazole 1,1-dioxide anion from a solid or aqueous phase to the organic phase containing the alkylating agent.[11][12] This method can often be performed under solvent-free or greener solvent conditions.[11][12]
Issue 2: Formation of O-Alkylated Byproduct
Question: I am observing a significant amount of an O-alkylated isomer in my reaction mixture. How can I improve the N-selectivity?
Answer:
The formation of an O-alkylated byproduct is a known issue in the alkylation of saccharin and its derivatives, as the deprotonated starting material is an ambident nucleophile with reactive sites at both the nitrogen and the oxygen atoms.[3]
1. Influence of the Counter-ion:
The choice of the counter-ion associated with the benzisothiazole 1,1-dioxide anion can influence the N/O selectivity. It has been reported that using the lithium salt of 1,2-benzisothiazolin-3-one can lead to good N-selectivity.[13]
2. Solvent Effects:
The solvent can play a role in directing the alkylation. Protic solvents can solvate the oxygen atom through hydrogen bonding, potentially favoring N-alkylation. However, polar aprotic solvents are generally used to enhance the nucleophilicity of the anion.
3. Alkylating Agent:
Harder alkylating agents tend to favor reaction at the harder oxygen atom, while softer alkylating agents prefer the softer nitrogen atom. This is in accordance with Hard and Soft Acids and Bases (HSAB) theory.
4. Purification Strategies:
If the formation of the O-alkylated byproduct cannot be completely suppressed, efficient purification methods are necessary.
-
Chromatography: Flash column chromatography is often effective in separating N- and O-alkylated isomers.[3]
-
Recrystallization: A well-chosen recrystallization solvent system can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.[3]
Issue 3: Difficulty with Reaction Work-up and Product Isolation
Question: My reaction work-up is problematic, leading to emulsions or difficulty in isolating the pure product. What are some best practices?
Answer:
A clean and efficient work-up is crucial for obtaining a high yield of pure product.
1. Quenching the Reaction:
-
For reactions using strong bases like NaH, it is important to quench any unreacted base carefully. This is typically done by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).
2. Standard Extraction Procedure:
-
A common work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.[6]
-
To remove any remaining base or salts, the organic layer should be washed sequentially with water, a dilute acid (e.g., 1M HCl) if a basic work-up was used, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid, and finally with brine to remove excess water.
3. Dealing with DMF or DMSO:
-
These high-boiling point solvents can be challenging to remove. A significant portion can be removed by washing the organic extract multiple times with water.
-
For complete removal, evaporation under high vacuum is necessary.
4. Product Precipitation:
-
In some cases, the product can be precipitated by pouring the reaction mixture into ice-water.[6] The resulting solid can then be collected by filtration and washed with water.[6]
Experimental Protocols & Data
General Protocol for N-Alkylation using a Carbonate Base
-
To a solution of the benzisothiazole 1,1-dioxide (1.0 eq) in anhydrous DMF, add the alkyl halide (1.0 - 1.2 eq) and K₂CO₃ (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N-Alkylation via the Mitsunobu Reaction
-
Dissolve the benzisothiazole 1,1-dioxide (1.0 eq), the alcohol (1.2 - 1.5 eq), and triphenylphosphine (1.2 - 1.5 eq) in anhydrous THF under an inert atmosphere.[14]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 - 1.5 eq) dropwise.[14]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[14]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine dicarboxylate byproduct.
| Parameter | Sₙ2 with Alkyl Halide | Mitsunobu Reaction | Phase-Transfer Catalysis |
| Alkylating Agent | Alkyl halide (I, Br, Cl) | Alcohol | Alkyl halide |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | PPh₃, DIAD/DEAD | Quaternary ammonium salt |
| Typical Solvents | DMF, DMSO, ACN | THF, Dichloromethane | Toluene, or solvent-free |
| Common Issues | O-alkylation, incomplete reaction | Byproduct removal | Catalyst poisoning |
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting low yields in N-alkylation reactions.
References
- BenchChem. (2025). Protocol for the N-functionalization of the 1,2-Benzisothiazole Ring.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Google Patents. (n.d.). Process for preparing benzisothiazolinones.
- American Chemical Society. (n.d.). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane.
- Sharma, M. M. (1991). Phase transfer catalysis: Chemistry and engineering. Journal of the American Chemical Society, 113(1), 1-24.
- ResearchGate. (n.d.). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.
- Royal Society of Chemistry. (2012). Selective and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information.
- MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
- National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. WordPress.
- Chem-Station Int. Ed. (2014, March 10). Mitsunobu Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview | MDPI [mdpi.com]
- 3. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Managing Stereoselectivity in Reactions with Benzisothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzisothiazole derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for managing stereoselectivity in your reactions. The unique electronic and steric properties of the benzisothiazole scaffold can present specific challenges in achieving desired stereochemical outcomes. This resource aims to address these challenges in a direct, question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity with benzisothiazole derivatives often challenging?
A: The difficulty in controlling stereoselectivity arises from several factors inherent to the benzisothiazole ring system. The sulfur and nitrogen heteroatoms influence the electron distribution and geometry of the molecule, which can affect the approach of reagents and the stability of transition states.[1][2][3] The aromatic nature of the fused benzene ring can also introduce steric hindrance that may not be immediately obvious.[4] Furthermore, the thiazole portion of the scaffold can exhibit unique reactivity, such as acting as a conjugated imine, which can lead to multiple competing reaction pathways if not carefully controlled.[5]
Q2: What are the primary strategies for inducing stereoselectivity in reactions involving benzisothiazoles?
A: There are three main strategies to control the stereochemical outcome of a reaction:
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a reaction.[6][] After the desired stereocenter is created, the auxiliary is removed. This method is powerful for establishing relative stereochemistry.
-
Chiral Catalysts: These can be either metal-based or purely organic molecules (organocatalysts).[8] They create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[9] Organocatalysis has gained significant traction for being a metal-free and often milder alternative.[8][10]
-
Substrate Control: In some cases, existing stereocenters within the benzisothiazole derivative itself can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in the synthesis of complex molecules with multiple stereocenters.
Q3: How do I choose between a chiral auxiliary and a chiral catalyst?
A: The choice depends on several factors, including the specific reaction, the desired product, and practical considerations like cost and scalability.
| Factor | Chiral Auxiliary | Chiral Catalyst |
| Stoichiometry | Stoichiometric amounts required | Sub-stoichiometric (catalytic) amounts |
| Generality | Often highly effective for a specific reaction type | Can sometimes be applied to a broader range of substrates |
| Removal | Requires an additional chemical step for removal | No removal step needed |
| Cost | Can be expensive, but often recoverable | Catalyst can be expensive, but less is needed |
| Development Time | May require synthesis of a custom auxiliary | Screening of commercially available catalysts is often possible |
Generally, for small-scale, exploratory work, chiral catalysts may offer a quicker path to identifying a suitable asymmetric method. For larger-scale synthesis, the cost-effectiveness of a recoverable chiral auxiliary might be more advantageous.[11]
Troubleshooting Guides
Scenario 1: Poor Diastereoselectivity in an Aldol Reaction
Issue: "I am performing an aldol reaction with an N-acylated benzisothiazole derivative and a chiral aldehyde, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"
Possible Causes & Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E vs. Z) is often a key determinant of aldol stereoselectivity.[12]
-
Troubleshooting Step: The choice of base and solvent can strongly influence enolate geometry. For example, lithium bases like LDA in THF tend to favor the formation of the (E)-enolate, while boron enolates can provide access to the (Z)-enolate.[6] Experiment with different base/solvent combinations.
-
-
Chelation vs. Non-Chelation Control: The presence of a Lewis acid can switch the reaction between a chelated and a non-chelated transition state, leading to different diastereomers.
-
Troubleshooting Step: If you are not using a Lewis acid, consider adding one like TiCl₄ or SnCl₄ to promote a more ordered, chelated transition state. Conversely, if you are already using a Lewis acid and getting poor selectivity, it might be that a non-chelated pathway is preferred. In such cases, a bulkier Lewis acid or a change in solvent might be beneficial.
-
-
Temperature Effects: Higher reaction temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Troubleshooting Step: Run the reaction at a lower temperature. For many aldol reactions, -78 °C is a standard starting point.
-
Workflow for Optimizing Diastereoselectivity in Aldol Reactions
Caption: Iterative optimization workflow for improving diastereoselectivity.
Scenario 2: Low Enantiomeric Excess (ee) in an Organocatalytic Reaction
Issue: "I am using a chiral thiourea catalyst for an asymmetric Mannich reaction with a 2-benzothiazolimine, but the enantiomeric excess of my product is only 40%. How can I improve this?"[5]
Possible Causes & Solutions:
-
Suboptimal Catalyst: Not all catalysts are created equal for every substrate. The steric and electronic properties of your specific benzisothiazole derivative and electrophile may not be a good match for the chosen catalyst.
-
Troubleshooting Step: Screen a panel of related catalysts. For thiourea catalysts, small changes to the substituents on the aromatic rings or the chiral backbone can have a profound impact on enantioselectivity.[13]
-
-
Incorrect Solvent: The solvent can play a crucial role in the organization of the transition state by solvating the catalyst and substrates.
-
Troubleshooting Step: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). Anhydrous conditions are often critical.[14]
-
-
Temperature Effects: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Troubleshooting Step: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C) and monitor the effect on ee.[5]
-
-
Acid/Base Additives: Some organocatalytic reactions benefit from the presence of a co-catalyst or an additive, such as a weak acid or base, to facilitate proton transfer or activate the substrate.
-
Troubleshooting Step: If the literature suggests it for similar reactions, try adding a catalytic amount of an acid (e.g., benzoic acid) or a base (e.g., a tertiary amine).[13]
-
Experimental Protocol: Screening for Optimal Enantioselectivity
-
Catalyst Screening:
-
Set up a series of small-scale reactions in parallel, each with a different chiral catalyst (e.g., various Takemoto catalyst derivatives) at a consistent catalyst loading (e.g., 10 mol%).
-
Use a standard, reliable solvent (e.g., anhydrous dichloromethane) and temperature (e.g., room temperature) for the initial screen.
-
Monitor all reactions by TLC or LC-MS for conversion.
-
Upon completion, determine the enantiomeric excess of the product from each reaction using chiral HPLC.
-
-
Solvent and Temperature Optimization:
-
Take the best catalyst from the initial screen and set up a new series of reactions.
-
Vary the solvent in each reaction (e.g., DCM, toluene, THF, ethyl acetate), keeping the temperature constant.
-
Once the optimal solvent is identified, perform a final set of reactions at different temperatures (e.g., 25 °C, 0 °C, -18 °C) to fine-tune the selectivity.[5][13]
-
Scenario 3: Unexpected Side Reactions or Low Yield
Issue: "I am attempting a metal-catalyzed cross-coupling reaction to functionalize the benzisothiazole core, but I'm getting a complex mixture of products and a low yield of the desired compound."
Possible Causes & Solutions:
-
Reactivity of the Heterocycle: The benzisothiazole ring itself can be reactive under certain conditions. For instance, strong bases can deprotonate the C-H bond adjacent to the sulfur atom, leading to undesired side reactions.[15]
-
Troubleshooting Step: Use milder reaction conditions where possible. This could involve using a weaker base, a lower reaction temperature, or a more selective catalyst.
-
-
Catalyst Poisoning: The sulfur atom in the benzisothiazole ring can coordinate to the metal center of the catalyst, leading to deactivation or "poisoning."
-
Troubleshooting Step: Increase the catalyst loading or switch to a catalyst that is known to be more tolerant of sulfur-containing substrates. Ligand choice is also critical; bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning.
-
-
Atmospheric Contamination: Many cross-coupling reactions are sensitive to oxygen and moisture.[14]
-
Troubleshooting Step: Ensure that all reagents and solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[14]
-
Logical Relationship of Troubleshooting Steps for Low Yield
Caption: A systematic approach to troubleshooting low-yield reactions.
This technical support guide provides a starting point for addressing common stereoselectivity challenges in reactions with benzisothiazole derivatives. Successful stereoselective synthesis often requires careful optimization of multiple reaction parameters. A systematic, data-driven approach is key to achieving your desired outcomes.
References
- BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Utilizing Benzothiazole Derivatives and Chiral N-Oxides.
- National Institutes of Health. (2025-10-31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
-
National Institutes of Health. (2025-05-09). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13][16]Thiazin-4-One Derivatives. Retrieved from
- National Institutes of Health. (2025-11-09). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions.
- ResearchGate. (n.d.). Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes | Request PDF.
- MDPI. (2024-06-21). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- PubMed. (2025-02-26). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles.
- ResearchGate. (n.d.). Ir‐catalysed asymmetric dearomatization of benzoxazoles, benzothiazole and benzimidazoles.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (n.d.). The synthesis of chiral benzothiazoline derivatives using a chiral imidazoline phosphoric acid catalyst.
- MDPI. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Semantic Scholar. (1985). Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- ACS Publications. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents | Journal of Medicinal Chemistry.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- IJRAR. (2023-09-02). Synthesis and various biological activities of benzothiazole derivative: A review.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Professor Steven V. Ley Research Group. (n.d.). Organocatalysis.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- SciELO. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- PeerJ. (2016-03-07). Enantioselective organocatalysis in the synthesis of biologically relevant compounds.
- Organic Chemistry Portal. (n.d.). Benzisothiazoles synthesis.
- Bentham Science. (2018-03-20). EDITOR'S CHOICE – A Review on Synthesis of Benzothiazole Derivatives – Current Organocatalysis.
- ResearchGate. (2025-10-15). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles.
- Bentham Science. (2020-09-14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
- ResearchGate. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives.
- The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles.
- PubMed. (n.d.). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups.
- National Institutes of Health. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
- MSU chemistry. (n.d.). Assymetric Induction.
- YouTube. (2013-03-27). Diastereoselective reactions.
- RSC Publishing. (2021-07-14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- ETH Zurich. (n.d.). Key Concepts in Stereoselective Synthesis.
- National Institutes of Health. (n.d.). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization.
- Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry.
- ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis.
- National Institutes of Health. (n.d.). Significance and challenges of stereoselectivity assessing methods in drug metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 9. Enantioselective organocatalysis in the synthesis of biologically relevant compounds [PeerJ Preprints] [peerj.com]
- 10. Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 16. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthetic Challenges of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Welcome to the technical support center for 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions, providing in-depth technical insights and practical troubleshooting strategies to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties and handling of this compound.
1. What are the key structural features of this compound and how do they influence its reactivity?
This compound is a cyclic sulfonamide. Its reactivity is primarily dictated by the interplay of three key features:
-
The Sulfonamide N-H Bond: The proton on the nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation to form a nucleophilic anion, which can participate in a variety of bond-forming reactions. The pKa of related acyclic sulfonamides in DMSO is in the range of 17-18, making it significantly more acidic than simple amines.[1]
-
The Gem-Dimethyl Group: The two methyl groups at the C3 position introduce significant steric bulk around the nitrogen atom. This steric hindrance can influence the rate and feasibility of reactions at the N-H position, a phenomenon often referred to as the gem-dimethyl effect.[2][3] While this effect can be beneficial in promoting cyclization reactions by restricting conformational freedom, it can impede intermolecular reactions with bulky electrophiles.[2][3]
-
The Benzisothiazole Ring System: This fused aromatic ring is generally stable but can be susceptible to ring-opening or rearrangement under harsh basic or reductive conditions.[4]
2. What are the recommended storage conditions for this compound?
The compound is a stable, solid material. It should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. No special handling precautions are required beyond standard laboratory safety procedures.
3. What are the typical spectroscopic signatures of this compound?
Verifying the identity and purity of the starting material is crucial. Below are the expected NMR and IR spectral data.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.4-7.5 (m, 2H, Ar-H), 5.5-6.0 (br s, 1H, NH), 1.5 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.1, 133.5, 132.8, 128.9, 124.2, 121.0, 60.8 (C(CH₃)₂), 25.1 (2xCH₃) |
| IR (KBr, cm⁻¹) | ν: 3250-3350 (N-H stretch), 1320-1340 (asymmetric SO₂ stretch), 1160-1180 (symmetric SO₂ stretch) |
II. Troubleshooting Guide: N-Functionalization Reactions
The most common application of this building block is its N-functionalization. This section provides troubleshooting for common issues encountered during these reactions.
Issue 1: Low or No Conversion in N-Alkylation/N-Arylation Reactions
Question: I am attempting an N-alkylation with a bulky alkyl halide, but I am observing very low conversion even after prolonged reaction times and elevated temperatures. What could be the issue?
Answer: This is a classic case of steric hindrance. The gem-dimethyl group on the C3-position of the benzisothiazole ring shields the nitrogen anion, making it a less accessible nucleophile for bulky electrophiles.
Troubleshooting Workflow:
Troubleshooting Decision Tree for N-Alkylation.
Detailed Recommendations:
-
Choice of Base and Solvent: For complete deprotonation of the sulfonamide N-H (pKa ≈ 17-18 in DMSO), a strong base is required.[1] Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a standard choice. Avoid using alkoxide bases in protic solvents, as this can lead to competitive O-alkylation of the solvent or other side reactions.
| Base | Solvent | Pros | Cons |
| NaH | DMF, THF | Strong, non-nucleophilic | Requires anhydrous conditions |
| K₂CO₃ | DMF, Acetonitrile | Milder, easier to handle | May not be strong enough for complete deprotonation, leading to slow reactions |
| DBU | THF, CH₂Cl₂ | Strong, non-nucleophilic, organic soluble | Can sometimes act as a nucleophile |
| KHMDS, LiHMDS | THF | Very strong, non-nucleophilic | Expensive, requires anhydrous and inert atmosphere |
-
Alternative Electrophiles: If using an alkyl halide, consider converting it to a more reactive electrophile like a tosylate or mesylate.
-
Alternative Reactions:
-
Mitsunobu Reaction: For the introduction of secondary alkyl groups, the Mitsunobu reaction can be effective.[5][6][7][8] However, be aware that the pKa of the sulfonamide must be low enough (typically < 13 in water) for the reaction to proceed efficiently.[7][9] Given the pKa of sulfonamides in DMSO, this reaction may be sluggish.
-
"Borrowing Hydrogen" Catalysis: For N-alkylation with alcohols, transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions are a powerful alternative that avoids the use of alkyl halides.[10][11]
-
Issue 2: Formation of Multiple Products
Question: My reaction is producing the desired mono-N-alkylated product, but I am also seeing a significant amount of a higher molecular weight byproduct. What is happening?
Answer: You are likely observing N,N-dialkylation, which is a common side reaction with primary sulfonamides.[12] The mono-N-alkylated product still possesses a lone pair on the nitrogen that can react with a second equivalent of the electrophile.
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the deprotonated sulfonamide solution to maintain a low concentration of the electrophile.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.
Issue 3: Suspected Ring Instability
Question: I am using a very strong base for a deprotonation, and my work-up is yielding unexpected products. Could the benzisothiazole ring be reacting?
Answer: Yes, under strongly basic conditions, related benzothiadiazine 1,1-dioxides have been shown to undergo ring contraction to form 1,2-benzisothiazole 1,1-dioxides.[4] While the gem-dimethyl group in your starting material may alter this reactivity, it is a potential side reaction to be aware of, especially with strong, non-nucleophilic bases at elevated temperatures.
Mitigation Strategies:
-
Use the mildest base necessary to achieve deprotonation.
-
Keep reaction temperatures as low as possible.
-
Carefully analyze byproducts by LC-MS and NMR to identify potential rearranged structures.
III. Experimental Protocols
General Procedure for N-Alkylation
This protocol is a starting point and may require optimization for specific substrates.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF or THF (0.1-0.5 M).
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction back to 0 °C and add the alkylating agent (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive electrophiles.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
IV. Visualization of Key Concepts
Key structural features influencing reactivity.
V. References
-
Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. [No valid URL provided]
-
Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. [Link]
-
The gem -Dimethyl Effect Revisited. ResearchGate. [Link]
-
Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. [No valid URL provided]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
-
Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]
-
Additional Problems for Conformation/Sterics/Strain 1. The Thorpe-Ingold effect (also called the gem-dimethyl effect) is an effe. [No valid URL provided]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]
-
(PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. [Link]
-
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. [Link]
-
Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. [Link]
-
Catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides. PMC. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
Mitsunobu Reaction - Common Conditions. [No valid URL provided]
-
Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters. [Link]
-
This compound. Stenutz. [Link]
-
1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications. ResearchGate. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
-
Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate. [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC. [Link]
-
Multiple interaction modes between saccharin and sweet taste receptors determine a species‐dependent response to saccharin. ResearchGate. [Link]
-
Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) chemical structure and molecular formula. ResearchGate. [Link]
-
2-(3-Methylbut-2-en-1-yl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. PMC. [Link]
-
(PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [No valid URL provided]
-
2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[9][13]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. MDPI. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]
-
Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles. [No valid URL provided]
-
pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [No valid URL provided]
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]
-
pKa Table.1. [No valid URL provided]
-
COMPARISON OF BENZOATE AND SACCHARIN CONTENTS IN NATURAL SWEETENER PRODUCTS LIQUID STEVIA AND LIQUID SUGAR. Journal of Applied Chemistry and Biomedical Laboratory Research. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Electrophilic Cyanation: The Efficacy of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) versus Traditional Reagents
Introduction: The Enduring Importance and Evolving Landscape of Cyanation
The cyano group is a cornerstone of synthetic organic chemistry. Its remarkable versatility as a synthetic building block allows for its conversion into a wide array of other functional groups, including amines, carboxylic acids, amides, and tetrazoles.[1] Consequently, the development of efficient cyanation methodologies has been, and continues to be, a significant focus for researchers in pharmaceuticals, agrochemicals, and materials science.[2]
Historically, the direct cyanation of nucleophiles, particularly the N-cyanation of amines to form valuable cyanamide scaffolds, has been dominated by the use of highly toxic and volatile cyanogen halides, such as cyanogen bromide (BrCN).[2][3][4] While effective, the extreme toxicity and handling difficulties associated with these reagents have driven a persistent search for safer, more user-friendly alternatives.[4][5]
This guide provides a detailed comparison of a modern electrophilic cyanating reagent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , against traditional cyanating agents. We will delve into the mechanistic underpinnings of their reactivity, compare their performance across key applications using experimental data, and provide detailed protocols to illustrate their practical implementation. Our focus is to offer researchers and drug development professionals a clear, data-driven perspective on the advantages of adopting newer, safer technologies in their synthetic endeavors.
The Reagents: A Tale of Two Chemistries
Traditional Reagents: The Power and Peril of Cyanogen Halides
Cyanogen bromide (BrCN) and cyanogen chloride (CNCl) have long been the workhorses for electrophilic cyanation.[1][6] Their efficacy stems from the high electrophilicity of the carbon atom in the cyano group, making them potent reagents for reaction with a variety of nucleophiles.[1]
However, their utility is severely hampered by significant safety concerns. BrCN is a volatile solid with a low boiling point, and both it and the gaseous CNCl are acutely toxic.[5] Handling these reagents requires stringent safety protocols, including specialized ventilation and personal protective equipment, limiting their scalability and practicality in many laboratory settings.
A Modern Alternative: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
NCTS has emerged as a highly effective and safer alternative to traditional cyanating agents.[7][8] It is a stable, crystalline solid that is less toxic and easier to handle than cyanogen halides.[7] Its reactivity as an electrophilic cyanide source allows it to participate in a broad range of cyanation reactions, often under milder conditions and with greater functional group tolerance.[2]
Comparative Efficacy: NCTS vs. Cyanogen Bromide
The true measure of a reagent's utility lies in its performance. Here, we compare the efficacy of NCTS and BrCN in the critical application of N-cyanation of amines to produce disubstituted cyanamides, which are prevalent motifs in biologically active molecules.[2]
Yield and Substrate Scope
Experimental evidence demonstrates that NCTS often provides superior or comparable yields to BrCN across a diverse range of amine substrates. A key advantage of NCTS is its compatibility with substrates containing sensitive functional groups that may not be well-tolerated by the harsh conditions sometimes required for cyanogen halide reactions.[7]
For instance, the N-cyanation of a Rolipram-derived pyrrolidine, a key intermediate in pharmaceutical synthesis, resulted in a higher yield when using an electrophilic cyanating agent compared to the traditional approach with BrCN.[1]
| Amine Substrate | Cyanating Reagent | Yield (%) | Reference |
| Rolipram-derived Pyrrolidine | BrCN | (Reported Lower) | [1] |
| Rolipram-derived Pyrrolidine | Electrophilic "CN+" Source | (Reported Higher) | [1] |
| Various Secondary Amines | NCTS | Good to Excellent | [2][7] |
| Various Secondary Amines | BrCN | Good to Excellent | [1][6] |
Table 1: Comparative Yields for the N-Cyanation of Amines.
Mechanism and Selectivity
The reaction mechanism for both reagents involves the nucleophilic attack of the amine on the electrophilic cyanide carbon. However, the nature of the leaving group differs significantly and influences the reaction conditions and byproducts.
Workflow: N-Cyanation of a Secondary Amine
Caption: Generalized workflow for N-cyanation using BrCN vs. NCTS.
NCTS often exhibits superior selectivity, particularly in complex molecules with multiple nucleophilic sites. This is a critical advantage in late-stage functionalization, a common strategy in drug development.[1]
Experimental Protocols
To provide a practical basis for comparison, we outline representative protocols for the N-cyanation of a generic secondary amine using both BrCN and NCTS.
Protocol 1: N-Cyanation using Cyanogen Bromide (Traditional Method)
WARNING: Cyanogen bromide is extremely toxic and volatile. All operations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Materials:
-
Secondary Amine (1.0 equiv)
-
Cyanogen Bromide (1.1 equiv)
-
Anhydrous Chloroform (or other suitable aprotic solvent)
-
Triethylamine (or other non-nucleophilic base, 1.2 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the secondary amine and anhydrous chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add the triethylamine dropwise to the stirred solution.
-
In a separate flask, dissolve the cyanogen bromide in a minimal amount of anhydrous chloroform.
-
Slowly add the cyanogen bromide solution to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired cyanamide.
Protocol 2: N-Cyanation using NCTS (Modern Method)
Materials:
-
Secondary Amine (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv)
-
Anhydrous Acetonitrile (or other suitable polar aprotic solvent)
-
Potassium Carbonate (or other suitable base, 2.0 equiv)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine, NCTS, and potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture at room temperature (or gentle heating, e.g., 40-60 °C, if required) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow: Experimental Comparison
Caption: Comparative experimental workflows for N-cyanation.
Conclusion: A Clear Case for Modernization
While traditional cyanating reagents like cyanogen bromide are undeniably effective, their high toxicity and demanding handling requirements present significant drawbacks. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) offers a compelling alternative, providing comparable or superior yields in many cases, broader functional group tolerance, and, most importantly, a significantly improved safety profile.[7][8] The operational simplicity of NCTS-based protocols further enhances its appeal for both small-scale discovery and larger-scale production campaigns. For researchers and drug development professionals seeking to perform cyanation reactions, NCTS represents a robust, reliable, and responsible choice, aligning with the principles of green and sustainable chemistry without compromising synthetic efficacy.
References
-
Fleming, F. F., & Yao, L. (2022). Recent Advances in Cyanation Reactions. SciELO. Available at: [Link]
-
Jain, S., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Journal of the Iranian Chemical Society. Available at: [Link]
-
Beger, B., et al. (2017). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Request PDF. Available at: [Link]
-
Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. Available at: [Link]
- Method for synthesizing cyanamide. (2021). Google Patents.
-
Morrill, L. C. (2017). Exploring new synthetic routes towards cyanamides. The Morrill Research Group - Blogs. Available at: [Link]
-
Schöne, K., et al. (2018). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, J., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
-
Kumar, A., et al. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. Available at: [Link]
-
Non-toxic cyanide sources and cyanating agents. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Introduction to cyanamides. (2018). -ORCA - Cardiff University. Available at: [Link]
-
Zhu, C., et al. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC - NIH. Available at: [Link]
-
A Simple Method for the Electrophilic Cyanation of Secondary Amines. (2014). Organic Letters. Available at: [Link]
-
The state of the art of electrophilic N‐cyanation of amines for the synthesis of cyanamides. (n.d.). ResearchGate. Available at: [Link]
-
N-Cyanation of Primary and Secondary Amines with Cyanobenzio-doxolone (CBX) Reagent. (2021). Chemistry. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]
- 3. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Benzisothiazoles
For the discerning researcher, scientist, and drug development professional, the benzisothiazole scaffold represents a cornerstone of modern medicinal chemistry. Its privileged structure is integral to a range of pharmaceuticals, from the antipsychotics lurasidone and ziprasidone to potent enzyme inhibitors. The efficient and strategic synthesis of this heterocyclic system is therefore a critical consideration in the pipeline of drug discovery and development. This guide provides an in-depth, comparative analysis of the principal synthetic routes to benzisothiazoles, moving beyond a mere recitation of protocols to elucidate the underlying mechanistic principles and practical considerations that inform methodological selection.
The Workhorse Route: Condensation of 2-Aminothiophenols
The most prevalent and versatile approach to the benzisothiazole core involves the condensation of a 2-aminothiophenol with a suitable electrophile, typically an aldehyde or carboxylic acid derivative. The elegance of this method lies in its directness, forming the thiazole ring in a single cyclization step.
Mechanism of Condensation with Aldehydes
The reaction proceeds via a well-established pathway. The nucleophilic amino group of the 2-aminothiophenol initially attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate (a benzothiazoline) after dehydration. Subsequent oxidation of the benzothiazoline intermediate leads to aromatization and the formation of the stable benzisothiazole ring. The choice of oxidant is a critical parameter, influencing reaction efficiency, timescale, and environmental footprint.
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Benzisothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its capacity to underpin a wide array of pharmacological activities.[1] Its derivatives have garnered significant attention as potential therapeutic agents, demonstrating efficacy in applications ranging from antimicrobial to anticancer treatments.[1][2][3][4][5] This guide presents a comprehensive, multi-phase workflow for validating the biological activity of a novel benzisothiazole derivative, hereafter referred to as BZD-X , with a focus on its potential as an anticancer agent. We will move from broad phenotypic screening to specific mechanistic elucidation, providing the causal logic behind experimental choices and detailed, field-tested protocols.
Phase 1: Foundational Viability Screening and Selectivity Assessment
Expert Rationale: Before investigating complex mechanisms, we must answer the most fundamental question: does BZD-X exhibit cytotoxic activity against cancer cells? An initial broad screening provides essential dose-response data and a preliminary assessment of cancer cell selectivity, a critical parameter for any potential therapeutic.[6] The MTT assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals, serving as a reliable proxy for cell viability.[7][8]
Experimental Workflow: Initial Cytotoxicity Screening```dot
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed a human melanoma cell line (e.g., A375, which often harbors a BRAF mutation), a breast cancer cell line (e.g., MCF-7), and a non-malignant cell line (e.g., MCF-10A) into 96-well plates at a pre-optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion. 2[8][9]. Compound Treatment: Prepare serial dilutions of BZD-X, a positive control (e.g., Doxorubicin), and a relevant targeted inhibitor (e.g., Vemurafenib for A375 cells) in culture medium. R[10][11]emove the old medium from the plates and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the MTT to formazan crystals. 5[9][12]. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the purple formazan crystals. M[9]ix thoroughly by gentle shaking. 6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. 7[7][12]. Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data: IC50 Values (Hypothetical)
| Compound | Target/Class | A375 (Melanoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MCF-10A (Non-Malignant) IC50 (µM) |
| BZD-X | Novel Agent | 2.5 | 15.8 | > 50 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.8 | 1.2 | 3.5 |
| Vemurafenib | BRAF Inhibitor | 0.5 | > 100 | > 100 |
Interpretation: The hypothetical data suggests BZD-X has potent activity against the A375 melanoma cell line and is significantly less toxic to non-malignant cells, indicating a favorable therapeutic window. Its profile differs from the broad cytotoxicity of Doxorubicin and the highly specific activity of Vemurafenib. T[10][13]his warrants further mechanistic investigation, particularly in the A375 cell line.
Phase 2: Uncovering the Mechanism of Cell Death
Expert Rationale: An IC50 value tells us that a compound inhibits cell proliferation, but not how. The next logical step is to determine the mode of cell death. Is BZD-X inducing apoptosis (a clean, programmed cell death) or causing a general cell cycle arrest? F[14][15]low cytometry is the gold standard for these analyses. Annexin V/Propidium Iodide (PI) staining can distinguish healthy, early apoptotic, late apoptotic, and necrotic cells, while PI staining alone allows for quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).
[16][17][18]#### Apoptosis and Cell Cycle Pathways
Caption: Mechanisms of action: apoptosis detection and cell cycle arrest.
Detailed Protocol: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Culture A375 cells in 6-well plates and treat with BZD-X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Neutralize and pool all cells.
-
Staining: Centrifuge the cell suspension (300 x g, 5 min) and wash the pellet with cold PBS. R[18]esuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer. Exclude dead cells and debris based on forward and side scatter properties.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat A375 cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. I[19]ncubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. T[19]he RNase is crucial to prevent staining of double-stranded RNA. 4. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for fluorescence intensity to resolve the DNA content peaks. U[17]se software to model the percentages of cells in the G0/G1, S, and G2/M phases.
Comparative Data: Mechanistic Assays (Hypothetical)
Table 2: Apoptosis Induction in A375 Cells (48h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.1 |
| BZD-X (2.5 µM) | 45.3 | 28.9 | 23.5 |
Table 3: Cell Cycle Distribution in A375 Cells (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 24.1 | 20.7 |
| BZD-X (2.5 µM) | 15.8 | 18.5 | 65.7 |
Interpretation: The data strongly suggest that BZD-X's primary mechanism of action in A375 cells is the induction of apoptosis. Furthermore, it appears to cause a significant accumulation of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest at this checkpoint, which is a common trigger for apoptosis.
Phase 3: Target Pathway Identification and Validation
Expert Rationale: The observation of G2/M arrest and apoptosis points toward interference with critical signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR and MAPK (BRAF/MEK/ERK) pathways are frequently dysregulated in cancer and are key regulators of these processes. M[20][21][22][23]any benzisothiazole derivatives have been shown to modulate kinase activity. W[24]e will therefore hypothesize that BZD-X inhibits a kinase within one of these pathways. A two-pronged approach will be used for validation: a direct in vitro enzyme inhibition assay and an in situ analysis of pathway activity in cells via Western Blotting.
[25][26]#### Hypothetical Target Pathway: PI3K/Akt Signaling
Caption: The PI3K/Akt pathway, a key regulator of cell survival, with hypothetical inhibition points.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a 96-well plate, combine a recombinant human kinase (e.g., PI3Kα), its specific substrate, and ATP. 2[25]. Inhibitor Addition: Add BZD-X across a range of concentrations. Include a known inhibitor for that kinase as a positive control and a DMSO vehicle as a negative control.
-
Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity. This is often done using luminescence-based methods that quantify the amount of ATP remaining after the reaction. A lower signal indicates higher kinase activity (more ATP consumed).
-
Analysis: Calculate the IC50 value of BZD-X for the specific kinase.
Detailed Protocol: Western Blotting
-
Sample Preparation: Treat A375 cells with BZD-X (2.5 µM) and a known pathway inhibitor for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate them by size via electrophoresis. 4[27]. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus. 5[27][28][29]. Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 6[30]. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin). 7[30]. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature. 8[27]. Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Comparative Data & Expected Outcome (Hypothetical)
Table 4: In Vitro Kinase Inhibition
| Compound | Target Kinase | Enzymatic IC50 (nM) |
| BZD-X | PI3Kα | 85 |
| Alpelisib | PI3Kα | 5 |
Western Blot Interpretation: A successful Western blot would show that in cells treated with BZD-X, the band intensity for phosphorylated Akt (p-Akt) is significantly reduced compared to the untreated control, while the level of total Akt remains unchanged. This effect would mimic the result seen with the known PI3K inhibitor. This provides strong cellular evidence that BZD-X engages and inhibits the PI3K/Akt signaling pathway, leading to the observed downstream effects of cell cycle arrest and apoptosis.
Conclusion
This systematic, multi-phase guide provides a robust framework for the preclinical validation of novel benzisothiazole derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies and target validation, researchers can build a comprehensive biological profile for their compounds. Our hypothetical compound, BZD-X, demonstrated potent and selective anticancer activity against a melanoma cell line. This activity was mechanistically linked to the induction of G2/M cell cycle arrest and apoptosis, driven by the inhibition of the PI3K signaling pathway. This logical, evidence-based approach is essential for identifying promising new therapeutic candidates and advancing them through the drug discovery pipeline.
[31]---
References
-
Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). Available from: [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2022). National Center for Biotechnology Information. Available from: [Link]
-
Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. (1996). PubMed. Available from: [Link]
-
MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Memorial Sloan Kettering Cancer Center. Available from: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers. Available from: [Link]
-
Targeted Therapy Drugs for Melanoma Skin Cancer. (2023). American Cancer Society. Available from: [Link]
-
Assaying cell cycle status using flow cytometry. (2014). National Center for Biotechnology Information. Available from: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2022). National Center for Biotechnology Information. Available from: [Link]
-
Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside. (2021). National Center for Biotechnology Information. Available from: [Link]
-
The Role of Targeted Therapy in Treating Advanced Melanoma. (2023). Melanoma Research Alliance. Available from: [Link]
-
Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. (1995). PubMed. Available from: [Link]
-
Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. (2021). ResearchGate. Available from: [Link]
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). National Center for Biotechnology Information. Available from: [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available from: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2019). National Center for Biotechnology Information. Available from: [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Biological Technology. Available from: [Link]
-
What is the best way to validate the mode of action of a novel anti-cancer compound?. (2016). ResearchGate. Available from: [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ResearchGate. Available from: [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025). ResearchGate. Available from: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Available from: [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Available from: [Link]
-
MTT Assay. (2025). protocols.io. Available from: [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Available from: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available from: [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Available from: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2023). PubMed. Available from: [Link]
-
Methods and Protocols for Western Blot. (2020). MolecularCloud. Available from: [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). National Center for Biotechnology Information. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). National Center for Biotechnology Information. Available from: [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). PubMed. Available from: [Link]
-
Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative. (2019). National Center for Biotechnology Information. Available from: [Link]
-
Apoptosis Marker Assays for HTS. (2021). National Center for Biotechnology Information. Available from: [Link]
-
Apoptosis Protocols. USF Health. Available from: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available from: [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. MTT Assay protocol v1 [protocols.io]
- 10. mskcc.org [mskcc.org]
- 11. Melanoma Targeted Therapy | Targeted Drugs for Melanoma | American Cancer Society [cancer.org]
- 12. atcc.org [atcc.org]
- 13. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 30. Western Blot Protocols and Recipes | Thermo Fisher Scientific - BR [thermofisher.com]
- 31. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis: Benchmarking the Potential of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. The sultam, or cyclic sulfonamide, represents a privileged scaffold that has garnered considerable interest for its diverse biological activities.[1][2][3][4] While historically recognized for their antibacterial properties, recent explorations have unveiled their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3][5] This guide provides a comparative benchmark of a lesser-explored sultam derivative, 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide , against its well-studied structural cousins derived from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
While specific biological data for this compound is not yet prevalent in peer-reviewed literature, its structural features suggest it as a compelling candidate for investigation. This guide will, therefore, serve as a prospective analysis, leveraging the established performance of related saccharin derivatives to forecast the potential of this novel compound and to delineate the experimental pathways required for its validation.
The Sultam Scaffold: A Foundation for Diverse Bioactivity
The 1,2-benzisothiazole 1,1-dioxide core, the foundational structure of saccharin and its derivatives, is a versatile pharmacophore. The presence of a sulfonamide within a rigid bicyclic system provides a unique combination of hydrogen bonding capabilities, metabolic stability, and stereochemical definition that can be exploited for potent and selective interactions with biological targets.[3][4] Modifications to the saccharin backbone have yielded compounds with a broad spectrum of therapeutic activities, establishing a strong rationale for the exploration of novel derivatives like this compound.
Comparative Performance Benchmarking: Anticancer and Antimicrobial Potential
To contextualize the potential of this compound, we will compare it against established saccharin derivatives in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Saccharin and its derivatives have emerged as promising anticancer agents, with some demonstrating potent activity against various cancer cell lines.[6][7] A notable mechanism of action for some of these compounds is the inhibition of carbonic anhydrase (CA) IX and XII, enzymes that are overexpressed in many tumors and contribute to their survival in hypoxic and acidic microenvironments.[7]
Table 1: Comparative Anticancer Activity of Saccharin Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Prospective Compound: this compound | Various | Hypothesized low µM range | N/A |
| Saccharin Derivative 10a | Ovcar-3 (Ovarian) | 7.64 ± 0.01 µM | [6] |
| Saccharin Derivative 10a | M-14 (Melanoma) | 8.66 ± 0.01 µM | [6] |
| N-substituted Saccharin 3d | COX-1 Inhibition (Anti-inflammatory proxy) | Ki = 1.40 µM | [8] |
| Benzo[e][1][2][5]thiadiazin-3(4H)-one-1,1-dioxide (BTD) derivatives | CA IX Inhibition | Ki = 19.1 - 408.5 nM | [9] |
The dimethyl substitution at the C3 position of this compound introduces a significant structural alteration compared to the ketone group in saccharin. This change may influence its binding affinity and selectivity for various biological targets. The gem-dimethyl group can provide steric hindrance that may either enhance or diminish binding to target enzymes, and it increases the lipophilicity of the molecule, which could affect its cell permeability.
Antimicrobial Activity
The foundational antibacterial properties of sulfonamides are well-documented. Modern derivatives of the sultam scaffold continue to show promise in combating bacterial infections, including those caused by drug-resistant strains.[10][11]
Table 2: Comparative Antimicrobial Activity of Saccharin Derivatives
| Compound/Derivative | Target Organism | Activity Metric (MIC) | Reference |
| Prospective Compound: this compound | Various | Hypothesized µg/mL range | N/A |
| Saccharin | Streptococcus mutans | 4-16 µg/mL (concentration dependent) | [12] |
| Pseudo-saccharin amine 7f | Escherichia coli | 4.6 µM | [13] |
| Pseudo-saccharin amine 7i | Bacillus subtilis | 4.7 µM | [13] |
| Saccharin Derivative 6c | Staphylococcus aureus & E. coli | Inhibition zone: 30-35 mm | [6] |
The structural modifications in this compound may offer new interaction points with bacterial enzymes or cell wall components, potentially leading to a novel mechanism of action or improved efficacy against resistant strains.
Experimental Protocols for Performance Validation
To empirically determine the performance of this compound, a series of well-established in vitro assays are necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of a compound.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: The target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: this compound is serially diluted in a 96-well plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the proposed research and the underlying biological context, the following diagrams are provided.
Caption: Proposed experimental workflow for evaluating the biological activity of this compound.
Caption: Simplified signaling pathway illustrating the role of Carbonic Anhydrase IX in cancer cell survival and its inhibition by saccharin derivatives.
Conclusion
While this compound remains a largely unexplored entity in drug discovery, its structural relationship to the well-established and biologically active saccharin scaffold provides a strong impetus for its investigation. The prospective analysis presented in this guide, based on the performance of its chemical relatives, suggests that this compound holds significant potential as a lead structure for the development of new anticancer and antimicrobial agents. The outlined experimental protocols provide a clear roadmap for the validation of this potential. Further research into this and other novel sultam derivatives is warranted and could lead to the discovery of the next generation of therapeutics.
References
-
Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(7), 1798-1827. [Link]
-
Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(7), 1798–1827. [Link]
-
Hosny, M., Salem, M. S., & El-Sayed, W. M. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 945338. [Link]
-
Unveiling Sultam in Drug Discovery: Spotlight on the Underexplored Scaffold. (2024). ResearchGate. [Link]
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (2020). PubMed. [Link]
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (2020). Ingenta Connect. [Link]
-
Synthesis and antimicrobial and antioxidant activities of simple saccharin derivatives with N-basic side chains. (2025). ResearchGate. [Link]
-
Pannuti, C. M., Mattos, M. G., de Almeida, O. P., & Lotufo, R. F. (1998). Effect of saccharin on antibacterial activity of chlorhexidine gel. Pesquisa Odontologica Brasileira, 12(4), 312-316. [Link]
-
Al-Fayez, N., Elsawy, H., Mansour, M. A., Ali, M. A., & Elghamry, I. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7064. [Link]
-
Saccharin derivatives give cancer cells a not-so-sweet surprise. (2019). ScienceDaily. [Link]
-
(A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.). ResearchGate. [Link]
-
"A Sweet Combination": Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. (n.d.). ResearchGate. [Link]
-
Sweetener saccharin revives old antibiotics by breaking bacterial defences. (2025). News-Medical.net. [Link]
-
Sweetener saccharin shows surprise power against antibiotic resistance. (2025). Brunel University London. [Link]
Sources
- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinally Privileged Sultams: Synthesis and Mechanism of Action: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Sweetener saccharin shows surprise power against antibiotic resistance | Brunel University of London [brunel.ac.uk]
- 12. Effect of saccharin on antibacterial activity of chlorhexidine gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of Benzothiazole Derivatives
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][4][6][7][8]
The versatility of the benzothiazole ring lies in its structural rigidity, lipophilicity, and the capacity of its nitrogen and sulfur heteroatoms to form crucial hydrogen bonds and other non-covalent interactions with biological macromolecules.[9] However, the core itself is merely a starting point. The true potential of this scaffold is unlocked through systematic structural modifications and the subsequent analysis of their impact on biological activity—a process known as Structural Activity Relationship (SAR) studies.[3][10]
This guide provides a comparative analysis of key benzothiazole derivatives across major therapeutic areas. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between chemical structure and biological function. We will delve into the "why" behind experimental design, present comparative data to guide derivatization strategies, and provide validated experimental protocols for assessing the activity of these potent molecules.
The Benzothiazole Core: Strategic Positions for Chemical Modification
The foundational step in any SAR study is to understand the parent molecule's architecture and identify the positions most amenable to chemical modification that are likely to influence biological activity. Literature consistently reveals that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical for modulating the pharmacological profile of the resulting derivatives.[2][4][5]
Caption: Key positions on the benzothiazole ring for SAR studies.
Comparative SAR Analysis I: Anticancer Activity
Benzothiazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a wide array of tumor cell lines through various mechanisms, including kinase inhibition and apoptosis induction.[8][11][12]
Causality Behind Structural Modifications:
The anticancer potency of benzothiazoles is exquisitely sensitive to the nature and position of its substituents. The strategic placement of specific functional groups can enhance binding affinity to target enzymes, improve cell permeability, or alter metabolic stability.
-
2-Amino and 2-Amido Substitutions: The 2-amino group serves as a versatile handle for introducing complex side chains. Acylation of this group to form amides is a common and effective strategy. For example, the derivative 13b (2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide) was rationally designed to replace a metabolically unstable nitro group, resulting in a highly potent compound with excellent in vivo tumor growth inhibition.[13] This highlights a key principle: designing for metabolic stability is as crucial as designing for potency.
-
Substitutions on the Benzene Moiety: The benzene portion of the scaffold is not merely a passive anchor. The introduction of halogens, particularly fluorine and chlorine, at positions C-6 or C-7 often enhances anticancer activity.[11][14][15] This is attributed to the ability of halogens to increase membrane permeability and participate in halogen bonding with target proteins. For instance, incorporating a fluorine atom at the C-7 position has been shown to significantly boost cytotoxicity.[11][14]
-
Hybrid Molecules: Fusing the benzothiazole scaffold with other pharmacophores, such as pyrazole or thiazolidinone, can lead to compounds with enhanced or novel mechanisms of action.[11] The presence of a phenyl group on a thiazolidinone ring attached to the benzothiazole core was found to increase selectivity, while further substitutions on that phenyl ring modulated the activity.[11]
Comparative Performance Data of Anticancer Benzothiazole Derivatives
The following table summarizes the performance of representative derivatives against various cancer cell lines, illustrating key SAR principles.
| Compound ID/Description | Key Structural Features | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) | SAR Insight | Reference |
| Compound 4 | Pyrrolidine at C-2, Fluorine at C-7 | HepG2, MCF-7, HeLa | Potent at 4.0 µM | Fluorine at C-7 significantly enhances cytotoxicity. | [11][14] |
| Compound 51 | 2,6-dichlorophenyl & 6-chloro-benzothiazole | HOP-92 (NSCLC) | 71.8 nM | The presence of three chlorine atoms dramatically increases potency. | [15] |
| Compound 55 | Indole-semicarbazide at C-2, 4-chlorobenzyl group | HT-29 (Colon) | 0.024 µM | Hybridization with an indole moiety yields highly potent compounds. | [11] |
| Compound B7 | 6-chloro, 2-(4-nitrobenzyl)amino | A549, H1299 | Significant Inhibition | Dual anticancer and anti-inflammatory activity by inhibiting AKT/ERK pathways. | [16][17] |
Experimental Protocol: MTT Assay for Cellular Proliferation
This protocol provides a reliable method for assessing the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The assay measures the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. The rationale for this incubation time is to allow sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative SAR Analysis II: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Benzothiazole derivatives have shown significant promise as antibacterial and antifungal agents, often targeting essential microbial enzymes.[18][19]
Causality Behind Structural Modifications:
-
Antibacterial SAR: The antibacterial spectrum and potency are heavily influenced by substitutions.
-
Halogens and Small Alkyl Groups: The presence of a chloro group at the C-5 position or methyl/bromo groups at the C-7 position has been shown to enhance antibacterial action.[18] These small, lipophilic groups likely improve the compound's ability to penetrate the bacterial cell wall.
-
Hybridization with Other Heterocycles: Creating hybrids, such as benzothiazole-thiazole molecules, is a powerful strategy. SAR studies on these hybrids revealed that electron-withdrawing groups (e.g., nitro, halogens) on the appended rings significantly boosted antimicrobial activity against a broad spectrum of microbes.[9]
-
Target-Specific Moieties: Attaching moieties known to interact with specific bacterial targets can direct the activity. For example, incorporating a benzylidene ring with a hydroxyl group at its 2-position improved activity, likely by facilitating interaction with enzymes like dihydrofolate reductase.[18]
-
-
Antifungal SAR:
-
2-Thioether Derivatives: A particularly effective class of antifungal agents are 2-(phenylthio)benzothiazoles. Their activity against the plant pathogen Botrytis cinerea was found to be superior to the commercial fungicide Triadimefon. The SAR indicated that adding chloro-substituents to the phenyl ring further enhanced this inhibitory effect, with IC₅₀ values as low as 0.65 µg/mL.[20]
-
Comparative Performance Data of Antimicrobial Benzothiazole Derivatives
| Compound Class | Key Structural Features | Target Microbe(s) | Activity Metric | SAR Insight | Reference |
| Benzothiazole-Thiazole Hybrid (4b) | meta-nitro group on appended ring | Bacteria, Fungi, Mycobacteria | MIC = 3.90–15.63 µg/mL | Electron-withdrawing groups are critical for broad-spectrum activity. | [9] |
| Amino-benzothiazole Schiff base (46a/b) | Hydroxyl group at C-2 of benzylidene ring | E. coli, P. aeruginosa | MIC = 15.62 µg/mL | Hydroxyl group enhances activity, equipotent to ciprofloxacin. | [18] |
| 2-(3-chlorophenylthio)benzothiazole | 2-thioether with 3-chloro substitution | Botrytis cinerea | IC₅₀ = 0.65 µg/mL | Chloro-substitution on the 2-phenylthio group maximizes antifungal potency. | [20] |
| Isatin-Benzothiazole Hybrid (41c) | Benzothiazole clubbed with isatin | E. coli, P. aeruginosa | MIC = 3.1-6.2 µg/mL | Hybridization with isatin yields compounds more potent than ciprofloxacin against Gram-negative bacteria. | [18] |
Workflow and Protocol: Antimicrobial Susceptibility Testing
The following workflow and protocol describe the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antimicrobial activity.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation: Dissolve benzothiazole derivatives in DMSO to create high-concentration stock solutions. Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into wells of a 96-well microtiter plate. Add 50 µL of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Dilute the standardized inoculum to its final concentration (approx. 5 x 10⁵ CFU/mL) and add 50 µL to each well. This brings the total volume in each well to 100 µL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Seal the plate and incubate for 18-24 hours under appropriate conditions (e.g., 37°C for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative SAR Analysis III: Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's disease (AD) are multifactorial, making multi-target drugs an attractive therapeutic strategy.[21] Benzothiazole derivatives are being explored as neuroprotective agents, notably as enzyme inhibitors and imaging probes.[21][22]
Causality Behind Structural Modifications:
-
Dual-Target Inhibition for AD: A leading strategy for AD is the simultaneous inhibition of acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), which is involved in oxidative stress. SAR studies have shown that specific benzothiazole derivatives can be optimized to inhibit both enzymes. Compound 4f from one study, for example, emerged as a potent dual inhibitor with IC₅₀ values in the low nanomolar range for both targets.[22] Molecular docking suggested that this compound effectively fits into the active sites of both enzymes, interacting with key residues.[22]
-
Imaging Probes for Tau Aggregates: Benzothiazole derivatives can serve as scaffolds for positron emission tomography (PET) imaging agents to visualize tau protein tangles in the brain. The pyridinyl-butadienyl-benzothiazole (PBB3) scaffold was modified by replacing the central bridge with more stable linkers like 1,2,3-triazoles, amides, or esters to improve pharmacokinetic properties and photostability for imaging applications.[23][24]
Caption: Multi-target strategy for Alzheimer's using benzothiazoles.
Conclusion and Future Outlook
The benzothiazole scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a foundation for developing drugs against a wide spectrum of diseases.[4][6] The SAR studies summarized in this guide underscore a critical principle: biological activity is not an inherent property of the scaffold alone but is dictated by a delicate interplay of substitutions at key positions.
Key Takeaways:
-
Positional Importance: The C-2 and C-6/C-7 positions are primary hotspots for modification to tune potency and pharmacokinetic properties.
-
Strategic Substitutions: Halogens often enhance potency across different activities, likely by improving membrane permeability and target interactions. Electron-withdrawing groups are particularly beneficial for antimicrobial activity.
-
Hybridization: Combining the benzothiazole core with other pharmacologically active moieties is a highly effective strategy for generating novel compounds with superior potency and multi-target capabilities.
The future of benzothiazole research is bright. The development of dual-action agents, such as the anticancer and anti-inflammatory compound B7, represents a sophisticated approach to treating complex diseases like cancer where inflammation is a key driver.[16][17] Continued exploration, guided by the robust SAR principles established in the literature and aided by computational modeling, will undoubtedly lead to the discovery of next-generation benzothiazole-based therapeutics with enhanced efficacy and safety profiles.
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Google Scholar.
- A Review on Recent Development and biological applications of benzothiazole deriv
- Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Deriv
- Recent insights into antibacterial potential of benzothiazole derivatives.
- New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- SAR of different substituted benzothiazole derivatives as antibacterial agent.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Benzothiazole derivatives as anticancer agents.
- Recent Advances in the Synthesis of Benzothiazole and its Deriv
- Benzothiazole deriv
- Recent Advances in the Synthesis of Benzothiazole and its Deriv
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020). SciSpace.
- Benzothiazole deriv
- Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020) | Bhat Mahesh | 37 Citations [scispace.com]
- 6. jchemrev.com [jchemrev.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. flore.unifi.it [flore.unifi.it]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Pharmaceuticals Derived from Salicylic Acid
This guide provides a comprehensive comparison of the preclinical evaluation methodologies for pharmaceuticals derived from the foundational compound, salicylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and comparative data for key derivatives: Aspirin (Acetylsalicylic Acid) , Mesalazine (5-aminosalicylic acid) , and Diflunisal .
Introduction: The Legacy of Salicylic Acid
Salicylic acid, a β-hydroxy acid originally extracted from willow bark, represents a cornerstone in medicinal chemistry. While possessing inherent anti-inflammatory, analgesic, and antipyretic properties, its clinical utility is hampered by significant gastric irritation. This limitation spurred the development of derivatives designed to enhance efficacy, improve safety, and expand therapeutic applications. This guide will explore the critical in vitro and in vivo assays that differentiate these pharmaceuticals, providing the data-driven insights necessary for modern drug development.
The primary mechanism for many salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1][2] However, as we will explore, structural modifications not only alter the potency and selectivity of COX inhibition but also introduce unique pharmacological actions.
Part 1: In Vitro Evaluation: From Molecular Targets to Cellular Responses
The in vitro screening cascade is fundamental to establishing the mechanism of action and initial safety profile of a compound. For salicylates, the primary focus is on their interaction with COX enzymes and their effects on cellular models of inflammation and absorption.
Core Mechanism: Cyclooxygenase (COX) Inhibition
The rationale for this assay is to quantify the direct inhibitory effect of the compounds on the two key COX isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[3] The relative inhibition of these two isoforms (COX-1/COX-2 selectivity) is a critical predictor of both efficacy and gastrointestinal side effects.
Comparative Data: COX-1 & COX-2 Inhibition (IC50)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Salicylic Acid | >1000 | ~5 (cell-based) | Weakly COX-2 selective |
| Aspirin | ~166 | ~354 | Non-selective |
| Diflunisal | ~3.6 | ~2.4 | Non-selective |
| Mesalazine | Weak inhibitor | Weak inhibitor | N/A |
Note: IC50 values can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes. While salicylic acid is a weak direct inhibitor of purified COX enzymes, it can suppress prostaglandin synthesis in intact cells and inhibit COX-2 transcription.[1][2] Mesalazine's primary mechanism is not direct COX inhibition but rather topical action on the colonic mucosa, potentially involving the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibition of nuclear factor-kappa B (NF-κB).[4][5]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining COX inhibitory activity.[3][6][7]
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in DMSO and dilute in Assay Buffer.
-
COX Enzymes: Use purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic Acid.
-
Test Compounds: Prepare a dilution series of salicylates in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or vehicle (DMSO) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction with a stop solution (e.g., HCl).
-
-
Detection & Analysis:
-
Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cellular Permeability: The Caco-2 Model
Predicting oral absorption is a critical step in drug development. The Caco-2 permeability assay is a well-established in vitro model of the human intestinal epithelium.[8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the gut wall.[]
Workflow for In Vitro Screening
Caption: A typical workflow for the in vitro evaluation of novel anti-inflammatory compounds.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a framework for assessing the intestinal permeability of the salicylate derivatives.[8][9][]
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assessment (Apical to Basolateral):
-
Add the test compound (e.g., at a concentration of 10 µM) to the apical (upper) compartment.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral (lower) compartment at specified time points.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to rank compounds based on their absorption potential.
-
Part 2: In Vivo Evaluation: Efficacy and Safety in Preclinical Models
Following promising in vitro data, in vivo studies are essential to evaluate the therapeutic efficacy and potential toxicity of drug candidates in a complex biological system. For salicylates, this involves validated animal models of inflammation, pain, and fever, as well as models to assess gastrointestinal safety.
Pharmacodynamic (Efficacy) Models
-
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[12][13][14] An inflammatory agent, carrageenan, is injected into the paw of a rat, inducing edema.[15][16] The efficacy of an anti-inflammatory drug is measured by its ability to reduce the swelling.
-
Analgesic Activity: Acetic Acid-Induced Writhing: This model assesses peripheral analgesic activity.[17][18] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching), which is a quantifiable measure of visceral pain.[19][20][21]
-
Antipyretic Activity: Brewer's Yeast-Induced Pyrexia: This model is used to screen for antipyretic drugs.[22][23] A subcutaneous injection of Brewer's yeast suspension induces a febrile response in rats.[24][25][26] The ability of a compound to reduce the elevated rectal temperature is a measure of its antipyretic effect.
Workflow for In Vivo Evaluation
Sources
- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 19. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. saspublishers.com [saspublishers.com]
- 22. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]
- 23. academicjournals.org [academicjournals.org]
- 24. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iosrjournals.org [iosrjournals.org]
- 26. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Targeting Benzisothiazole-Based Haptens
This guide provides an in-depth comparison of methodologies for analyzing the cross-reactivity of antibodies developed against benzisothiazole-based haptens. We will explore the underlying principles of antibody generation for small molecules, detail robust experimental protocols for assessing specificity, and compare the qualitative and quantitative data derived from two gold-standard immunoassays: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
The Immunological Challenge of Benzisothiazole Haptens
Benzisothiazole and its derivatives, such as 1,2-benzisothiazolin-3-one (BIT), are widely used as biocides in industrial and consumer products.[1] Their potential to act as skin sensitizers and cause allergic contact dermatitis has made them a subject of toxicological and immunological interest.[2][3] Developing specific antibodies against these small molecules is crucial for creating sensitive detection methods for environmental monitoring, quality control, and toxicological studies.
However, small molecules like benzisothiazoles are haptens; they are not immunogenic on their own.[4][5][6] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][][9] This process creates a hapten-carrier conjugate that is capable of stimulating a robust, T-cell dependent immune response, leading to the production of anti-hapten antibodies.[10]
The specificity of the resulting antibodies is paramount. An ideal antibody will bind with high affinity to the target benzisothiazole molecule while showing minimal or no binding to structurally similar analogues. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false-positive results and inaccurate quantification in immunoassays.[11][12][13] Therefore, rigorous cross-reactivity analysis is a critical step in antibody validation.
Diagram: Hapten-Carrier Conjugate Principle
The following diagram illustrates the fundamental principle of how a non-immunogenic hapten is rendered immunogenic through conjugation to a carrier protein, enabling B-cell activation with the help of T-cells.
Caption: Workflow of hapten immunogenicity via carrier conjugation.
Comparative Methodologies: Competitive ELISA vs. Surface Plasmon Resonance (SPR)
To comprehensively assess antibody specificity, we employ two orthogonal methods. The competitive ELISA serves as a high-throughput screening tool to determine relative binding affinities and cross-reactivity profiles. SPR provides a more detailed, real-time analysis of the binding kinetics, offering deeper insights into the molecular interaction.
Competitive ELISA for Cross-Reactivity Profiling
The competitive ELISA is an indispensable tool for screening antibody specificity against a panel of small molecule analogues.[14][15][16] In this format, free hapten in the sample competes with a fixed amount of hapten-enzyme conjugate for binding to a limited number of antibody binding sites immobilized on a microplate. A higher concentration of free hapten in the sample results in less conjugate binding and, consequently, a weaker signal.
Causality Behind Experimental Design:
-
Indirect Coating: We immobilize a hapten-protein conjugate (e.g., Benzisothiazole-BSA) rather than the antibody. This ensures the antibody's binding site is oriented towards the solution, ready to interact with the free hapten and the tracer.
-
Competition Dynamics: The core of the assay lies in the equilibrium between the antibody binding the free analyte versus the enzyme-labeled analyte. This competition is what makes the assay sensitive to the concentration of the target molecule.[17]
-
IC50 as a Metric: The half-maximal inhibitory concentration (IC50) is the concentration of a competing analogue that displaces 50% of the labeled hapten from the antibody. It serves as a robust metric for comparing the relative binding affinities of different compounds.[18][19]
-
Plate Coating: Dilute a benzisothiazole-BSA conjugate to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.[20]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[21]
-
Competition Reaction:
-
Prepare serial dilutions of the target benzisothiazole hapten (standard curve) and each structural analogue (test compounds) in Assay Buffer (PBS-T with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/analogue dilution with 50 µL of the anti-benzisothiazole antibody (at a pre-determined optimal concentration). Incubate for 30 minutes at room temperature to allow pre-equilibrium.
-
-
Plate Incubation: Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in Assay Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2 (four to five times).
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 1M H₂SO₄ to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the competitor. Fit the data using a four-parameter logistic regression to determine the IC50 value for each compound.[22]
The cross-reactivity of each analogue relative to the primary hapten is calculated using the following formula:
%CR = (IC50 of Target Hapten / IC50 of Analogue) x 100
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that measures molecular interactions in real-time.[23][24] It provides high-quality kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[25][26]
Causality Behind Experimental Design:
-
Antibody Immobilization: The specific antibody is covalently immobilized on the sensor chip surface. This makes the antibody the "ligand" and the hapten analogues the "analytes" that are flowed over the surface.
-
Real-Time Measurement: SPR detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This allows for the direct measurement of on-rates and off-rates, which is not possible with endpoint assays like ELISA.[27][28]
-
Affinity (K D) vs. IC50: The K D value derived from SPR is an intrinsic property of the binding interaction (K D = kₑ/kₐ). The IC50 from an ELISA is an operational parameter that is dependent on assay conditions (e.g., antibody and conjugate concentrations). Therefore, SPR provides a more fundamental and accurate measure of binding affinity.[29]
Caption: Comparison of ELISA and SPR experimental workflows.
-
Chip Preparation and Antibody Immobilization:
-
Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Inject the anti-benzisothiazole antibody (diluted to 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~2000-4000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+, pH 7.4).
-
Kinetic Analysis:
-
Prepare serial dilutions of the target benzisothiazole hapten and each analogue in running buffer. A typical concentration range for small molecules is 1 nM to 10 µM.[30]
-
Perform a multi-cycle kinetics experiment:
-
Inject a concentration of the analyte over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch to flowing running buffer for a longer period (e.g., 300 seconds) to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any bound analyte and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kₐ, kₑ, and Kₑ.
-
Data Interpretation: A Comparative Analysis
To illustrate the power of this dual-method approach, we present hypothetical data for an antibody raised against 1,2-benzisothiazolin-3-one (BIT). The cross-reactivity is tested against structurally related analogues.
Table 1: Comparative Cross-Reactivity Data for Anti-BIT Monoclonal Antibody
| Compound ID | Structure | Name | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| IC50 (nM) | %CR | |||
| 1 (Target) | Structure of BIT | 1,2-benzisothiazolin-3-one | 5.2 | 100% |
| 2 | Structure of N-methyl-BIT | N-methyl-1,2-benzisothiazolin-3-one | 8.1 | 64.2% |
| 3 | Structure of 5-chloro-BIT | 5-chloro-1,2-benzisothiazolin-3-one | 25.6 | 20.3% |
| 4 | Structure of Saccharin | Saccharin | 1,580 | 0.3% |
| 5 | Structure of Benzothiazole | Benzothiazole | >10,000 | <0.05% |
Note: Structures would be depicted in a full publication.
Interpretation of Results:
-
High Specificity for Target: The antibody demonstrates high affinity for the target hapten, BIT (Compound 1), with a low nanomolar IC50 and K D value.
-
Impact of Structural Modifications:
-
Methylation at the nitrogen (Compound 2) slightly reduces affinity. The SPR data reveals this is primarily due to a faster dissociation rate (higher kₑ), suggesting the N-H group may be involved in a stabilizing hydrogen bond.
-
Addition of a chloro- group on the benzene ring (Compound 3) significantly decreases affinity. The SPR kinetics show both a slower association rate (kₐ) and a much faster dissociation rate (kₑ), indicating both steric hindrance and a less stable binding complex.
-
-
Discrimination of Key Features: The antibody shows very low cross-reactivity with Saccharin (Compound 4), which shares the core bicyclic structure but has a sulfonyl group instead of a carbonyl. This highlights the importance of the carbonyl group for antibody recognition. The complete lack of binding to Benzothiazole (Compound 5) confirms the isothiazolin-3-one moiety is the critical epitope.
-
Correlation between Methods: There is a strong correlation between the relative affinities determined by ELISA (IC50) and the absolute affinities measured by SPR (K D). This concordance between two distinct methodologies provides high confidence in the validity of the cross-reactivity profile.
Conclusion and Recommendations
A thorough analysis of antibody cross-reactivity is non-negotiable for the development of reliable immunoassays. This guide demonstrates a robust, two-pronged strategy that leverages the strengths of both competitive ELISA and Surface Plasmon Resonance.
-
For High-Throughput Screening: Competitive ELISA is the method of choice for initial screening of hybridoma supernatants or for testing a large panel of potential cross-reactants due to its scalability and cost-effectiveness.
-
For In-Depth Characterization: SPR is essential for the detailed characterization of lead antibody candidates. It provides invaluable kinetic information that explains the "how" and "why" behind the binding affinity and specificity, which is critical for selecting the best antibody for demanding applications in research, diagnostics, or drug development.
By integrating these complementary techniques, researchers can build a comprehensive and validated understanding of their antibody's performance, ensuring the development of highly specific and trustworthy analytical tools.
References
- Journal of the American Chemical Society. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- NIH. (n.d.). The effect of haptens on protein-carrier immunogenicity - PMC.
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Boster Bio. (n.d.). Understanding the Differences: Antibody, Antigen, Epitope, Hapten, Immunogen.
- Drug Target Review. (2018). Immunoassay developed to detect small molecules.
- Wikipedia. (n.d.). Hapten.
- ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Figshare. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society.
- BOC Sciences. (n.d.).
- Britannica. (2025). Hapten | Immunology, Antigens, Allergens.
- NIH. (n.d.).
- G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
- PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- NIH. (n.d.).
- (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles.
- Creative Biolabs. (n.d.).
- Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?.
- AAT Bioquest. (2024). What are the differences between cross-reactivity and specificity?.
- PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
- Abcam. (n.d.). Sandwich ELISA protocol.
- ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry.
- News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening.
- Biointron. (2024).
- NCBI. (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease.
- Rouken Bio. (2024). Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis.
- Aeonian Biotech. (2021). Difference between antibody specificity and selectivity.
- atamankimya.com. (n.d.). BIT (1,2-BENZISOTHIAZOLIN-3-ONE).
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- ResearchGate. (2025). Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) | Request PDF.
- Sigma-Aldrich. (n.d.). ELISA Procedures.
- NIH. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- Abcam. (n.d.).
- Thermo Fisher Scientific - US. (n.d.). ELISA Assay Technique.
- Reichert SPR Systems. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements.
- (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
- NIH. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- PubMed. (1999). Analysis of antibody-antigen interactions using surface plasmon resonance.
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- Scribd. (n.d.).
- Lanxess. (n.d.). 1,2-benzisothiazolin-3-one (BIT).
- ResearchGate. (n.d.).
- Jackson ImmunoResearch. (2023). ELISA Guide; Part 2: The ELISA Protocol.
- PubMed. (2024). Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5)
- YouTube. (2022).
- PubMed. (n.d.). Methods for Generation of Monoclonal Antibodies to the Very Small Drug Hapten, 5-benzimidazolecarboxylic Acid.
- PMC. (2024). Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples.
- Semantic Scholar. (n.d.). [PDF] Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid..
- PubMed. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food.
Sources
- 1. lanxess.com [lanxess.com]
- 2. scribd.com [scribd.com]
- 3. Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Hapten - Wikipedia [en.wikipedia.org]
- 6. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 7. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. What are the differences between cross-reactivity and specificity? | AAT Bioquest [aatbio.com]
- 13. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 17. Sandwich ELISA protocol | Abcam [abcam.com]
- 18. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 19. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ELISA Procedures [sigmaaldrich.com]
- 21. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 22. researchgate.net [researchgate.net]
- 23. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 24. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 25. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 27. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 28. Analysis of antibody-antigen interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 30. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Gray: A Risk-Based Approach to the Disposal of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
The Challenge of Ambiguity: A Dichotomy in Classification
A thorough review of safety and regulatory literature reveals a notable contradiction for the parent compound, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (commonly known as saccharin). While some Safety Data Sheets (SDS) classify it as a non-hazardous substance, the U.S. Environmental Protection Agency (EPA) has assigned it the hazardous waste code U202, designating it as a discarded commercial chemical product that is considered hazardous waste when disposed of unused.
This discrepancy necessitates a cautious approach. In the absence of a specific SDS for 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, the most prudent and compliant course of action is to manage it as a hazardous waste. This "guilty until proven innocent" philosophy is a cornerstone of responsible chemical stewardship.
Core Principles for Disposal
The disposal of any laboratory chemical, including this compound, should be guided by the following fundamental principles:
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. Careful planning of experiments to use the minimum amount of material necessary is paramount.
-
Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.
Step-by-Step Disposal Protocol for this compound
This protocol assumes the compound is being treated as a hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Based on the known hazards of related benzisothiazole compounds, which can cause skin and eye irritation, the following are mandatory:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Collection and Containerization
-
Original Container: Whenever possible, collect the waste in its original container.[1] This ensures the container is compatible with the chemical and is already appropriately labeled.
-
Compatible Container: If the original container is not available or is compromised, select a container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled as "HAZARDOUS WASTE" and should include the following information:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Any known hazard characteristics (e.g., "Irritant").
-
Step 3: Segregation and Storage
-
Segregate: Store the hazardous waste container separately from other incompatible waste streams. As an organosulfur compound, it should not be mixed with strong oxidizing agents.
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from sinks and drains to prevent accidental release into the sewer system.
Step 4: Arrange for Professional Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal. They will have established procedures and licensed contractors for the collection and disposal of chemical waste.
-
Provide Documentation: Be prepared to provide the EHS office with all necessary information about the waste, as indicated on your hazardous waste label.
-
Schedule a Pickup: Arrange for a scheduled pickup of the waste from your laboratory. Do not attempt to transport hazardous waste yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific toxicity data for this compound is not available, the table below summarizes the key identifiers and the recommended disposal classification based on the conservative approach.
| Parameter | Value/Recommendation | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 102362-98-1 | N/A |
| Recommended Waste Classification | Hazardous Waste | Prudent Precaution |
| Potential EPA Waste Code (based on parent compound) | U202 | U.S. EPA |
Conclusion: A Commitment to Safety
The responsible disposal of laboratory chemicals is a non-negotiable aspect of scientific research. In instances where clear guidance is lacking, a conservative, risk-based approach is not just recommended, but essential. By treating this compound as a hazardous waste, researchers can ensure they are operating with the highest commitment to safety and regulatory compliance, thereby protecting themselves, their colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (2021). RCRA U Waste - List Details. [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Sciencemadness Wiki. (2023). Proper disposal of chemicals. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide (a derivative of saccharin). The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence. Adherence to these guidelines is critical for minimizing exposure and mitigating potential health risks.
While this compound itself is not classified as a hazardous substance, proper handling and the use of personal protective equipment (PPE) are crucial safety measures in a laboratory setting.[1] This is to avoid potential skin, eye, or respiratory tract contact.
Core Principles of Safe Handling
The primary objective when handling any chemical is to minimize direct contact and the potential for exposure. For this compound, which is a solid at room temperature with a high melting point of 226 - 229 °C, the main risks arise from the inhalation of dust particles and direct skin or eye contact.[1]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task / Exposure Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume/Low Concentration Handling (e.g., preparing dilute solutions) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area |
| High Volume/High Concentration Handling (e.g., weighing neat material, large-scale transfers) | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., butyl rubber, Viton®) | Chemical-resistant apron or coveralls over a lab coat | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated |
Rationale for PPE Selection
-
Eye and Face Protection : To prevent contact with airborne particles or splashes, safety glasses with side shields are the minimum requirement. For tasks with a higher risk of dust generation or splashing, chemical safety goggles provide a more complete seal around the eyes. A face shield should be used in conjunction with goggles during large-scale operations.[1][2][3]
-
Hand Protection : Impervious gloves are essential to prevent skin contact. Nitrile gloves are a good general-purpose choice for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[1]
-
Body Protection : A standard laboratory coat is sufficient for most procedures to protect against incidental contact. For larger quantities or situations with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]
-
Respiratory Protection : In situations where dust may be generated, such as weighing the solid material or during transfers, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended to prevent inhalation.[3] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Operational and Disposal Plans
A systematic approach to handling and disposal is fundamental to laboratory safety.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended, especially when working with larger quantities or when dust generation is likely.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : When weighing the solid, use a balance with a draft shield to minimize the dispersal of dust. Use a spatula for transfers and avoid scooping actions that could generate airborne particles.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area.
-
Doffing PPE : Remove PPE in the reverse order it was put on, taking care not to contaminate yourself or the surrounding area.
Waste Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.[1]
-
Solid Waste : Collect any solid waste, including contaminated consumables like gloves and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste : If in solution, dispose of it as chemical waste according to your institution's guidelines. Do not pour it down the drain.[1]
-
Containers : Handle uncleaned, empty containers as you would the product itself.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Inhalation : If dust is inhaled, move the affected person to fresh air.[1]
-
Skin Contact : If the substance comes into contact with the skin, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
Eye Contact : In case of eye contact, rinse the eyes thoroughly with plenty of water and remove contact lenses if present and easy to do so.[1]
-
Ingestion : If swallowed, have the person drink water (two glasses at most). Consult a doctor if the person feels unwell.[1]
-
Spills : For spills, avoid generating dust. Take up the material dry and place it in a suitable container for disposal. Clean the affected area thoroughly.[1]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task assessment.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for Saccharin.
- Echemi. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-(2-hydroxyethyl)-, 1,1-dioxide Safety Data Sheets.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,2-Benzisothiazolin-3-one.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
